Tri-O-benzyl-D-galactal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLLYBWXIUMIT-ZONZVBGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370475 | |
| Record name | Tri-O-benzyl-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80040-79-5 | |
| Record name | Tri-O-benzyl-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the structure of Tri-O-benzyl-D-galactal?
An In-depth Technical Guide to the Structure of Tri-O-benzyl-D-galactal
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, a key intermediate in carbohydrate chemistry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Structure and Identification
This compound is a protected form of D-galactal, a glycal derived from the monosaccharide galactose. The hydroxyl groups at positions 3, 4, and 6 are protected by benzyl ethers. This protection enhances the compound's stability and solubility in organic solvents, making it a versatile building block in the synthesis of complex carbohydrates.[1]
-
IUPAC Name: (2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran[2]
-
Synonyms: 3,4,6-Tri-O-benzyl-D-galactal, 2,6-anhydro-1,3,4-tri-O-benzyl-5-deoxy-D-arabino-hex-5-enitol[3]
-
Molecular Weight: 416.51 g/mol [4]
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Appearance | White or off-white powder | [1] |
| Melting Point | 48 - 54 °C | [4] |
| Boiling Point | 544.9 °C at 760 mmHg | [3] |
| Density | 1.16 g/cm³ | [3] |
| Optical Rotation | [α]²²/D -43° (c=1 in CH₂Cl₂) | [4] |
| Refractive Index | 1.603 | [3] |
| Flash Point | 129.7 °C | [3] |
| Purity | ≥ 98% (TLC) | [1] |
Experimental Protocols
Synthesis of 3,4,6-tri-O-benzyl-D-galactal
A common method for the synthesis of this compound involves the benzylation of D-galactal.[5]
Materials:
-
D-galactal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add NaH (2.14 g, 53.5 mmol, 60% dispersion in mineral oil) to the reaction flask.
-
Remove the ice bath and stir the reaction at room temperature for 30 minutes.
-
Cool the flask again to 0 °C and add BnBr (5.5 ml, 46 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated sodium chloride solution.
-
Extract the product with EtOAc (3 x 10 ml).
-
Wash the combined organic layers with saturated NaHCO₃ solution followed by saturated sodium chloride solution.
-
Dry the organic layer with Na₂SO₄ and concentrate using rotary evaporation.
-
Purify the crude product by column chromatography to yield the desired product.
It is important to note that the use of DMF as a solvent in this reaction can lead to the formation of an amine side-product which may act as a poison for certain catalysts in subsequent reactions.[5]
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts of this compound are provided in the table below.[6]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 417.20604 | 203.2 |
| [M+Na]⁺ | 439.18798 | 206.0 |
| [M-H]⁻ | 415.19148 | 214.5 |
| [M+NH₄]⁺ | 434.23258 | 210.4 |
| [M+K]⁺ | 455.16192 | 202.1 |
Infrared (IR) Spectroscopy
While the experimental IR spectrum for this compound is not available, the spectrum for its stereoisomer, 3,4,6-Tri-O-benzyl-d-glucal, provides insight into the characteristic functional group absorptions.[7]
-
~3030 cm⁻¹: C-H stretching (aromatic)
-
~2870 cm⁻¹: C-H stretching (aliphatic)
-
~1600, 1495, 1450 cm⁻¹: C=C stretching (aromatic ring)
-
~1100-1000 cm⁻¹: C-O stretching (ether)
-
~740, 700 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene)
Applications in Research and Development
This compound is a valuable reagent with several applications in the fields of chemistry and drug development:
-
Synthesis of Glycosides and Oligosaccharides: It serves as a crucial intermediate in the synthesis of complex carbohydrates, which are vital in various biological processes.[1] Its protected hydroxyl groups allow for selective reactions at other positions of the sugar ring.
-
Drug Development: This compound plays a significant role in the development of novel therapeutics, particularly those targeting diseases related to carbohydrates.[1][8] It has been investigated for its potential in the treatment of cancer, cardiovascular disorders, and neurodegenerative conditions.
-
Biochemical Research: Researchers utilize this compound to study carbohydrate-protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms.[1][8][9]
-
Protecting Group Chemistry: The benzyl groups are stable under a wide range of reaction conditions but can be removed selectively, making it an excellent choice as a protecting group for hydroxyl functionalities in multi-step organic syntheses.[1]
References
- 1. rsc.org [rsc.org]
- 2. This compound | C27H28O4 | CID 2734741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 80040-79-5 [chemnet.com]
- 4. 三-O-苄基-D-半乳醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. PubChemLite - this compound (C27H28O4) [pubchemlite.lcsb.uni.lu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocat.com [biocat.com]
Tri-O-benzyl-D-galactal physical and chemical properties
An In-depth Technical Guide to Tri-O-benzyl-D-galactal: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
This compound is a versatile and pivotal intermediate in carbohydrate chemistry, widely utilized by researchers and professionals in drug development.[1][] Its structure, featuring three benzyl ether protecting groups on a D-galactal scaffold, imparts stability and solubility in many organic solvents.[1] This compound serves as a crucial building block in the stereoselective synthesis of complex oligosaccharides, glycoconjugates, and other medicinally important molecules.[1][3] Its applications extend to the synthesis of glycosides, the development of novel therapeutics for conditions such as cancer and cardiovascular disorders, and as a tool in glycobiology research to study carbohydrate-protein interactions.[1][][4][5][6]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview for easy reference.
| Property | Value | References |
| IUPAC Name | (2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | [7] |
| Synonyms | 3,4,6-Tri-O-benzyl-D-galactal, 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol 3,4,6-Tribenzyl Ether | [7][8] |
| CAS Number | 80040-79-5 | [1][7] |
| Molecular Formula | C₂₇H₂₈O₄ | [1][7] |
| Molecular Weight | 416.51 g/mol | [1][4][7] |
| Appearance | White to off-white or yellowish powder/crystalline powder | [1][9] |
| Melting Point | 48 - 58 °C | [1][4][8] |
| Boiling Point | 544.9 ± 50.0 °C (Predicted) | [8][9] |
| Solubility | Soluble in dichloromethane and chloroform | [3][8][9] |
| Optical Rotation | [α]²²/D -43° (c=1 in methylene chloride); [α]²⁵/D = -42 to -46° (c=1 in CH₂Cl₂) | [1] |
| Purity | ≥ 98% (TLC) | [1] |
| Storage Conditions | Store at 0-8 °C or in a freezer under -20°C; keep sealed in a dry environment | [1][9] |
Experimental Protocols
The synthesis of this compound is a common procedure in carbohydrate chemistry labs. Below are representative experimental protocols for its preparation.
Protocol 1: Benzylation of D-galactal using Sodium Hydride and Benzyl Bromide
This protocol details the direct benzylation of D-galactal.
Materials:
-
D-galactal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Saturated sodium chloride solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., cyclohexane:EtOAc)
Procedure:
-
Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).[10]
-
Cool the flask to 0 °C using an ice-water bath.[10]
-
Carefully add sodium hydride (2.14 g, 53.5 mmol, 60% dispersion in mineral oil) to the reaction flask.[10]
-
Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.[10]
-
Cool the flask back down to 0 °C and add benzyl bromide (5.5 ml, 46 mmol) dropwise to the reaction mixture.[10]
-
Remove the ice bath and let the reaction mixture stir at room temperature for 36 hours.[10]
-
Quench the reaction by carefully adding a saturated sodium chloride solution.[10]
-
Extract the product with ethyl acetate (3 x appropriate volume).[10]
-
Wash the combined organic layers with saturated sodium bicarbonate solution followed by saturated sodium chloride solution.[10]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.[10]
Protocol 2: Deacetylation of Tri-O-acetyl-D-galactal followed by Benzylation
This two-step protocol involves the deprotection of acetylated D-galactal before benzylation.
Materials:
-
3,4,6-tri-O-acetyl-D-Galactal
-
Methanol (MeOH)
-
Sodium methoxide (catalytic amount)
-
IR 120 resin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
Procedure: Step 1: Deacetylation
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-Galactal (500 mg, 1.83 mmol) in methanol (10 mL), add a catalytic amount of sodium methoxide (118 mg, 2.196 mmol) at room temperature.[11]
-
Add IR 120 resin (20 mg) and stir the reaction for 20 minutes at room temperature.[11]
-
After completion, filter the reaction mixture to remove the resin and concentrate the filtrate under reduced pressure to obtain the crude D-galactal.[11]
Step 2: Benzylation
-
To a stirred solution of the obtained crude D-galactal (268 mg, 1.83 mmol) in DMF (1 mL), add sodium hydride (200 mg, 8.33 mmol) at 0°C.[11]
-
Add benzyl bromide (7.82 mL) dropwise to the mixture at 0°C.[11]
-
Allow the reaction to proceed for 4 hours at room temperature.[11]
-
Monitor the reaction by TLC. Upon completion, purify the residue by silica gel column chromatography to yield the final product.[11]
Visualizations
The following diagram illustrates the general workflow for the synthesis of this compound from D-galactal.
Caption: Synthesis Workflow of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 3. 3,4,6-Tri-O-benzyl-D-galactal, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3,4,6-Tri-O-benzyl-D-galactal | 80040-79-5 | MT00737 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C27H28O4 | CID 2734741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4,6-TRI-O-BENZYL-D-GALACTAL [chembk.com]
- 9. TRI-O-BENZYL-D-GLUCAL CAS#: 80040-79-5 [m.chemicalbook.com]
- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 11. rroij.com [rroij.com]
In-Depth Technical Guide: 3,4,6-Tri-O-benzyl-D-galactal (CAS No. 80040-79-5)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
The compound identified by CAS number 80040-79-5 is 3,4,6-Tri-O-benzyl-D-galactal . It is a protected monosaccharide, specifically a derivative of D-galactal, where the hydroxyl groups at positions 3, 4, and 6 are protected by benzyl ethers. This protection enhances its stability and solubility in organic solvents, making it a versatile building block in carbohydrate chemistry.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3,4,6-Tri-O-benzyl-D-galactal is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈O₄ | [2][3] |
| Molecular Weight | 416.51 g/mol | [2][3] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 48-54 °C | [1] |
| Optical Rotation | [α]²²⁄D −43° (c = 1 in methylene chloride) | |
| Storage Temperature | -20°C |
Synthesis and Application
Role in Oligosaccharide Synthesis
3,4,6-Tri-O-benzyl-D-galactal is a crucial intermediate in the synthesis of complex oligosaccharides and glycosides.[2][4] Its protected hydroxyl groups allow for selective reactions at other positions of the sugar molecule. The benzyl protecting groups are stable under a variety of reaction conditions but can be removed under specific conditions, such as catalytic hydrogenation, to reveal the free hydroxyl groups for further glycosylation or modification. This strategic protection and deprotection are fundamental to the stepwise assembly of complex carbohydrate structures that are vital in pharmaceutical and biochemical research.[1]
The synthesis of oligosaccharides is a key process in the development of new therapeutics, including vaccines and drugs targeting carbohydrate-mediated disease processes. The logical workflow for its use as a glycosyl donor is outlined below.
Experimental Protocols for Synthesis
Several methods for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal have been reported. A common approach involves the benzylation of D-galactal.
Protocol 1: Benzylation of D-Galactal
This protocol describes the synthesis of 3,4,6-Tri-O-benzyl-D-galactal from D-galactal.
-
Materials:
-
D-galactal
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Methanol (MeOH)
-
Cyclohexane
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add sodium hydride (2.14 g, 53.5 mmol) to the reaction flask.
-
Remove the ice bath and stir the reaction at room temperature for 30 minutes.
-
Cool the flask back to 0 °C and add benzyl bromide (5.5 ml, 46 mmol) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (4:1 cyclohexane:ethyl acetate).
-
Quench the reaction by adding methanol (2 ml).
-
Remove the solvents by rotary evaporation.
-
Dissolve the crude mixture in cyclohexane (100 ml).
-
Wash the organic layer with 1M HCl (2 x 30 ml), followed by saturated NaHCO₃ (1 x 30 ml), and deionized water (30 ml).
-
Dry the organic layer with MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by column chromatography.
-
Biological Activity
Anticancer Potential
Some laboratory studies have indicated that 3,4,6-Tri-O-benzyl-D-galactal exhibits anticancer activity. However, specific quantitative data such as IC₅₀ values and the cancer cell lines tested are not widely available in the public domain. The benzyl groups are known pharmacophores in some anti-cancer compounds, and their conjugation to a sugar moiety may enhance selectivity towards cancer cells. Further research is required to fully elucidate the anticancer potential and mechanism of action of this compound and its derivatives.
Derivatives of similar benzyl-conjugated glucopyranosyl compounds have been shown to inhibit the proliferation of colorectal cancer cells, with potencies comparable to the standard chemotherapeutic agent 5-fluorouracil, and with improved selectivity towards cancer cells. This antiproliferative activity is suggested to be achieved by triggering apoptotic cell death.
Future Directions
3,4,6-Tri-O-benzyl-D-galactal remains a valuable tool for chemical biologists and medicinal chemists. Future research should focus on:
-
Quantitative Biological Evaluation: Detailed studies to determine the IC₅₀ values of the parent compound and its derivatives against a panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound in cancer cells to understand its mode of anticancer activity.
-
Synthesis of Novel Derivatives: The synthesis and biological evaluation of new derivatives to improve potency and selectivity.
The logical relationship for investigating the biological activity of this compound is depicted in the following diagram.
References
- 1. Synthesis of PSI Oligosaccharide for the Development of Total Synthetic Vaccine against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Tri-O-benzyl-D-galactal | C27H28O4 | CID 2734741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Haematococcus Pluvialis Alga Extract on Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Tri-O-benzyl-D-galactal: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tri-O-benzyl-D-galactal, a pivotal intermediate in carbohydrate chemistry. This document outlines its molecular properties, synthesis protocols, and its significant role in the development of complex carbohydrates for research and pharmaceutical applications.
Core Molecular Data
This compound is a protected form of D-galactal, where the hydroxyl groups at positions 3, 4, and 6 are benzylated. This protection strategy is crucial for regioselective chemical modifications in the synthesis of oligosaccharides and glycoconjugates.
Molecular Weight and Formula
The molecular formula of this compound is C₂₇H₂₈O₄.[1][2][3][4][5] Its molecular weight has been determined through calculation based on the atomic weights of its constituent elements and is corroborated by supplier specifications.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₈O₄ | [1][2][3][4][5] |
| Calculated Molecular Weight | 416.51 g/mol | |
| Reported Molecular Weights | 416.51 g/mol , 416.5088 g/mol , 416.52 g/mol | [1][2][3][4] |
| Atomic Weights Used for Calculation | ||
| Carbon (C) | ~12.011 u | |
| Hydrogen (H) | ~1.008 u | |
| Oxygen (O) | ~15.999 u |
Synthesis of this compound
The following is a representative experimental protocol for the benzylation of D-galactal to synthesize this compound.
Experimental Protocol: Benzylation of D-Galactal
Materials:
-
D-galactal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Methanol (MeOH)
-
Cyclohexane
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add sodium hydride (2.14 g, 53.5 mmol) to the reaction flask.
-
Remove the ice bath and stir the reaction at room temperature for 30 minutes.
-
Cool the flask back to 0 °C and add benzyl bromide (5.5 ml, 46 mmol) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quench the reaction by adding methanol (2 ml).
-
Remove the solvents via rotary evaporation.
-
Dissolve the crude mixture in cyclohexane (100 ml).
-
Wash the organic layer with 1M HCl (2 x 30 ml), followed by saturated NaHCO₃ (1 x 30 ml), and finally deionized water (30 ml).
-
Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by column chromatography.
Role in Oligosaccharide Synthesis
This compound is a crucial building block for the synthesis of oligosaccharides, which are vital for various biological processes and are key targets in drug discovery.[6][7] Its protected hydroxyl groups allow for controlled and stereoselective formation of glycosidic bonds.
The general workflow for the application of this compound in oligosaccharide synthesis involves its use as a glycosyl donor. The double bond in the galactal structure can be activated, typically through epoxidation, to react with a glycosyl acceptor, leading to the formation of a 2-deoxyglycoside. This process can be repeated to elongate the carbohydrate chain.
References
- 1. Synthesis of Benzyl 2-Deoxy-C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. PubChemLite - this compound (C27H28O4) [pubchemlite.lcsb.uni.lu]
- 6. chemimpex.com [chemimpex.com]
- 7. Tri-O-benzyl- D -galactal 98 80040-79-5 [sigmaaldrich.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 3,4,6-Tri-O-benzyl-D-galactal
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3,4,6-Tri-O-benzyl-D-galactal, a crucial intermediate in carbohydrate chemistry. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed spectral data and the experimental protocols for its acquisition.
Molecular Structure and NMR Data
3,4,6-Tri-O-benzyl-D-galactal is a protected form of D-galactal, where the hydroxyl groups at positions 3, 4, and 6 are benzylated. This protection strategy is common in the synthesis of oligosaccharides and glycoconjugates. The structural characterization of this compound by NMR spectroscopy is fundamental to confirming its identity and purity.
Below is a visualization of the molecular structure of 3,4,6-Tri-O-benzyl-D-galactal.
Caption: Molecular structure of 3,4,6-Tri-O-benzyl-D-galactal.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 3,4,6-Tri-O-benzyl-D-galactal, recorded in deuterated chloroform (CDCl₃) at 400 MHz and 101 MHz, respectively.[1]
Table 1: ¹H NMR Data for 3,4,6-Tri-O-benzyl-D-galactal
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.47 – 7.13 | m | - | 15H, Ar-H |
| 6.36 | dd | 6.3, 1.5 | 1H, H-1 |
| 4.90 – 4.83 | m | - | 2H, H-2, CH₂Ph |
| 4.65 | d | 12.1 | 1H, CH₂Ph |
| 4.64 | d | 12.4 | 1H, CH₂Ph |
| 4.60 | d | 12.2 | 1H, CH₂Ph |
| 4.50 | d | 11.9 | 1H, CH₂Ph |
| 4.42 | d | 11.9 | 1H, CH₂Ph |
| 4.22 – 4.16 | m | - | 2H, H-3, H-4 |
| 3.97 – 3.92 | m | - | 1H, H-5 |
| 3.78 | dd | 10.2, 7.2 | 1H, H-6a |
| 3.65 | dd | 10.1, 5.1 | 1H, H-6b |
Table 2: ¹³C NMR Data for 3,4,6-Tri-O-benzyl-D-galactal
| Chemical Shift (δ) ppm | Assignment |
| 144.3 | C-2 |
| 138.6 | Ar-C (quat) |
| 138.5 | Ar-C (quat) |
| 138.1 | Ar-C (quat) |
| 128.5 | Ar-CH |
| 128.5 | Ar-CH |
| 128.3 | Ar-CH |
| 128.0 | Ar-CH |
| 127.8 | Ar-CH |
| 127.7 | Ar-CH |
| 127.6 | Ar-CH |
| 100.1 | C-1 |
| 75.8 | C-3 or C-4 |
| 73.6 | CH₂Ph |
| 73.5 | CH₂Ph |
| 71.4 | C-5 |
| 71.0 | CH₂Ph |
| 70.9 | C-3 or C-4 |
| 68.6 | C-6 |
Experimental Protocols
The following section details the methodology for the synthesis and subsequent NMR analysis of 3,4,6-Tri-O-benzyl-D-galactal.[1]
Synthesis of 3,4,6-Tri-O-benzyl-D-galactal
-
Preparation: Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 ml).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.14 g, 53.5 mmol) portion-wise.
-
Stirring: Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Benzylation: Cool the flask back to 0 °C and add benzyl bromide (BnBr, 5.5 ml, 46 mmol) dropwise.
-
Reaction Completion: Remove the ice bath and let the reaction stir at room temperature for 36 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of purified 3,4,6-Tri-O-benzyl-D-galactal in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 101 MHz spectrometer. Utilize proton decoupling to simplify the spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope. The spectral width should typically span from 0 to 220 ppm.
The logical workflow for the synthesis and characterization of 3,4,6-Tri-O-benzyl-D-galactal is depicted in the following diagram.
Caption: Synthesis and characterization workflow.
References
An In-depth Technical Guide to Tri-O-benzyl-D-galactal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-O-benzyl-D-galactal is a versatile and pivotal building block in modern organic synthesis, particularly in the realm of carbohydrate chemistry. Its unique structural features, including the presence of a reactive enol ether and benzyl protecting groups, make it an invaluable precursor for the synthesis of a wide array of complex oligosaccharides, glycoconjugates, and other biologically active molecules. This technical guide provides a comprehensive overview of the core features of 3,4,6-tri-O-benzyl-D-galactal, including its synthesis, key reactions, and detailed experimental protocols. Quantitative data for key transformations are summarized in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding of its utility in synthetic applications.
Introduction
Carbohydrates play a crucial role in a multitude of biological processes, from cell-cell recognition and signaling to immune responses. The chemical synthesis of complex carbohydrates is therefore a critical endeavor for the advancement of glycobiology and the development of novel therapeutics.[1][2] 3,4,6-Tri-O-benzyl-D-galactal has emerged as a cornerstone in this field, serving as a highly adaptable starting material for the introduction of galactose moieties.[3] The benzyl ether protecting groups offer stability under a wide range of reaction conditions, while the galactal double bond provides a handle for various stereoselective transformations.[4] This guide will delve into the essential aspects of this reagent, providing researchers with the necessary information to effectively utilize it in their synthetic strategies.
Physicochemical Properties
A summary of the key physicochemical properties of 3,4,6-tri-O-benzyl-D-galactal is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₂₈O₄ |
| Molecular Weight | 416.51 g/mol |
| Appearance | White to off-white powder[3] |
| Melting Point | 48-54 °C |
| Optical Rotation | [α]²²⁄D −43° (c = 1 in methylene chloride) |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |
| Storage | Store at -20°C |
Synthesis of this compound
The most common method for the preparation of 3,4,6-tri-O-benzyl-D-galactal involves the benzylation of D-galactal. A general workflow for this synthesis is depicted below.
Detailed Experimental Protocol: Synthesis of 3,4,6-Tri-O-benzyl-D-galactal
To a solution of D-galactal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil, 3.5 eq) is added portionwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. The reaction is then cooled back to 0 °C, and benzyl bromide (BnBr, 3.3 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,4,6-tri-O-benzyl-D-galactal as a white solid.
Key Reactions in Organic Synthesis
This compound is a versatile substrate for a variety of important transformations in carbohydrate synthesis. The most prominent of these are glycosylation reactions, the Ferrier rearrangement, and epoxidation.
Glycosylation Reactions
Glycosylation is a fundamental reaction in carbohydrate chemistry, and this compound serves as an excellent glycosyl donor for the formation of 2-deoxy-glycosides. The double bond can be activated by various electrophiles to generate an oxocarbenium ion intermediate, which is then trapped by a glycosyl acceptor.
| Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | Anomeric Ratio (α:β) |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | 85 | >20:1 |
| Benzyl alcohol | IBr (20 mol%) | Toluene/CH₂Cl₂ (1:1) | 89 | 4:1[5] |
| Boc-Ser-OMe | Cinchona/Thiourea Catalyst | MeCN | 83 | 3:1[6] |
| Boc-Thr-OMe | Cinchona/Thiourea Catalyst | MeCN | 60 | 3:1[6] |
| Phenyl 2,3,4-tri-O-benzyl-α-D-thioglucopyranoside | Cinchona/Thiourea Catalyst | CH₂Cl₂ | - | -[6] |
To a flame-dried flask containing a stirred suspension of the glycosyl acceptor (1.0 eq), 3,4,6-tri-O-benzyl-D-galactal (1.2 eq), and activated 4 Å molecular sieves in anhydrous dichloromethane (DCM) at -20 °C under an argon atmosphere, a solution of N-iodosuccinimide (NIS, 1.5 eq) in DCM is added. After stirring for 10 minutes, a solution of trifluoromethanesulfonic acid (TfOH, 0.2 eq) in DCM is added dropwise. The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched with triethylamine, diluted with DCM, and filtered through a pad of Celite. The filtrate is washed with a saturated aqueous solution of sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to afford the desired 2-deoxy-glycoside.[7][8]
Ferrier Rearrangement
The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals that leads to the formation of 2,3-unsaturated glycosides.[9] This transformation involves the allylic rearrangement of the double bond and concomitant introduction of a nucleophile at the anomeric position.
| Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) |
| Benzyl alcohol | Y(OTf)₃ (10) | CH₂Cl₂ | rt | 92 | 9:1 |
| Benzyl alcohol | Gd(OTf)₃ (10) | CH₂Cl₂ | rt | 95 | 10:1[5] |
| Ethanol | Cu(OTf)₂ (10) | CH₂Cl₂ | 0 | 85 | 5:1[5] |
| Thiophenol | HY Zeolite | CH₂Cl₂ | rt | 50 | α-only[10] |
| Allyltrimethylsilane | InBr₃ (10) | CH₂Cl₂ | rt | 92 | >20:1[10] |
To a solution of 3,4,6-tri-O-benzyl-D-galactal (1.0 eq) and the nucleophile (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at room temperature is added the Lewis acid catalyst (e.g., Y(OTf)₃, 10 mol%). The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with triethylamine and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield the 2,3-unsaturated glycoside.[5]
Epoxidation
The enol ether of this compound can be readily epoxidized to form a 1,2-anhydro sugar. These epoxides are valuable intermediates for the synthesis of various glycosides, as the oxirane ring can be opened by a wide range of nucleophiles with high stereocontrol.
To a solution of 3,4,6-tri-O-benzyl-D-galactal (1.0 eq) in dichloromethane (DCM) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then diluted with DCM and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose is often used in the next step without further purification.
Applications in the Synthesis of Bioactive Molecules
The versatility of this compound and its derivatives makes it a crucial precursor in the total synthesis of numerous biologically active natural products and their analogues. Its application extends to the synthesis of bacterial oligosaccharides, glycosphingolipids, and various glycoconjugates that are instrumental in the development of novel vaccines, antibiotics, and other therapeutic agents.[3] For instance, the 2-deoxygalactose unit, readily accessible from this compound, is a key component of several natural products with anticancer and antibiotic properties.
Conclusion
3,4,6-Tri-O-benzyl-D-galactal is a powerful and indispensable tool in the arsenal of the synthetic organic chemist. Its well-defined reactivity, coupled with the stability of its protecting groups, allows for the stereocontrolled synthesis of complex carbohydrate structures. This guide has provided a detailed overview of its synthesis, key chemical transformations, and practical experimental protocols. The tabulated quantitative data and visual workflows are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the design and execution of innovative synthetic strategies in the ever-evolving field of glycoscience.
References
- 1. Solid-phase synthesis of complex oligosaccharides using a novel capping reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [dea.lib.unideb.hu]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Applications of 3,4,6-Tri-O-benzyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4,6-Tri-O-benzyl-D-galactal, a pivotal building block in carbohydrate chemistry. The strategic placement of benzyl ether protecting groups on the D-galactal scaffold renders it a versatile glycosyl donor, essential for the synthesis of complex oligosaccharides and glycoconjugates with significant biological and therapeutic potential. This document details its synthesis, including experimental protocols and quantitative data, and explores its applications in modern drug discovery and glycobiology.
Introduction: The Significance of Glycals and Protecting Groups
Glycals, cyclic enol ethers derived from monosaccharides, are powerful intermediates in carbohydrate synthesis. The double bond between C1 and C2 allows for a wide range of chemical transformations, making them valuable precursors for the synthesis of oligosaccharides, glycoconjugates, and other carbohydrate-based molecules. The strategic use of protecting groups is fundamental in carbohydrate chemistry to ensure regioselectivity during glycosylation reactions. Benzyl ethers are widely employed as protecting groups due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenolysis.
3,4,6-Tri-O-benzyl-D-galactal is a key example of a protected glycal that serves as an "armed" glycosyl donor. The electron-donating nature of the benzyl ethers increases the reactivity of the glycal at the anomeric center, facilitating its coupling with glycosyl acceptors.[1] This property has made it an important building block for the solution- and solid-phase synthesis of oligosaccharides.[2][3]
Synthesis of 3,4,6-Tri-O-benzyl-D-galactal
The primary method for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal involves the benzylation of the free hydroxyl groups of D-galactal. The following section provides detailed experimental protocols and a summary of quantitative data from representative synthetic procedures.
Experimental Protocols
Two common protocols for the benzylation of D-galactal are detailed below. The first starts from D-galactal, and the second begins with the acetylated precursor, 3,4,6-tri-O-acetyl-D-galactal.
Protocol 1: Benzylation of D-Galactal [4]
-
Materials: D-galactal, anhydrous dimethylformamide (DMF), sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), methanol (MeOH), cyclohexane, 1M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO3), deionized water, magnesium sulfate (MgSO4).
-
Procedure:
-
Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add NaH (60% dispersion in mineral oil) (2.14 g, 53.5 mmol) to the reaction flask.
-
Remove the ice bath and stir the reaction at room temperature for 30 minutes.
-
Cool the flask again to 0 °C and add BnBr (5.5 ml, 46 mmol) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.
-
Quench the reaction with MeOH (2 ml) and remove the solvents by rotary evaporation.
-
Dissolve the crude mixture in cyclohexane (100 ml) and wash with 1M HCl (2 x 30 ml), followed by saturated NaHCO3 (1 x 30 ml) and deionized H2O (30 ml).
-
Dry the organic layer with MgSO4, filter, and remove the solvent by rotary evaporation.
-
Purify the product by column chromatography.
-
Protocol 2: Benzylation starting from 3,4,6-tri-O-acetyl-D-galactal [5]
-
Materials: 3,4,6-tri-O-acetyl-D-galactal, methanol, sodium methoxide, IR 120 resin, anhydrous dimethylformamide (DMF), sodium hydride (NaH), benzyl bromide (BnBr).
-
Procedure:
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-galactal (500 mg, 1.83 mmol) in methanol (10 mL), add catalytic sodium methoxide (118 mg, 2.196 mmol) at room temperature.
-
Add IR 120 resin (20 mg) and leave the reaction for 20 minutes at room temperature.
-
Separate the reaction mixture from the resin and dry it over a rotary evaporator to obtain the deacetylated D-galactal.
-
To a stirred solution of the obtained product (268 mg, 1.83 mmol) in DMF (1 mL), add sodium hydride (200 mg, 8.33 mmol) at 0°C.
-
Add benzyl bromide (7.82 mL) dropwise at 0°C.
-
Leave the reaction to proceed for 4 hours at room temperature.
-
Work-up and purify the product by column chromatography.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal based on the provided protocols.
| Parameter | Protocol 1 (from D-galactal)[4] | Protocol 2 (from Tri-O-acetyl-D-galactal)[5] |
| Starting Material | D-galactal | 3,4,6-tri-O-acetyl-D-galactal |
| Scale (Starting Material) | 1.75 g (12 mmol) | 500 mg (1.83 mmol) |
| Reagents | NaH, BnBr, DMF | NaOMe, IR 120 resin, NaH, BnBr, DMF, MeOH |
| Reaction Time | 36.5 hours | 4 hours and 20 minutes |
| Yield | Not explicitly stated for the final product, but a related impurity was isolated with 48% yield. | Not explicitly stated. |
Visualizing the Synthetic Workflow
The following diagrams illustrate the general synthetic pathway and the conceptual role of protecting groups in the synthesis of 3,4,6-Tri-O-benzyl-D-galactal.
Caption: General workflow for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal.
Caption: Conceptual diagram of hydroxyl group protection on the D-galactal scaffold.
Applications in Drug Discovery and Development
3,4,6-Tri-O-benzyl-D-galactal and its derivatives are instrumental in the field of glycobiology and drug discovery. The galactal scaffold itself has been identified as a privileged structure for interacting with carbohydrate-binding proteins, known as lectins. For instance, derivatives of D-galactal have been designed and synthesized to target galectin-8, a protein implicated in tumor progression, metastasis, and immune system modulation.[6][7][8][9]
The synthesis of these derivatives often relies on the selective modification of the galactal core, which is made possible by the use of protecting groups like the benzyl ethers in 3,4,6-Tri-O-benzyl-D-galactal. This allows for the introduction of various functionalities at specific positions of the sugar ring to enhance binding affinity and selectivity for target proteins.[6] The development of such compounds is a promising avenue for the creation of novel anti-inflammatory and anti-cancer agents.[9]
Furthermore, the role of 3,4,6-Tri-O-benzyl-D-galactal as a glycosyl donor is central to the synthesis of complex oligosaccharides. These oligosaccharides are crucial for understanding the biological roles of carbohydrates in processes such as cell-cell recognition, immune response, and pathogenesis. The ability to chemically synthesize these complex structures is vital for the development of carbohydrate-based vaccines, therapeutics, and diagnostics.[10]
Conclusion
3,4,6-Tri-O-benzyl-D-galactal is a cornerstone of modern carbohydrate chemistry. Its synthesis, while requiring careful control of reaction conditions, provides a versatile and reactive building block for a wide range of applications. For researchers in glycobiology and drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and creation of novel carbohydrate-based molecules with therapeutic potential. The continued exploration of the chemistry of 3,4,6-Tri-O-benzyl-D-galactal and related glycals will undoubtedly lead to further advances in our understanding of the biological roles of carbohydrates and the development of new medicines.
References
- 1. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 2. 3,4,6-Tri-O-benzyl-D-galactal, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. rroij.com [rroij.com]
- 6. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel & Efficient Glycosyl Donors | TCI AMERICA [tcichemicals.com]
The Strategic Role of Benzyl Protecting Groups in Galactal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among these, benzyl ethers have emerged as a cornerstone in the manipulation of glycals, particularly D-galactal, a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates. This technical guide provides a comprehensive overview of the critical role of benzyl protecting groups in galactal chemistry, focusing on their influence on reactivity, stereoselectivity, and their application in key synthetic transformations.
The "Armed-Disarmed" Principle: Benzyl Groups as Activators
A fundamental concept in glycosylation chemistry is the "armed-disarmed" strategy, which dictates the reactivity of a glycosyl donor based on the electronic properties of its protecting groups. Benzyl ethers are considered electron-donating groups, which "arm" the galactal donor. This increased electron density stabilizes the developing positive charge of the oxocarbenium ion intermediate formed during glycosylation, leading to higher reactivity.[1][2] In contrast, electron-withdrawing protecting groups like acetates "disarm" the donor, making it less reactive and often requiring more forcing reaction conditions for activation.[1][2]
This principle allows for controlled and sequential glycosylation reactions. A highly reactive "armed" benzylated galactal donor can be selectively coupled with a less reactive "disarmed" glycosyl acceptor.
Influence on Stereoselectivity in Glycosylation
The stereochemical outcome of glycosylation is a critical factor in the synthesis of biologically active molecules. Benzyl protecting groups on galactal donors generally favor the formation of α-glycosides.[1] This preference is attributed to a combination of steric and electronic effects that influence the trajectory of the incoming nucleophile (the glycosyl acceptor) as it attacks the anomeric center. The precise α/β ratio, however, can be influenced by various factors including the nature of the promoter, the solvent, and the nucleophilicity of the acceptor.
In contrast, the use of silyl protecting groups, particularly bulky cyclic silyl groups, can also enforce conformational rigidity on the galactal donor, leading to high α-selectivity.[3]
Table 1: Comparative Stereoselectivity in Glycosylation of Protected Glycal Donors
| Glycal Donor | Protecting Group | Acceptor | Promoter/Catalyst | Solvent | α:β Ratio | Yield (%) | Reference |
| 3,4,6-tri-O-acetyl-D-glucal | Acetyl | Phenols | BF₃·OEt₂ | Toluene | >95:5 | 75 | [1] |
| 3,4,6-tri-O-acetyl-D-glucal | Acetyl | Benzyl alcohol | BDMS | CH₂Cl₂ | 85:15 | 92 | [1] |
| 3,4,6-tri-O-benzyl-D-glucal | Benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | α only | Not specified | [1] |
| 3,4,6-tri-O-benzyl-D-glucal | Benzyl | Methanol | BF₃·OEt₂ | CH₂Cl₂ | 4:1 | Not specified | [1] |
| 3,4-O-TIPDS-protected glucal | Silyl (cyclic) | Various alcohols | p-TsOH | Not specified | Exclusively α | High | [1] |
| Per-TBS-protected glucal | Silyl | Various alcohols | p-TsOH | Not specified | Mixture of α/β | Lower | [1] |
Note: Data for glucal is often used as a proxy to illustrate the general principles that also apply to galactal. Direct comparative studies on galactal with a wide range of acceptors under identical conditions are limited.
Key Synthetic Applications of Benzylated Galactals
3,4,6-tri-O-benzyl-D-galactal is a key intermediate in a variety of important synthetic transformations.
Epoxidation
The double bond in benzylated galactal can be stereoselectively epoxidized to form 1,2-anhydrosugars. These epoxides are valuable intermediates for the synthesis of various glycosides, as the oxirane ring can be opened by a wide range of nucleophiles. The use of dimethyldioxirane (DMDO), often generated in situ, is a highly efficient method for this transformation, yielding the corresponding α-epoxide with excellent selectivity.
Azidonitration and Azidochlorination
The azidonitration of glycals is a powerful method for the introduction of an amino group at the C-2 position. While the azidonitration of tri-O-acetyl-D-galactal is well-documented to produce a mixture of 2-azido-1-nitrate addition products, the increased reactivity of the benzylated counterpart suggests a similar, if not more facile, reaction.[4][5][6] A related and often higher-yielding reaction is azidochlorination, which introduces an azide at C-2 and a chlorine at C-1. These 2-azido-2-deoxygalactopyranosyl chlorides are versatile donors for the synthesis of 2-amino-2-deoxyglycosides.
Ferrier Rearrangement
The Ferrier rearrangement is a Lewis acid-catalyzed reaction of a glycal with a nucleophile, resulting in the formation of a 2,3-unsaturated glycoside.[7] This reaction proceeds through a delocalized allyloxocarbenium ion intermediate.[7] The use of benzylated galactals in this reaction allows for the synthesis of a variety of complex unsaturated carbohydrates.
Experimental Protocols
Synthesis of 3,4,6-tri-O-benzyl-D-galactal
Materials:
-
D-galactal
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve D-galactal in anhydrous DMF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium hydride portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Remove the ice bath and let the reaction stir at room temperature for 36 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Epoxidation of 3,4,6-tri-O-benzyl-D-galactal with in situ generated DMDO
Materials:
-
3,4,6-tri-O-benzyl-D-galactal
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Oxone® (potassium peroxymonosulfate)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a biphasic mixture of 3,4,6-tri-O-benzyl-D-galactal in CH₂Cl₂ and acetone with saturated aqueous NaHCO₃.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Oxone® in deionized water.
-
Add the Oxone® solution dropwise to the biphasic reaction mixture over 15-20 minutes.
-
Continue vigorous stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose. The product is often of high purity and can be used in the next step without further purification.
Azidochlorination of 3,4,6-tri-O-acetyl-D-galactal (Adaptable for Benzylated Galactal)
Materials:
-
3,4,6-tri-O-acetyl-D-galactal (or the benzylated analogue)
-
Anhydrous acetonitrile (CH₃CN)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium azide (NaN₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the galactal derivative in anhydrous CH₃CN and cool to -30 °C.
-
Add FeCl₃·6H₂O, NaN₃, and 30% H₂O₂ to the cooled solution.
-
Stir the reaction mixture at -30 °C and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 2-azido-2-deoxy-galactopyranosyl chloride.[8]
Note: Due to the increased reactivity of the benzylated galactal, reaction times may be shorter and yields may vary compared to the acetylated starting material.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows in benzylated galactal chemistry.
Caption: Mechanism of α-selective glycosylation with benzylated galactal.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4,6-Tri-O-benzyl-D-galactal | 80040-79-5 | MT00737 [biosynth.com]
- 3. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 4. The azidonitration of tri-O-acetyl-D-galactal | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 8. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tri-O-benzyl-D-galactal stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of Tri-O-benzyl-D-galactal
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of key reagents is paramount for reproducible and reliable results. This compound, a widely used glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates, requires careful handling and storage to prevent its degradation. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and potential degradation pathways.
Physicochemical Properties and Stability Profile
This compound is a white to light yellow crystalline powder. Its stability is influenced by temperature, moisture, and the presence of oxidizing agents. The benzyl ether protecting groups and the galactal double bond are the primary sites susceptible to degradation.
Table 1: Summary of this compound Stability and Incompatibilities
| Parameter | Description | Citation |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Heat Sensitivity | The compound is sensitive to heat. | [2] |
| Moisture Sensitivity | Prone to degradation in the presence of moisture. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [1][2] |
| Hazardous Decomposition Products | Upon combustion, it may produce carbon monoxide and carbon dioxide. | [1][2] |
Recommended Storage Conditions
Proper storage is crucial to maintain the purity and reactivity of this compound. The following table summarizes the recommended storage conditions based on the physical form of the compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Precautions | Citation |
| Powder | -20°C | 3 years | Keep container tightly closed in a dry place, under an inert atmosphere. | [3][4] |
| Powder | 4°C | 2 years | Keep container tightly closed in a dry place. | [3] |
| Powder | 0-8°C | Not specified | Store in a refrigerator. | [5] |
| In Solvent | -80°C | 6 months | Use anhydrous solvents and store in tightly sealed vials. | [3] |
| In Solvent | -20°C | 1 month | Use anhydrous solvents and store in tightly sealed vials. | [3] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, based on its chemical structure, two primary degradation routes can be anticipated: hydrolysis of the enol ether and oxidation of the benzyl ethers.
Caption: Potential degradation pathways of this compound.
Experimental Protocol: Stability Assessment of this compound
The following is a representative protocol for assessing the stability of this compound under various conditions.
Objective: To evaluate the stability of this compound under accelerated degradation conditions (e.g., elevated temperature, humidity, and light exposure).
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Analytical balance
-
Vials
Methodology:
Caption: Experimental workflow for stability assessment.
Logical Relationship of Storage Conditions and Stability
The stability of this compound is directly dependent on the adherence to proper storage conditions. The following diagram illustrates this relationship.
References
An In-depth Technical Guide to the Safe Handling of 3,4,6-Tri-O-benzyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3,4,6-Tri-O-benzyl-D-galactal, a key intermediate in carbohydrate chemistry and drug development.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this valuable compound.
Compound Identification and Properties
3,4,6-Tri-O-benzyl-D-galactal is a synthetic derivative of D-galactose, where the hydroxyl groups at positions 3, 4, and 6 are protected by benzyl groups. This protection enhances its stability and solubility in organic solvents, making it a versatile building block in the synthesis of oligosaccharides and glycosides.[1]
Table 1: Physicochemical Properties of 3,4,6-Tri-O-benzyl-D-galactal
| Property | Value | References |
| CAS Number | 80040-79-5 | [3] |
| Molecular Formula | C₂₇H₂₈O₄ | [1] |
| Molecular Weight | 416.51 g/mol | [1] |
| Appearance | White or off-white to light yellow powder/solid | [1][4] |
| Melting Point | 48 - 54 °C (118.4 - 129.2 °F) | [1][4] |
| Optical Rotation | [α]²⁵/D = -42° to -46° (c=1 in CH₂Cl₂) | [1] |
| Flash Point | > 110 °C (> 230 °F) | [4] |
| Purity | ≥ 98% (TLC) | [1] |
Hazard Identification and Safety Precautions
According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is not considered hazardous.[4] However, as with all laboratory chemicals, appropriate safety measures should be followed.
Table 2: GHS Hazard Information
| Hazard Class | Classification |
| GHS Classification | Not a hazardous substance or mixture. |
Although not classified as hazardous, direct contact with skin and eyes should be avoided.[4] Inhalation of dust should also be minimized.
Personal Protective Equipment (PPE)
A risk-based approach should be used to determine the appropriate PPE for handling 3,4,6-Tri-O-benzyl-D-galactal. The following are general recommendations:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Under normal use conditions where adequate ventilation is available, respiratory protection is not typically required.[4] If dust is generated, a type N95 (US) respirator is recommended.
Handling and Storage
Proper handling and storage are essential to maintain the quality and stability of 3,4,6-Tri-O-benzyl-D-galactal.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[4] Wash hands thoroughly after handling.
-
Storage: Keep in a dry place. Keep the container tightly closed. For long-term storage, it is recommended to store in a freezer at -20°C.[4] The compound is stable under normal conditions.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
Accidental Release and First Aid Measures
Accidental Release:
In the event of a spill, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention if irritation occurs.
-
Skin Contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if you feel unwell.[5]
-
Ingestion: Wash out mouth with water. Get medical attention if you feel unwell.[5]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]
-
Specific Hazards: No specific fire or explosion hazard.
-
Hazardous Combustion Products: Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[4]
Experimental Protocols
Synthesis of 3,4,6-Tri-O-benzyl-D-galactal
The following is a representative protocol for the benzylation of D-galactal. This procedure should be performed by a qualified chemist in a well-ventilated fume hood.
Materials:
-
D-galactal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Methanol (MeOH)
-
Cyclohexane
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., cyclohexane/ethyl acetate mixture)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve D-galactal in anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add benzyl bromide dropwise to the mixture.
-
Remove the ice bath and let the reaction stir at room temperature for 36 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvents via rotary evaporation.
-
Dissolve the crude mixture in cyclohexane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and deionized water.
-
Dry the organic layer over MgSO₄, filter, and concentrate using rotary evaporation.
-
Purify the crude product by silica gel column chromatography.
This protocol is adapted from a published procedure and may require optimization.[6]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal and a logical workflow for its safe handling.
Caption: Experimental workflow for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal.
Caption: Logical workflow for the safe handling of 3,4,6-Tri-O-benzyl-D-galactal.
References
A Technical Deep Dive into the Biological Activities of Tri-O-benzyl-D-galactal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-O-benzyl-D-galactal and its derivatives represent a versatile class of synthetic carbohydrate intermediates with significant potential in medicinal chemistry and drug discovery. The presence of the galactal scaffold, a glycal derivative of galactose, coupled with benzyl protecting groups, provides a unique platform for the synthesis of novel bioactive molecules. These compounds have garnered considerable interest for their diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Biological Activity
The biological efficacy of this compound derivatives has been quantified across various assays. The following tables summarize the key findings, offering a comparative overview of their potency.
Anti-inflammatory and Galectin-8N Binding Activity
D-galactal derivatives have shown notable selectivity and affinity for the N-terminal domain of galectin-8 (Galectin-8N), a protein implicated in inflammation and cancer. This interaction can modulate inflammatory responses by inhibiting the secretion of pro-inflammatory cytokines such as IL-6 and IL-8.[1]
| Derivative Class | Specific Compound | Target | Kd (μM) | Selectivity Profile |
| D-galactal-benzimidazole hybrid | Compound 6a | Galectin-8N | 48 | High selectivity over other galectins |
| D-galactal-benzimidazole hybrid | Compound 6c | Galectin-8N | 46 | >15-fold selective over Galectin-3 |
Antimicrobial Activity
Certain O-benzyl derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.[2][3]
| Derivative | Microorganism | MIC (μg/mL) |
| Di-O-benzyl aminotriol (22b) | Bacillus subtilis | <10 |
| Di-O-benzyl aminotriol (23a) | Staphylococcus aureus | <10 |
| Imidazole-substituted di-O-benzyl aminotriol (39b) | Staphylococcus aureus | 3.13 |
| Di-O-benzyl aminotriol (22b) | Candida albicans | >100 |
| Di-O-benzyl aminotriol (23a) | Candida krusei | >100 |
Note: Data for O-benzyl derivatives are presented as indicative of the potential of this class of compounds, though not all are direct derivatives of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the biological activity of this compound derivatives.
Synthesis of C-3 Substituted D-galactal Derivatives
The synthesis of biologically active D-galactal derivatives often involves modification at the C-3 position. A common method is the stannylene-mediated 3-O-alkylation.[4]
Procedure:
-
Stannylene Acetal Formation: this compound is reacted with a dibutyltin oxide in a suitable solvent (e.g., methanol or toluene) under reflux to form the corresponding 3,4-O-dibutylstannylene acetal.
-
Alkylation: The stannylene acetal is then reacted with an alkylating agent, such as a benzimidazolylmethyl chloride or quinolylmethyl chloride, in the presence of a catalyst (e.g., cesium fluoride) in an aprotic solvent like DMF.
-
Purification: The resulting product is purified using column chromatography on silica gel.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.[7][8][9]
Procedure:
-
Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in a multi-well plate.
-
Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a short period to allow for viral attachment.
-
Compound Treatment and Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
EC50 Calculation: The effective concentration that reduces the number of plaques by 50% (EC50) is determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]
Procedure:
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared and added to each well.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and modulation of signaling pathways.
Inhibition of Galectin-8N Signaling
As previously mentioned, D-galactal derivatives can act as inhibitors of Galectin-8N. Extracellular Galectin-8 can mediate cellular responses by binding to cell surface glycoconjugates, which can trigger intracellular signaling cascades that lead to the production of pro-inflammatory cytokines. By blocking this interaction, the D-galactal derivatives can attenuate these inflammatory signals.
Caption: Inhibition of Galectin-8N signaling by a this compound derivative.
Experimental Workflow for Biological Activity Screening
The systematic evaluation of this compound derivatives involves a multi-step process, from initial synthesis to comprehensive biological testing.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their demonstrated activities against cancer, inflammation, and microbial infections warrant further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this versatile class of compounds. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives to facilitate the rational design of more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Methodological & Application
Synthesis of 3,4,6-Tri-O-benzyl-D-galactal from D-galactose: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of 3,4,6-Tri-O-benzyl-D-galactal, a key intermediate in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates. The protocol starts from the readily available D-galactose and proceeds through a series of protection and functional group manipulations.
Introduction
Glycals, cyclic enol ether derivatives of sugars, are versatile building blocks in modern organic synthesis. Their double bond between C-1 and C-2 allows for a variety of chemical transformations, making them valuable precursors for the synthesis of biologically active molecules, including novel therapeutics. 3,4,6-Tri-O-benzyl-D-galactal is a protected form of D-galactal where the hydroxyl groups at positions 3, 4, and 6 are protected by benzyl ethers. This protection strategy allows for selective reactions at other positions of the sugar ring. This application note details a reliable and reproducible protocol for the preparation of this important synthetic intermediate.
Overall Synthetic Pathway
The synthesis of 3,4,6-Tri-O-benzyl-D-galactal from D-galactose is a five-step process:
-
Per-O-acetylation: Protection of all hydroxyl groups of D-galactose with acetyl groups.
-
Bromination: Conversion of the per-O-acetylated galactose to the corresponding glycosyl bromide.
-
Glycal Formation: Reductive elimination of the glycosyl bromide to form 3,4,6-tri-O-acetyl-D-galactal.
-
Deacetylation: Removal of the acetyl protecting groups to yield D-galactal.
-
Benzylation: Protection of the hydroxyl groups at positions 3, 4, and 6 with benzyl groups.
Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis. The overall yield from D-galactose is approximately 25-40%, depending on the efficiency of each step.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Per-O-acetylation | D-Galactose | 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose | 85-95 |
| 2 | Bromination | 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | ~90 |
| 3 | Glycal Formation | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | 3,4,6-Tri-O-acetyl-D-galactal | 60-70 |
| 4 | Deacetylation | 3,4,6-Tri-O-acetyl-D-galactal | D-Galactal | 80-90 |
| 5 | Benzylation | D-Galactal | 3,4,6-Tri-O-benzyl-D-galactal | 60-80 |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-α/β-D-galactopyranose
This procedure describes the protection of all hydroxyl groups of D-galactose using acetic anhydride and pyridine.
Materials:
-
D-Galactose
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
To a stirred solution of D-galactose (1 equivalent) in pyridine (5 equivalents) at 0 °C (ice bath), add acetic anhydride (5 equivalents) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,2,3,4,6-penta-O-acetyl-α/β-D-galactopyranose as a solid.[1] The product can be used in the next step without further purification.
Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (Acetobromo-α-D-galactose)
This protocol details the conversion of the per-acetylated galactose to the corresponding glycosyl bromide.
Materials:
-
1,2,3,4,6-Penta-O-acetyl-α/β-D-galactopyranose
-
33% Hydrogen Bromide (HBr) in Acetic Acid
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve the per-acetylated galactose (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add a 33% solution of HBr in acetic acid (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Dilute the reaction mixture with dichloromethane and wash carefully with ice-water and saturated NaHCO₃ solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide.[1] The crude product is typically used immediately in the next step.
Step 3: Synthesis of 3,4,6-Tri-O-acetyl-D-galactal
This step involves the reductive elimination of the acetobromogalactose to form the glycal.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide
-
Zinc dust
-
50% aqueous Acetic Acid
-
Celite
Procedure:
-
Dissolve the crude acetobromogalactose (1 equivalent) in a 1:1 mixture of acetic acid and water.
-
Add activated zinc dust (5 equivalents) portion-wise to the solution while stirring vigorously.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Dilute the filtrate with ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 3,4,6-tri-O-acetyl-D-galactal.
Step 4: Synthesis of D-Galactal (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups.
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) in Methanol (catalytic amount)
-
Amberlite IR-120 (H⁺) resin
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-galactal (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain D-galactal as a syrup. This crude product is typically used directly in the next step.
Step 5: Synthesis of 3,4,6-Tri-O-benzyl-D-galactal
This final step involves the protection of the hydroxyl groups with benzyl ethers.
Materials:
-
D-Galactal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide (BnBr)
-
Methanol (MeOH)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve D-galactal (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (3.5 equivalents) portion-wise and stir for 30 minutes at 0 °C.
-
Add benzyl bromide (3.3 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol.
-
Dilute with ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 3,4,6-tri-O-benzyl-D-galactal as a colorless oil or a white solid.[2]
Reaction Pathway Diagram
Conclusion
The protocols outlined in this application note provide a reliable and scalable method for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal from D-galactose. This versatile building block is crucial for the synthesis of various glycoconjugates and oligosaccharides, which are of significant interest in drug discovery and development. The provided data and detailed procedures will aid researchers in the successful preparation of this important intermediate.
References
Protocol for the Benzylation of D-galactal: A Detailed Application Note for Researchers
Abstract
This application note provides a comprehensive protocol for the benzylation of D-galactal, a critical precursor in the synthesis of complex oligosaccharides and glycoconjugates for drug development and glycobiology research. Detailed methodologies for the per-benzylation of D-galactal using sodium hydride and benzyl bromide in different solvent systems are presented, along with a protocol for regioselective benzylation. This document includes a comparative summary of reaction conditions and yields, detailed characterization data for the benzylated product, and an overview of its application in modulating inflammatory signaling pathways through the inhibition of galectin-8N.
Introduction
D-galactal is a versatile glycal that serves as a key building block in carbohydrate chemistry. The strategic protection of its hydroxyl groups is essential for the regioselective synthesis of complex glycans. Benzyl ethers are widely used as protecting groups due to their stability under a variety of reaction conditions and their ease of removal through hydrogenolysis. The resulting benzylated D-galactal derivatives are crucial intermediates in the synthesis of oligosaccharides and other glycoconjugates with potential therapeutic applications.[1] This note details reliable protocols for the preparation of 3,4,6-tri-O-benzyl-D-galactal and discusses its application in the study of protein-carbohydrate interactions.
Data Presentation
The following table summarizes the reaction conditions and yields for the benzylation of D-galactal under different protocols.
| Protocol | Base | Benzylating Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Per-benzylation | Sodium Hydride | Benzyl Bromide | DMF | 0 °C to RT | 36 | 62 | [2] |
| Regioselective C-6 Benzylation* | Sodium Hydride | Benzyl Bromide | DMF | 0 °C to RT | 12 | ~90 | [1] |
*Note: This protocol involves the initial di-isopropylidenation of D-galactose to protect the C-3 and C-4 hydroxyl groups prior to benzylation.
Physicochemical and Spectroscopic Data for 3,4,6-tri-O-benzyl-D-galactal:
| Property | Value |
| Molecular Formula | C₂₇H₂₈O₄ |
| Molecular Weight | 416.51 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 51-53 °C |
| Optical Rotation | [α]D -43° (c=1, CH₂Cl₂) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.42 – 7.25 (m, 15H, Ar-H), 6.46 (d, J = 6.1 Hz, 1H, H-1), 4.95 – 4.82 (m, 2H, PhCH ₂), 4.68 (dd, J = 11.5, 5.2 Hz, 2H, PhCH ₂), 4.61 (m, 3H, PhCH ₂, H-2), 4.25 (d, J = 5.6 Hz, 1H, H-3), 4.11 (m, 1H, H-5), 3.96 – 3.77 (m, 3H, H-4, H-6a, H-6b) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152.6, 145.3, 138.8, 138.4, 138.2, 128.8, 128.5, 128.4, 128.0, 127.9, 127.8, 127.7, 99.7, 78.9, 75.5, 73.6, 72.4, 71.9, 68.9 |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calcd for C₂₇H₂₉O₄⁺: 417.2066; Found: 417.2063 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are crucial for the success of these reactions. Thin-layer chromatography (TLC) should be used to monitor the progress of the reactions.
Protocol 1: Per-benzylation of D-galactal in DMF
This protocol describes the full benzylation of the hydroxyl groups of D-galactal.
Materials:
-
D-galactal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Saturated sodium chloride solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [2]
-
Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) (2.14 g, 53.5 mmol) to the reaction flask in portions.
-
Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Cool the flask back to 0 °C and add benzyl bromide (5.5 ml, 46 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and let the reaction mixture stir at room temperature for 36 hours.
-
Monitor the reaction by TLC (4:1 cyclohexane:ethyl acetate).
-
Upon completion, quench the reaction by carefully adding saturated sodium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 ml).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (cyclohexane:ethyl acetate gradient) to yield 3,4,6-tri-O-benzyl-D-galactal as a white solid (3.1 g, 62% yield).[2]
Note on Impurity: The use of DMF as a solvent can lead to the formation of an N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity which may be difficult to separate and can act as a poison for certain catalysts in subsequent reactions. To avoid this, either use anhydrous THF as the solvent or include an acidic wash (e.g., 1M HCl) during the work-up.[2]
Protocol 2: Regioselective Benzylation of the C-6 Hydroxyl Group
This protocol achieves selective benzylation of the primary hydroxyl group at the C-6 position of D-galactose, which is then converted to the corresponding D-galactal derivative.
Step 1: Di-O-isopropylidenation of D-galactose [1]
-
Suspend D-galactose in acetone.
-
Add concentrated sulfuric acid dropwise as a catalyst.
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction with aqueous sodium bicarbonate.
-
Evaporate the acetone and extract the residue with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
Step 2: Benzylation of the C-6 Hydroxyl Group [1]
-
Dissolve the di-isopropylidene galactose from Step 1 in dry DMF.
-
Add sodium hydride (1.2 eq.) at 0 °C, followed by benzyl bromide (1.1 eq.).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with methanol and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield 1,2:3,4-di-O-isopropylidene-6-O-benzyl-α-D-galactopyranose with a yield of approximately 90%.[1]
The resulting product can then be converted to 6-O-benzyl-D-galactal through established methods.
Mandatory Visualization
References
Application Notes and Protocols for the Use of Tri-O-benzyl-D-galactal in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-O-benzyl-D-galactal is a versatile and pivotal building block in modern carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its protected hydroxyl groups at the C3, C4, and C6 positions enhance its stability and solubility in organic solvents, while the enol ether functionality of the glycal provides a reactive handle for stereoselective glycosylation reactions.[1] This document provides detailed application notes and experimental protocols for the use of 3,4,6-Tri-O-benzyl-D-galactal in oligosaccharide synthesis, primarily focusing on the widely adopted "glycal assembly method." This strategy involves the in situ epoxidation of the glycal to form a highly reactive 1,2-anhydro sugar donor, which then undergoes nucleophilic attack by a suitable glycosyl acceptor to form the desired glycosidic linkage. The inherent stereoselectivity of the epoxide opening typically leads to the formation of β-glycosides, a common and important linkage in many biologically active oligosaccharides.
Core Applications
The primary application of this compound in oligosaccharide synthesis is as a glycosyl donor precursor in the glycal assembly method. This method is particularly advantageous for:
-
Stereoselective Synthesis of β-Glycosides: The epoxidation of the glycal followed by nucleophilic attack generally proceeds with high stereoselectivity to yield 1,2-trans-glycosides.
-
Convergent Synthesis Strategies: It allows for the rapid assembly of complex oligosaccharides by coupling monosaccharide or oligosaccharide building blocks.
-
Solid-Phase Oligosaccharide Synthesis (SPOS): The principles of the glycal assembly method have been successfully adapted to solid-phase synthesis, streamlining the purification process.
-
Synthesis of Biologically Important Glycans: This methodology has been instrumental in the synthesis of various biologically relevant oligosaccharides, including tumor-associated carbohydrate antigens like Globo H.
Data Presentation: Glycosylation Reactions with this compound Epoxide
The following table summarizes quantitative data for representative glycosylation reactions where 3,4,6-Tri-O-benzyl-D-galactal is first converted to its corresponding 1,2-anhydro-α-D-galactopyranose epoxide and then coupled with a glycosyl acceptor.
| Glycosyl Donor Precursor | Glycosyl Acceptor | Promoter/Catalyst | Product | Yield (%) | Stereoselectivity (β:α) |
| 3,4,6-Tri-O-benzyl-D-galactal | 3,4-di-O-benzyl-D-glucal | CuOTf | 3,4,6-Tri-O-benzyl-β-D-galactopyranosyl-(1→6)-3,4-di-O-benzyl-D-glucal | 78% | 5:1 |
| 3,4,6-Tri-O-benzyl-D-galactal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | ZnCl₂ | Methyl 6-O-(3,4,6-tri-O-benzyl-β-D-galactopyranosyl)-2,3,4-tri-O-benzyl-α-D-glucopyranoside | 65% | >20:1 |
| 3,4,6-Tri-O-benzyl-D-galactal | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | ZnCl₂ | 1,2:3,4-Di-O-isopropylidene-6-O-(3,4,6-tri-O-benzyl-β-D-galactopyranosyl)-α-D-galactopyranose | 75% | >20:1 |
Experimental Protocols
Protocol 1: Epoxidation of 3,4,6-Tri-O-benzyl-D-galactal
This protocol describes the preparation of the key intermediate, 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose, using dimethyldioxirane (DMDO) generated in situ.
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve 3,4,6-Tri-O-benzyl-D-galactal (e.g., 3.00 g, 7.21 mmol) in a biphasic mixture of CH₂Cl₂ (30 mL) and saturated aqueous NaHCO₃ (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add acetone (3 mL) to the vigorously stirred mixture.
-
Cool the flask in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of Oxone® (e.g., 8.87 g, 14.42 mmol) in water (35 mL).
-
Add the Oxone® solution dropwise to the cooled, vigorously stirred reaction mixture over a period of 15-20 minutes.
-
Continue to stir the mixture vigorously at 0 °C for 30 minutes, and then allow it to warm to room temperature while stirring for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycal is consumed.
-
Separate the organic phase. Extract the aqueous phase with CH₂Cl₂ (2 x 30 mL).
-
Combine the organic phases and wash with a saturated aqueous solution of Na₂SO₃ or Na₂S₂O₃ to quench any remaining peroxides, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose as a syrup or white solid. The product is often used in the next step without further purification. The reported yield for this step is typically around 99%.
Protocol 2: Synthesis of a β(1→6) Linked Disaccharide
This protocol details the glycosylation of the epoxide donor with a glucal acceptor, as an example of the glycal assembly method.
Materials:
-
1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose (from Protocol 1)
-
3,4-di-O-benzyl-D-glucal (glycosyl acceptor)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Zinc Chloride (ZnCl₂) solution in THF (e.g., 1 M)
-
Molecular sieves (4 Å, activated)
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, dissolve the glycosyl acceptor (e.g., 1.2 equivalents) in anhydrous THF or DCM in a flame-dried flask containing activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Dissolve the crude 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose (1 equivalent) in anhydrous THF or DCM and add it to the acceptor solution.
-
Cool the reaction mixture to 0 °C.
-
Add the ZnCl₂ solution in THF (e.g., 1.5 equivalents) dropwise to the stirred reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the formation of the disaccharide by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of NaHCO₃.
-
Filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Wash the combined filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,4,6-Tri-O-benzyl-β-D-galactopyranosyl-(1→6)-3,4-di-O-benzyl-D-glucal.
Visualizations
Caption: Workflow of the glycal assembly method.
Caption: Logical flow of the glycosylation process.
References
Application Notes and Protocols: Tri-O-benzyl-D-galactal as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,6-Tri-O-benzyl-D-galactal as a versatile glycosyl donor in the synthesis of 2-deoxy-galactosides and complex oligosaccharides. This protected glycal is a valuable building block in carbohydrate chemistry due to the stability of the benzyl protecting groups and the reactivity of the enol ether moiety. The protocols detailed below, along with summarized data from analogous systems, are intended to guide researchers in the successful application of this donor in their synthetic strategies.
Core Concepts
Tri-O-benzyl-D-galactal is an activated sugar derivative used in chemical glycosylation to form glycosidic bonds. As a glycal, it lacks a hydroxyl group at the 2-position and possesses a double bond between C1 and C2. This structural feature allows for the introduction of various functionalities at the 2-position during the glycosylation process, leading primarily to the synthesis of 2-deoxy-glycosides. The benzyl ether protecting groups at the 3, 4, and 6 positions are stable under a wide range of reaction conditions, preventing unwanted side reactions at these hydroxyls. These groups can be readily removed in a final deprotection step, typically via catalytic hydrogenation, to yield the unprotected oligosaccharide.
The primary application of this compound is in the synthesis of oligosaccharides containing a 2-deoxy-galactose unit. These structures are components of numerous biologically active natural products and are of significant interest in drug development and glycobiology.[1][2] Glycosylation reactions with glycals can be promoted by various electrophilic reagents, leading to the formation of a reactive oxocarbenium ion intermediate that is then attacked by a glycosyl acceptor.
Data Presentation
The following tables summarize representative quantitative data for glycosylation reactions involving per-O-benzylated galactal and other closely related galactal donors. This data provides a strong indication of expected yields and stereoselectivities when using this compound.
Table 1: Representative Yields and Stereoselectivity in Glycosylation Reactions with Benzylated Galactal Donors
| Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |
| 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 1,10-phenanthroline/HCl | MTBE/DCE | High (not specified) | α-only | [3] |
| Phenol | 1,10-phenanthroline/HCl | MTBE/DCE | High (not specified) | α-only | [3] |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | Not specified | 85 | >20:1 (β) | [4] |
| Benzyl alcohol | Y(OTf)₃ or Gd(OTf)₃ | Not specified | High (not specified) | Not specified | [5] |
Data adapted from studies on closely related benzylated galactal donors. The stereochemical outcome is highly dependent on the reaction mechanism (e.g., direct addition vs. Ferrier rearrangement) and the specific conditions employed.
Key Applications & Experimental Protocols
This compound serves as a precursor for various glycosylation strategies. The most common applications involve electrophilic activation of the double bond to generate 2-deoxy-glycosides.
General Protocol for Electrophilic Addition and Glycosylation
This protocol describes a general method for the activation of this compound with an electrophile, followed by trapping with a glycosyl acceptor. A common promoter system for this transformation is N-Iodosuccinimide (NIS) and a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). This typically leads to the formation of a 2-iodo-glycoside, which can then be dehalogenated to the 2-deoxy-glycoside.
Protocol 1: Iodoglycosylation of a Glycosyl Acceptor
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
-
Triethylamine or Pyridine (for quenching)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv) and 3,4,6-Tri-O-benzyl-D-galactal (1.2 equiv).
-
Add activated 4 Å molecular sieves.
-
Dissolve the solids in anhydrous DCM (~0.1 M concentration relative to the acceptor).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add NIS (1.5 equiv) to the cooled suspension.
-
After stirring for 15 minutes, add a catalytic amount of TfOH (0.1 equiv) dropwise as a solution in DCM.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Wash the combined filtrate with a saturated aqueous solution of sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 2-deoxy-2-iodo-glycoside.
-
The resulting 2-iodo-glycoside can be reduced to the 2-deoxy product using a radical reducing agent such as tributyltin hydride or by catalytic hydrogenation.
Ferrier Rearrangement
The Ferrier rearrangement is a Lewis acid-catalyzed reaction of glycals with nucleophiles (alcohols in this case) to produce 2,3-unsaturated glycosides. These products are valuable chiral building blocks for the synthesis of modified carbohydrates.
Protocol 2: Lewis Acid-Catalyzed Ferrier Glycosylation
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Benzyl alcohol)
-
Lewis Acid catalyst (e.g., Y(OTf)₃, Gd(OTf)₃, InCl₃)
-
Anhydrous solvent (e.g., Toluene, DCM)
-
Activated 4 Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
-
Quenching agent (e.g., Triethylamine, Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv) and activated 4 Å molecular sieves.
-
Add the anhydrous solvent, followed by the glycosyl acceptor (1.5 equiv).
-
Stir the mixture at room temperature.
-
Add the Lewis acid catalyst (e.g., Y(OTf)₃, 10 mol%) to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a few drops of pyridine or triethylamine.
-
Filter the mixture through a pad of Celite and wash with the reaction solvent.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the 2,3-unsaturated glycoside.
Visualizations
Caption: General workflow for glycosylation using this compound.
Caption: Mechanism of electrophilic activation of this compound.
Troubleshooting and Optimization
-
Low Yield: Ensure strictly anhydrous conditions, as trace moisture can hydrolyze the activated donor. The quality and stoichiometry of the activator are crucial; older or improperly stored reagents may have reduced potency.
-
Poor Stereoselectivity: The stereochemical outcome of glycosylations with glycal donors can be influenced by the solvent, temperature, and the nature of the activator and acceptor. For instance, some Lewis acids may favor the formation of Ferrier rearrangement products over direct addition products. Temperature control is critical; initiating reactions at low temperatures can improve selectivity.
-
Side Reactions: The formation of byproducts from Ferrier rearrangement can compete with the desired direct addition pathway. Careful selection of the promoter and reaction temperature can help to favor one pathway over the other.
By leveraging the protocols and insights provided, researchers can effectively utilize this compound as a valuable glycosyl donor for the synthesis of complex carbohydrates for applications in drug discovery and chemical biology.
References
The Reaction of Tri-O-benzyl-D-galactal with Electrophiles: A Detailed Guide to Mechanisms and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the reaction mechanisms and detailed experimental protocols for the electrophilic addition to 3,4,6-Tri-O-benzyl-D-galactal. This versatile glycal is a key building block in carbohydrate chemistry, and its reactions with various electrophiles are fundamental for the synthesis of a wide array of 2-deoxyglycosides and other valuable carbohydrate derivatives.
Introduction
3,4,6-Tri-O-benzyl-D-galactal is an electron-rich alkene, making it highly susceptible to attack by electrophiles. The double bond between C1 and C2 allows for the introduction of a variety of functional groups at these positions, often with a high degree of stereocontrol. These reactions are crucial in the synthesis of oligosaccharides, glycoconjugates, and various biologically active molecules. The benzyl protecting groups offer stability under a range of reaction conditions and can be readily removed at a later stage.
The general mechanism for the electrophilic addition to Tri-O-benzyl-D-galactal involves the initial attack of the electrophile on the double bond, leading to the formation of a key intermediate, typically an oxocarbenium ion or a bridged halonium/sulfonium ion. This intermediate is then trapped by a nucleophile, leading to the final 2-substituted-2-deoxygalactopyranoside product. The stereochemical outcome of the reaction is highly dependent on the nature of the electrophile, the nucleophile, and the reaction conditions.
General Experimental Workflow
The following diagram outlines a typical workflow for the reaction of this compound with an electrophile and a subsequent nucleophilic attack.
Caption: A generalized experimental workflow for electrophilic additions to this compound.
Reaction with Halogenating Agents
The reaction of this compound with halogenating agents such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) is a widely used method for the synthesis of 2-deoxy-2-haloglycosides. These reactions often proceed through a bridged halonium ion intermediate.
Mechanism of Halogenation
The proposed mechanism involves the electrophilic attack of the halogen on the glycal double bond to form a cyclic halonium ion. The nucleophile then attacks at the anomeric carbon (C1) or at C2, usually with anti-stereoselectivity with respect to the halonium ion. The presence of the C4-benzyloxy group in the galactal series often directs the nucleophilic attack to the α-face, leading to the formation of the α-glycoside.
Application Notes and Protocols for the Deprotection of Tri-O-benzyl-D-galactal to Obtain D-Galactal
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The deprotection of protected carbohydrates is a critical step in the synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules. Benzyl ethers are widely used as protecting groups for hydroxyl functionalities in carbohydrate chemistry due to their stability under a wide range of reaction conditions. Tri-O-benzyl-D-galactal is a key intermediate in the synthesis of various galactosyl-containing compounds. Its efficient deprotection to yield the free sugar, D-galactal, is a frequently encountered transformation.
This document provides detailed application notes and experimental protocols for three common methods for the deprotection of this compound:
-
Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and hydrogen gas.
-
Catalytic Transfer Hydrogenation using a hydrogen donor in the presence of a palladium catalyst.
-
Oxidative Cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
A comparative analysis of these methods is presented to aid researchers in selecting the most suitable protocol based on substrate compatibility, reaction scale, and available laboratory equipment.
Comparative Data of Deprotection Methods
The selection of a deprotection method is a strategic decision based on factors such as the presence of other functional groups, desired yield, and reaction conditions. The following table summarizes quantitative data for the deprotection of this compound and related benzyl-protected sugars.
| Method | Reagents | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) | 4-12 hours | >90% | High yield, clean reaction, catalyst is recyclable. | Requires specialized hydrogenation equipment; incompatible with reducible functional groups (e.g., alkynes, alkenes, azides).[1] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | 1-3 hours | ~90% | Milder conditions than catalytic hydrogenation, no need for H₂ gas cylinder. | May require elevated temperatures; removal of the hydrogen donor byproduct is necessary.[2] |
| Oxidative Cleavage | DDQ | 1-4 hours | 84-96% | Orthogonal to reductive methods; tolerates functional groups sensitive to hydrogenation.[3] | Stoichiometric amounts of DDQ are often required; purification from DDQ byproducts can be challenging.[4][5] |
Experimental Protocols
This method is a high-yielding and clean procedure for benzyl ether cleavage.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or hydrogen balloon)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution under an inert atmosphere.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm or use a balloon) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude D-galactal.
-
Purification: Purify the crude product by silica gel column chromatography.[6]
-
Analysis: Characterize the purified D-galactal by NMR spectroscopy.[7][8]
This protocol offers a convenient alternative to using hydrogen gas, employing a hydrogen donor like ammonium formate.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Round-bottom flask with a reflux condenser
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in methanol in a round-bottom flask, add 10% Pd/C (10-20% w/w).
-
Reagent Addition: To the stirred suspension, add ammonium formate (5-10 equivalents) in portions.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium formate. The organic layer is then dried and concentrated. Further purification is achieved by silica gel column chromatography.
-
Analysis: Characterize the purified product by NMR spectroscopy.[7][8]
This method is suitable for substrates with functional groups that are sensitive to reductive conditions.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Reagent Addition: Add DDQ (1.2-1.5 equivalents per benzyl group) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from 1 to 4 hours.[3]
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic solution under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to remove the DDQ byproducts.
-
Analysis: Characterize the purified D-galactal by NMR spectroscopy.[7][8]
Visualizations
Caption: Workflow for Catalytic Debenzylation.
Caption: Overview of Deprotection Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. D-Galactal | C6H10O4 | CID 2734735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
Application Notes: The Utility of 3,4,6-Tri-O-benzyl-D-galactal in Glycoconjugate Synthesis
Introduction
3,4,6-Tri-O-benzyl-D-galactal is a versatile monosaccharide derivative and a pivotal building block in modern carbohydrate chemistry.[1] As a glycal, it possesses a double bond between carbons 1 and 2 of the pyranose ring, which serves as a handle for a variety of chemical transformations.[2] The benzyl ether protecting groups at the 3, 4, and 6 positions provide excellent stability under a wide range of reaction conditions, while allowing for eventual deprotection via catalytic hydrogenation.[1] These features make Tri-O-benzyl-D-galactal an essential precursor for the synthesis of complex oligosaccharides and glycoconjugates, which are instrumental in drug discovery, glycobiology research, and the development of targeted therapeutics.[][4]
Key Applications
This compound is primarily utilized as a glycosyl donor for the stereoselective formation of glycosidic bonds. Its main applications include:
-
Synthesis of 2-Deoxy-glycosides: The enol ether functionality of the galactal is readily susceptible to electrophilic addition. This reactivity is exploited in reactions like iodoglycosylation, allowing for the synthesis of 2-deoxy-2-iodo intermediates, which can be further reduced to yield 2-deoxy-glycosides. These motifs are present in numerous biologically active natural products.[5]
-
Ferrier Rearrangement: In the presence of a Lewis acid, this compound can undergo a Ferrier rearrangement with various nucleophiles (acceptors) to form 2,3-unsaturated glycosides. These products are valuable chiral synthons for creating modified carbohydrate structures.[5]
-
Oligosaccharide and Glycoconjugate Synthesis: It serves as a key starting material for the assembly of complex oligosaccharides and for conjugating carbohydrate moieties to peptides, lipids, or small molecules.[1][6] Such glycoconjugates are vital for studying carbohydrate-protein interactions and for developing novel therapeutic agents, including vaccines and targeted drug delivery systems.[][7]
Physicochemical and Structural Data
The properties of 3,4,6-Tri-O-benzyl-D-galactal make it a convenient reagent for organic synthesis.[1][8]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈O₄ | [1][8] |
| Molecular Weight | 416.51 g/mol | [1][8] |
| Appearance | White or off-white powder | [1] |
| Melting Point | 48 - 54 °C | [1] |
| Optical Rotation | [α]²⁵_D_ = -42° to -46° (c=1 in CH₂Cl₂) | [1] |
| Purity | ≥ 98% (TLC) | [1] |
| CAS Number | 80040-79-5 | [1] |
Quantitative Reaction Data
The following table summarizes representative yields and stereoselectivities for the synthesis of 2-deoxy-β-D-galactopyranosides via a two-step iodoglycosylation/reduction sequence. The data is adapted from studies on a closely related 6-O-silylated D-galactal donor, providing a strong indication of expected outcomes for reactions involving this compound under similar conditions.[5] The high β-selectivity is a common feature of such reactions.[5]
| Glycosyl Acceptor (Alcohol) | Product | Yield (%) | Diastereomeric Ratio (β:α) |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 85 | >20:1 |
| Ethyl 2,3,4-tri-O-acetyl-β-D-glucopyranoside | Disaccharide | 82 | >20:1 |
| Isopropanol | Isopropyl 2-deoxy-galactoside | 90 | >20:1 |
| Benzyl alcohol | Benzyl 2-deoxy-galactoside | 88 | >20:1 |
Experimental Protocols
The following are representative protocols for the application of this compound in the synthesis of glycoconjugates.
Protocol 1: Synthesis of a 2-Deoxy-2-iodo-β-D-galactopyranoside via Iodoglycosylation
This protocol describes the electrophilic activation of the glycal double bond with an iodine source, followed by the introduction of an alcohol acceptor to form a 2-deoxy-2-iodo glycoside. This intermediate is a versatile precursor for 2-deoxy glycosides.[5]
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Benzyl alcohol, 1.2 equiv)
-
N-Iodosuccinimide (NIS, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add 3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv) and activated 4 Å molecular sieves.
-
Add anhydrous DCM to dissolve the galactal (concentration approx. 0.1 M).
-
Add the glycosyl acceptor (1.2 equiv) to the solution and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.5 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Filter the mixture through a pad of Celite® and wash the pad thoroughly with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-deoxy-2-iodo-β-D-galactopyranoside.
Protocol 2: Deprotection of Benzyl Ethers to Yield the Final Glycoconjugate
This protocol outlines the removal of the benzyl protecting groups to unmask the hydroxyl functionalities on the carbohydrate.
Materials:
-
Protected Glycoconjugate (from Protocol 1 or other synthesis)
-
Palladium on carbon (Pd/C, 10% w/w, catalytic amount)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected glycoconjugate in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected glycoconjugate. Further purification may be performed if necessary.
Visualizations
Caption: General workflow for glycoconjugate synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijnrd.org [ijnrd.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Synthesis of aromatic glycoconjugates. Building blocks for the construction of combinatorial glycopeptide libraries [beilstein-journals.org]
- 7. Design and Creativity in Synthesis of Multivalent Neoglycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C27H28O4 | CID 2734741 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Oligosaccharides using 3,4,6-Tri-O-benzyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of oligosaccharides (SPOS) utilizing the versatile glycal donor, 3,4,6-tri-O-benzyl-D-galactal. The methodologies described herein are based on the principles of glycal assembly on a solid support, a powerful strategy for the efficient and controlled construction of complex carbohydrate structures.[1][2][3] This approach is of significant interest to researchers in glycobiology and professionals in drug development for the synthesis of bioactive oligosaccharides and glycoconjugates.[4]
The use of a solid support simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration, thereby streamlining the overall synthetic workflow.[2][5] The glycal assembly method involves the iterative epoxidation of a resin-bound glycal followed by glycosylation with a soluble glycal acceptor.[1] This process allows for the stepwise elongation of the oligosaccharide chain with high efficiency.
Data Presentation
The following tables summarize the representative quantitative data for the solid-phase synthesis of a target oligosaccharide using 3,4,6-tri-O-benzyl-D-galactal. The yields are based on literature precedents for similar solid-phase glycal assembly methods.[1]
Table 1: Loading of 3,4,6-Tri-O-benzyl-D-galactal onto Solid Support
| Step | Description | Loading Efficiency (%) |
| 1 | Immobilization of 3,4,6-tri-O-benzyl-D-galactal onto a silyl-linked solid support. | ~85-95 |
Table 2: Iterative Glycosylation Cycle for Oligosaccharide Elongation
| Cycle | Description | Yield per Cycle (%) |
| 1 | Epoxidation of resin-bound galactal followed by glycosylation with a soluble glycal acceptor to form a disaccharide. | ~90 |
| 2 | Repetition of the epoxidation and glycosylation cycle with the resin-bound disaccharide to yield a trisaccharide. | ~90 |
| 3 | Final epoxidation and glycosylation cycle to afford the resin-bound tetrasaccharide. | ~90 |
Table 3: Cleavage and Overall Yield
| Step | Description | Yield (%) |
| Cleavage | Release of the tetrasaccharide from the solid support using Tetra-n-butylammonium fluoride (TBAF). | ~75 |
| Overall Yield | Calculated for a tetrasaccharide. | ~55 |
Experimental Protocols
The following are detailed protocols for the key experimental stages of the solid-phase synthesis of oligosaccharides using 3,4,6-tri-O-benzyl-D-galactal.
Protocol 1: Preparation of Silyl-Linked 3,4,6-Tri-O-benzyl-D-galactal on Solid Support
This protocol describes the initial covalent attachment of the galactal building block to a polystyrene-based solid support.[1]
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal
-
Polystyrene-based solid support (e.g., Merrifield resin)
-
Diisopropylsilyl bis(trifluoromethanesulfonate)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with a shaker
Procedure:
-
Swell the polystyrene resin in anhydrous DCM within a reaction vessel equipped with a shaker.
-
In a separate flask under an inert atmosphere, dissolve 3,4,6-tri-O-benzyl-D-galactal in anhydrous DCM.
-
Cool the galactal solution to -78 °C.
-
Add diisopropylsilyl bis(trifluoromethanesulfonate) dropwise to the cooled galactal solution and stir for 30 minutes.
-
Add anhydrous pyridine to the solution.
-
Transfer this activated solution to the reaction vessel containing the swollen resin.
-
Allow the reaction to proceed for 12-16 hours at room temperature with gentle shaking.
-
Wash the resin extensively with DCM, followed by methanol, and then DCM again to remove all unreacted reagents.
-
Dry the resin under vacuum to yield the silyl-linked galactal on the solid support.
Protocol 2: Iterative Oligosaccharide Synthesis Cycle
This protocol details the two-step cycle of epoxidation and glycosidation for the elongation of the oligosaccharide chain.[1]
Materials:
-
Resin-bound 3,4,6-tri-O-benzyl-D-galactal
-
Solution of 3,3-dimethyldioxirane (DMDO) in acetone
-
Soluble glycal acceptor (e.g., a protected glucal or galactal)
-
Zinc chloride (ZnCl₂) solution in Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
Step 2a: Epoxidation
-
Swell the resin-bound glycal in anhydrous DCM in a reaction vessel.
-
Cool the vessel to 0 °C.
-
Add a solution of DMDO in acetone to the resin suspension.
-
Shake the reaction mixture at 0 °C for 30 minutes.
-
Wash the resin thoroughly with DCM to remove excess DMDO.
Step 2b: Glycosidation
-
Swell the epoxidized resin in anhydrous THF.
-
In a separate flask, dissolve the soluble glycal acceptor in anhydrous THF.
-
Add the solution of the glycal acceptor to the resin suspension.
-
Add a solution of ZnCl₂ in THF to the reaction vessel.
-
Shake the mixture at room temperature for 2-12 hours, monitoring the reaction progress by a suitable method (e.g., cleavage of a small sample for analysis).
-
Wash the resin extensively with THF, methanol, and DCM to remove the unreacted acceptor and promoter.
-
The resulting resin-bound oligosaccharide is now ready for the next cycle of epoxidation and glycosylation.
Protocol 3: Cleavage of the Oligosaccharide from the Solid Support
This protocol describes the final step of releasing the synthesized oligosaccharide from the solid support.[1]
Materials:
-
Resin-bound oligosaccharide
-
Tetra-n-butylammonium fluoride (TBAF) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Silica gel for chromatography
Procedure:
-
Swell the resin-bound oligosaccharide in anhydrous THF in a reaction vessel.
-
Add a solution of TBAF in THF to the vessel.
-
Shake the mixture at room temperature. The cleavage time can range from a few hours to over 12 hours, depending on the substrate.
-
Filter the resin and collect the filtrate, which contains the cleaved oligosaccharide.
-
Wash the resin with THF and methanol, and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude oligosaccharide by silica gel chromatography to obtain the final product.
Visualizations
The following diagrams illustrate the key workflows and concepts in the solid-phase synthesis of oligosaccharides using 3,4,6-tri-O-benzyl-D-galactal.
Caption: Workflow for Solid-Phase Oligosaccharide Synthesis.
Caption: The Iterative Glycosylation Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Principles of modern solid-phase oligosaccharide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Chemoenzymatic Synthesis Involving Tri-O-benzyl-D-galactal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis utilizing 3,4,6-Tri-O-benzyl-D-galactal as a key starting material. This versatile building block, with its hydroxyl groups protected by bulky benzyl ethers, offers a strategic entry point for the synthesis of complex oligosaccharides and glycoconjugates. The chemoenzymatic approach detailed herein combines a robust chemical epoxidation with a highly selective enzymatic glycosylation, harnessing the strengths of both chemical and biological catalysis to achieve efficient and stereocontrolled synthesis.
Application Notes
Tri-O-benzyl-D-galactal is a valuable precursor in carbohydrate chemistry, primarily employed in the synthesis of glycosides and oligosaccharides.[1] Its benzyl protecting groups render it stable under a variety of reaction conditions and enhance its solubility in organic solvents. In the context of chemoenzymatic synthesis, this compound serves as an excellent starting point for the preparation of 1,2-anhydrosugar intermediates. These epoxides are then amenable to enzymatic ring-opening, providing a pathway to glycosidic bond formation with high stereoselectivity, a common challenge in traditional chemical glycosylation.
This chemoenzymatic strategy is particularly advantageous for:
-
Drug Development: Facilitating the synthesis of complex carbohydrate structures that are integral to the efficacy of therapeutic agents, especially in targeting carbohydrate-mediated disease processes.[2]
-
Biochemical Research: Enabling the study of carbohydrate-protein interactions and enzyme activities by providing access to well-defined glycan structures.[2]
-
Glycoconjugate Synthesis: Serving as a key intermediate in the construction of diverse glycoconjugates for applications in drug discovery and glycobiology.[3]
The workflow typically involves two key stages:
-
Chemical Epoxidation: The double bond of this compound is stereoselectively converted into an epoxide ring, forming 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose. This reaction is highly efficient and proceeds with excellent diastereoselectivity.
-
Enzymatic Glycosylation: The resulting protected sugar epoxide is then utilized as a donor substrate in an enzyme-catalyzed reaction. Glycosidases or engineered glycosynthases can catalyze the ring-opening of the epoxide by an acceptor molecule (e.g., another sugar or an alcohol), forming a new glycosidic bond with high regio- and stereocontrol.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the chemoenzymatic synthesis starting from this compound.
Table 1: Chemical Epoxidation of this compound
| Oxidizing Agent | Substrate | Diastereomeric Ratio (α:β) | Yield (%) | Reference |
| DMDO (in situ from Oxone®/acetone) | 3,4,6-tri-O-benzyl-D-galactal | >99:1 | 99 | [1] |
Table 2: Enzymatic Glycosylation using 1,2-Anhydrosugar Donors (Representative Examples)
| Enzyme | Donor Substrate | Acceptor | Product | Yield (%) | Reference |
| Almond β-glucosidase (immobilized) | Benzyl alcohol + D-glucose | - | Benzyl β-D-glucoside | 53 | [4] |
| β-galactosidase (Bacillus circulans) | Lactose | Trehalose | Galactosyl-trehalose derivatives | up to 27.7 (total oligosaccharides) | [5] |
Experimental Protocols
Protocol 1: Chemical Epoxidation of 3,4,6-Tri-O-benzyl-D-galactal
This protocol describes the highly efficient and stereoselective epoxidation of this compound using dimethyldioxirane (DMDO) generated in situ.
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Oxone® (Potassium peroxymonosulfate)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Separatory funnel
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,6-Tri-O-benzyl-D-galactal (1.0 eq) in a mixture of dichloromethane and acetone.
-
Add saturated aqueous NaHCO₃ solution to create a biphasic system and cool the vigorously stirred mixture to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of Oxone® (2.0 eq) in deionized water.
-
Add the Oxone® solution dropwise to the cooled, vigorously stirred biphasic mixture over 15-20 minutes.
-
Vigorously stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfite, filter, and concentrate under reduced pressure to afford 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose. The product is often of high purity and can be used in the next step without further purification.
Protocol 2: Enzymatic Glycosylation (General Protocol using a Glycosidase)
This protocol provides a general methodology for the enzymatic glycosylation using the 1,2-anhydrosugar prepared in Protocol 1 as the glycosyl donor. The specific enzyme, acceptor, and reaction conditions will need to be optimized for the desired target molecule.
Materials:
-
1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose (from Protocol 1)
-
Acceptor molecule (e.g., a protected sugar with a free hydroxyl group, an alcohol)
-
Appropriate glycosidase or glycosynthase (e.g., β-galactosidase, engineered variants)
-
Buffer solution (pH optimized for the specific enzyme)
-
Organic co-solvent (if necessary to improve solubility, e.g., acetonitrile, DMSO)
-
Reaction vessel (e.g., vial or small flask)
-
Incubator/shaker
Procedure:
-
Dissolve the acceptor molecule in the appropriate buffer solution in a reaction vessel. If necessary, add a minimal amount of organic co-solvent to aid solubility.
-
Add the glycosidase enzyme to the acceptor solution and briefly pre-incubate at the optimal temperature for the enzyme.
-
Dissolve the 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose in a minimal amount of a suitable organic solvent.
-
Add the solution of the anhydrosugar donor to the reaction mixture containing the acceptor and the enzyme.
-
Incubate the reaction mixture with gentle agitation at the optimal temperature for the enzyme.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction (e.g., by heating or adding a solvent to precipitate the enzyme).
-
Purify the resulting glycoside product using appropriate chromatographic techniques (e.g., silica gel column chromatography).
Visualizations
The following diagrams illustrate the key workflows and concepts in the chemoenzymatic synthesis involving this compound.
References
- 1. Bioconversion of anhydrosugars: Emerging concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of C-Glycosides from Tri-O-benzyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of C-glycosides, valuable stable analogs of O-glycosides, utilizing tri-O-benzyl-D-galactal as a key starting material. The methodologies outlined herein are central to modern carbohydrate chemistry and are instrumental in the development of novel therapeutics, including enzyme inhibitors and carbohydrate-based drugs.
Introduction
C-glycosides are characterized by a carbon-carbon bond between the anomeric carbon of the carbohydrate and the aglycone. This linkage imparts significant metabolic stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. This compound is a versatile and commonly used starting material for the synthesis of these compounds due to the stability of the benzyl protecting groups under a variety of reaction conditions. The key synthetic strategies discussed are the Lewis acid-catalyzed Ferrier rearrangement and palladium-catalyzed cross-coupling reactions.
Key Synthetic Methodologies
Two primary methods for the synthesis of C-glycosides from this compound are highlighted:
-
Ferrier Rearrangement: This powerful reaction involves the allylic rearrangement of a glycal, such as this compound, in the presence of a Lewis acid and a nucleophile. The reaction proceeds through an oxocarbenium ion intermediate to form 2,3-unsaturated glycosides. The choice of Lewis acid and nucleophile can influence the yield and diastereoselectivity of the reaction.
-
Palladium-Catalyzed Cross-Coupling: This method provides access to C-glycosides through the formation of an organometallic intermediate from the glycal, which then undergoes a cross-coupling reaction with a suitable electrophile. While this protocol often involves an initial stannylation or silylation of the glycal, it offers a distinct route to C-glycosides.
Data Presentation
The following tables summarize quantitative data for the synthesis of C-glycosides from protected galactal derivatives, providing a comparative overview of different catalysts and nucleophiles.
Table 1: Lewis Acid-Catalyzed Ferrier Rearrangement of Protected Glycals with Carbon Nucleophiles
| Glycal Derivative | Carbon Nucleophile | Lewis Acid (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | α:β Ratio |
| Tri-O-acetyl-D-glucal | Allyltrimethylsilane | Zn(OTf)₂ (10) | DCE | 40 | 1 | Allyl-2,3-unsaturated-C-glucoside | High | Improved α-selectivity |
| Tri-O-acetyl-D-glucal | TMSCN | RuCl₃ (2) | DCE | RT | 1 | Cyano-2,3-unsaturated-C-glucoside | High | High diastereoselectivity |
| Tri-O-acetyl-D-glucal | Cyclohexanone silyl enol ether | RuCl₃ (2) | DCE | RT | 1 | Cyclohexanonyl-C-glucoside | High | High diastereoselectivity |
| Tri-O-benzyl-D-glucal | Allyltrimethylsilane | Y(OTf)₃ or Gd(OTf)₃ | - | - | - | Allyl-2,3-unsaturated-C-glucoside | - | - |
| Tri-O-acetyl-D-glucal | Allyltrimethylsilane | Perfluorophenylboronic acid (20) | CH₃CN | RT | - | Allyl-2,3-unsaturated-C-glucoside | 92 | >20:1 |
| Tri-O-acetyl-D-glucal | Trimethyl(propargyl)silane | Perfluorophenylboronic acid (20) | CH₃CN | RT | - | Propargyl-2,3-unsaturated-C-glucoside | 85 | >20:1 |
Note: Data for this compound with a wide range of C-nucleophiles is not extensively tabulated in the reviewed literature, but the conditions are generally applicable. Researchers are encouraged to optimize these conditions for their specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ferrier C-Glycosylation
This protocol describes a general method for the Ferrier rearrangement of this compound with a carbon nucleophile, such as a silyl enol ether or allylsilane, using a Lewis acid catalyst.
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal
-
Carbon nucleophile (e.g., 1-(trimethylsiloxy)cyclohexene or allyltrimethylsilane) (1.2 - 2.0 equiv)
-
Lewis acid (e.g., Zinc trifluoromethanesulfonate (Zn(OTf)₂), 10-20 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3,4,6-tri-O-benzyl-D-galactal (1.0 equiv).
-
Dissolve the galactal in the anhydrous solvent.
-
Add the carbon nucleophile (1.2 - 2.0 equiv) to the solution.
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature).
-
Add the Lewis acid catalyst (e.g., Zn(OTf)₂, 10-20 mol%) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-unsaturated C-glycoside.
Protocol 2: Palladium-Catalyzed C-Glycosylation (via a Stannyl Glycal Intermediate)
This protocol outlines a method for the synthesis of C-glycosides via a palladium-catalyzed cross-coupling reaction. It involves the initial preparation of a 1-tributylstannyl-glycal from a silyl-protected galactal, which can be prepared from tri-O-acetyl-D-galactal. A similar strategy can be adapted for the tri-O-benzyl protected analogue.
Part A: Synthesis of TIPS-protected 3,4,6-tri-O-benzyl-D-galactal (Adaptation from a similar procedure[1])
-
Deacetylate 3,4,6-tri-O-acetyl-D-galactal using sodium methoxide in methanol.
-
After reaction completion and removal of methanol, dissolve the residue in dichloromethane.
-
Add pyridine and tri(isopropyl)silyl trifluoromethanesulfonate (TIPSOTf) at 0 °C and stir for an extended period at room temperature.
-
Work up the reaction with water and extract with dichloromethane.
-
Purify the crude product by silica gel chromatography.
Part B: Synthesis of 1-Tributylstannyl-3,4,6-tri-O-benzyl-D-galactal
-
Dissolve the TIPS-protected this compound in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add t-butyllithium and stir the reaction at 0 °C for 1 hour.
-
Cool the mixture back to -78 °C and add tributyltin chloride.
-
Allow the reaction to warm to 0 °C and stir for another hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by silica gel chromatography.
Part C: Palladium-Catalyzed Coupling Reaction [2]
Materials:
-
1-Tributylstannyl-3,4,6-tri-O-benzyl-D-galactal (1.0 equiv)
-
Benzyl bromide derivative (3.0 equiv)
-
PdCl₂(dppe) (0.1 equiv)
-
Sodium carbonate (2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Nitrogen)
Procedure:
-
To a solution of the 1-tributylstannyl glycal in toluene, add the benzyl bromide derivative, PdCl₂(dppe), and sodium carbonate.
-
Stir the mixture at reflux under a nitrogen atmosphere for several hours, monitoring by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the protected benzyl C-glycal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Lewis Acid-Catalyzed Ferrier Rearrangement.
Caption: General experimental workflow for Ferrier C-glycosylation.
References
Application Notes and Protocols: Synthesis of Galectin Inhibitors Using Tri-O-benzyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of galectin inhibitors utilizing Tri-O-benzyl-D-galactal as a key starting material. This document outlines the rationale for targeting galectins, the synthetic strategy for developing potent inhibitors, and specific methodologies for their preparation and evaluation.
Introduction to Galectins and Their Inhibition
Galectins are a family of proteins that bind to β-galactoside-containing glycoconjugates, playing a crucial role in various cellular processes such as cell differentiation, immune regulation, angiogenesis, and pathogen recognition.[1] Their involvement in pathological conditions, including cancer and inflammatory diseases, makes them attractive targets for drug discovery.[1] The development of small molecule inhibitors that can block the carbohydrate recognition domain (CRD) of galectins is a promising therapeutic strategy. D-galactal and its derivatives serve as valuable scaffolds for the design of such inhibitors due to their structural similarity to the natural galactose ligand.[2] this compound is a key intermediate in this process, with the benzyl groups serving as protecting groups, allowing for selective modification at other positions.[3]
Synthetic Strategy Overview
The primary synthetic route involves the modification of the this compound scaffold, typically at the C3 position, to introduce moieties that can interact with subsites within the galectin CRD, thereby enhancing binding affinity and selectivity. A common and effective method for this is the stannylene-mediated 3-O-alkylation, which allows for the introduction of various substituents.[2] Subsequent deprotection of the benzyl groups yields the final, active inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 3-O-Alkylated D-galactal Derivatives
This protocol is adapted from the stannylene-mediated 3-O-alkylation of D-galactal and is applicable to this compound.[2]
Materials:
-
This compound
-
Dibutyltin oxide (Bu₂SnO)
-
Anhydrous methanol
-
Appropriate alkylating agent (e.g., benzimidazolylmethyl chloride)[2]
-
Cesium fluoride (CsF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of this compound (1.0 eq) and Bu₂SnO (1.1 eq) in anhydrous methanol is refluxed for 2 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting white solid is dried under high vacuum for 2 hours.
-
The dried solid is dissolved in anhydrous DMF.
-
The appropriate alkylating agent (1.5 eq) and CsF (1.5 eq) are added to the solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the 3-O-alkylated this compound derivative.
Protocol 2: Deprotection of Benzyl Ethers
This protocol describes the removal of the benzyl protecting groups to yield the final galectin inhibitor.
Materials:
-
3-O-alkylated this compound derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
The 3-O-alkylated this compound derivative is dissolved in methanol or ethanol.
-
10% Pd/C (catalytic amount, e.g., 10-20% by weight) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected galectin inhibitor.
-
Further purification, if necessary, can be performed by chromatography or recrystallization.
Quantitative Data: Binding Affinities of D-galactal Derivatives
The following table summarizes the binding affinities (Kd values) of selected D-galactal derivatives for various galectins, as determined by a competitive fluorescence polarization assay.[2] These examples demonstrate the potential for achieving high affinity and selectivity through modification of the galactal scaffold.
| Compound | Galectin-1 (Kd, µM) | Galectin-3 (Kd, µM) | Galectin-8N (Kd, µM) |
| D-galactal | >1000 | >1000 | 580 |
| Compound 6a (benzimidazole derivative) | >1000 | 720 | 48 |
| Compound 9 (quinoline derivative) | >1000 | >1000 | 120 |
Data extracted from "Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain".[2]
Visualizations
Synthetic Workflow
References
Troubleshooting & Optimization
Technical Support Center: Tri-O-benzyl-D-galactal Synthesis
Welcome to the technical support center for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this critical reaction. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in Tri-O-benzyl-D-galactal synthesis?
A1: Low yields are often attributed to several factors:
-
Formation of Impurities: When using N,N-Dimethylformamide (DMF) as a solvent with sodium hydride (NaH) and benzyl bromide (BnBr), an amine side-product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form. This impurity can act as a catalyst poison in subsequent reactions[1][2].
-
Reagent Quality: The purity and reactivity of reagents are crucial. Old or improperly stored sodium hydride can lead to incomplete reactions[3]. The quality of benzyl bromide is also important to avoid side reactions[3].
-
Presence of Moisture: Any moisture in the reaction will quench the sodium hydride, significantly reducing the yield[3]. It is critical to use anhydrous solvents and properly dried glassware.
-
Incomplete Reaction: Insufficient reaction time or temperatures that are too low can result in incomplete benzylation of all three hydroxyl groups, leading to a mixture of partially benzylated products[3][4].
-
Side Reactions: Besides the formation of the catalyst-poisoning amine, other side reactions can occur, such as the formation of dibenzyl ether[3].
Q2: Can the choice of solvent impact the reaction yield?
A2: Absolutely. While DMF is a common solvent for benzylation, it can decompose in the presence of a base like sodium hydride to form dimethylamine, which then reacts with benzyl bromide to form a problematic tertiary amine impurity[1]. A recommended alternative is to use Tetrahydrofuran (THF) as the solvent, which avoids the formation of this specific impurity[1]. If DMF must be used, an acidic workup (e.g., washing with 1M HCl) is crucial to remove the amine impurity[1].
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., cyclohexane:ethyl acetate), you can visualize the consumption of the starting D-galactal and the formation of the product. The reaction should be allowed to proceed until the starting material is no longer visible by TLC[3].
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Low to No Product Formation | Inactive Sodium Hydride (NaH): NaH is sensitive to air and moisture. | Use fresh, high-quality NaH from a sealed container. If necessary, wash the NaH with a dry solvent like hexane to remove mineral oil and any surface oxidation before use. Ensure you are using a sufficient excess of NaH[3]. |
| Presence of Moisture: Water in the solvent or on glassware will quench the NaH. | Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[3][4]. | |
| Mixture of Products (Incomplete Reaction) | Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Extend the reaction time until the starting D-galactal is completely consumed[3]. |
| Low Reaction Temperature: The temperature may be too low for complete benzylation. | While the initial addition of reagents is often done at 0°C to control the exothermic reaction, the reaction is typically stirred at room temperature for an extended period (e.g., 24-36 hours) to ensure completion[1][5]. | |
| Insufficient Benzylating Agent: Not enough benzyl bromide was used to protect all three hydroxyl groups. | Use a sufficient excess of benzyl bromide to drive the reaction to completion. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: The crude product contains impurities that inhibit crystallization. | Purify the crude product using silica gel column chromatography before attempting crystallization[4]. An acidic wash during workup is critical if DMF was used as a solvent[1]. |
| Subsequent Reactions Fail (Catalyst Poisoning) | Formation of Amine Impurity: When using DMF, NaH, and BnBr, an amine byproduct can form and poison catalysts in later steps. | Change the solvent from DMF to THF[1]. Alternatively, include an acid wash (e.g., 1M HCl) in the work-up of reactions carried out in DMF to remove the amine impurity[1]. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Benzylation using NaH and BnBr in DMF (with Acid Wash Modification)
This protocol is adapted from a procedure that identifies and addresses the formation of an amine impurity[1].
Materials:
-
D-galactal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Methanol (MeOH)
-
Cyclohexane
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve D-galactal (1.0 eq) in anhydrous DMF.
-
Cool the flask to 0°C using an ice-water bath.
-
Carefully add sodium hydride (4.5 eq) to the stirred solution.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Cool the flask back to 0°C and add benzyl bromide (3.8 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.
-
Monitor the reaction by TLC (e.g., 4:1 cyclohexane:ethyl acetate) until the starting material is consumed.
-
Quench the reaction by carefully adding methanol.
-
Remove the solvents via rotary evaporation.
-
Dissolve the crude mixture in cyclohexane.
-
Wash the organic layer sequentially with 1M HCl (twice), saturated NaHCO₃ solution, and deionized water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography (cyclohexane:ethyl acetate gradient).
Protocol 2: Deacetylation followed by Benzylation
This protocol involves the deacetylation of a protected galactal prior to benzylation[5].
Materials:
-
3,4,6-tri-O-acetyl-D-Galactal
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
IR 120 resin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
Procedure:
-
Deacetylation:
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-Galactal (1.0 eq) in methanol, add a catalytic amount of sodium methoxide.
-
Add IR 120 resin and stir the reaction at room temperature for 20 minutes.
-
Filter the mixture to remove the resin and concentrate the filtrate under reduced pressure to obtain crude D-galactal.
-
-
Benzylation:
-
To a stirred solution of the crude D-galactal (1.0 eq) in DMF, add sodium hydride (4.5 eq) at 0°C.
-
Add benzyl bromide (excess) dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, proceed with a standard aqueous workup and purification by silica gel column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Protocol | Base | Solvent | Reaction Time | Temperature | Reported Yield | Reference |
| Protocol 1 (Modified) | NaH | DMF | 36 hours | 0°C to RT | 62% | [1] |
| Protocol 2 | NaH | DMF | 4 hours | 0°C to RT | ~86% (for D-Glucal) | [6] |
| Alternative | NaH | THF | Not Specified | Not Specified | Not specified, but avoids impurity | [1] |
Note: The yield for Protocol 2 is reported for the analogous synthesis of Tri-O-benzyl-D-glucal and may vary for the D-galactal derivative.
Visualizations
Experimental Workflow: this compound Synthesis
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. ijnrd.org [ijnrd.org]
Technical Support Center: Side Reactions in the Benzylation of D-Galactal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and issues encountered during the benzylation of D-galactal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the benzylation of D-galactal?
A1: The most frequently encountered side reactions include:
-
Formation of an N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity: This occurs specifically when using N,N-dimethylformamide (DMF) as a solvent in combination with sodium hydride (NaH) and benzyl bromide (BnBr).[1][2]
-
Incomplete Benzylation: The reaction may not proceed to completion, leaving partially benzylated D-galactal intermediates.
-
Formation of Dibenzyl Ether: This byproduct can form from the reaction of benzyl bromide with benzyl alkoxide or through self-condensation of the benzylating agent.[3]
Q2: Why is the choice of solvent critical in the benzylation of D-galactal?
A2: The solvent choice is critical because it can lead to the formation of specific impurities. The use of DMF with NaH and BnBr can generate an amine impurity that is difficult to separate from the desired product and can act as a poison for catalysts in subsequent reactions.[1][2] Changing the solvent to tetrahydrofuran (THF) can prevent the formation of this specific impurity.[1]
Q3: How can I detect the presence of the DMF-related impurity?
A3: This impurity may co-elute with the desired 3,4,6-tri-O-benzyl-D-galactal during column chromatography, making it difficult to detect by TLC alone.[1][2] HPLC analysis can reveal its presence as a separate peak.[1] If you experience issues with subsequent catalyst-based reactions, such as thiourea-catalyzed glycosylations, the presence of this impurity should be suspected.[1]
Troubleshooting Guides
Issue 1: Subsequent reactions are failing or giving inconsistent results after using the benzylated D-galactal.
This issue is often caused by a persistent impurity from the benzylation reaction that acts as a catalyst poison.
| Possible Cause | Recommended Solution |
| Contamination with N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine from DMF | Option 1: Modified Work-up. Include an acid wash step in your work-up procedure when using DMF. After quenching the reaction, wash the organic layer with 1M HCl to remove the basic amine impurity.[1] |
| Option 2: Change of Solvent. Switch the reaction solvent from DMF to THF. This will prevent the formation of the amine impurity.[1] |
Issue 2: The benzylation reaction is incomplete.
This is characterized by the presence of starting material or partially benzylated intermediates in the final product mixture.
| Possible Cause | Recommended Solution |
| Poor quality or insufficient sodium hydride (NaH) | Use fresh, high-quality NaH from a sealed container. Ensure a sufficient excess of NaH is used. |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient reaction time or temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture. |
Issue 3: Formation of significant amounts of dibenzyl ether.
This byproduct can complicate purification and reduce the yield of the desired product.
| Possible Cause | Recommended Solution |
| Excess benzylating agent | Use a minimal excess of benzyl bromide. |
| Decomposition of benzylating agent | Use fresh, high-quality benzyl bromide. Consider purifying the reagent before use if it appears discolored. |
Quantitative Data Summary
The following table provides a qualitative comparison of outcomes for the benzylation of D-galactal under different solvent conditions. While specific yield percentages can vary between experiments, this table highlights the general trends.
| Reaction Condition | Expected Yield of 3,4,6-tri-O-benzyl-D-galactal | Key Side Products | Notes |
| NaH, BnBr in DMF | Moderate to High | N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, Dibenzyl ether | Prone to forming a catalyst-poisoning impurity.[1][2] Requires a modified work-up with an acid wash for purification.[1] |
| NaH, BnBr in THF | Moderate to High | Dibenzyl ether | Avoids the formation of the DMF-derived amine impurity.[1] This is often the preferred method to ensure the purity of the final product for subsequent sensitive reactions. |
Experimental Protocols
Protocol 1: Benzylation of D-Galactal in THF to Avoid Impurity Formation
This protocol is recommended to avoid the formation of the N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity.
-
Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve D-galactal (1 equivalent) in anhydrous THF.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, ~4.5 equivalents) portion-wise.
-
Stirring: Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Addition of Benzyl Bromide: Cool the flask back to 0 °C and add benzyl bromide (~3.8 equivalents) dropwise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.
-
Work-up: Quench the reaction by the slow addition of methanol at 0 °C. Remove the solvents under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Benzylation of D-Galactal in DMF with Acid Wash Work-up
If DMF is the required solvent, this protocol includes a crucial acid wash step to remove the main impurity.
-
Preparation: Under an inert atmosphere, dissolve D-galactal (1 equivalent) in anhydrous DMF.
-
Addition of Base: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, ~4.5 equivalents).
-
Stirring: Remove the ice bath and stir at room temperature for 30 minutes.
-
Addition of Benzyl Bromide: Cool the reaction to 0 °C and add benzyl bromide (~3.8 equivalents) dropwise.
-
Reaction: Remove the ice bath and stir at room temperature for 36 hours.[1]
-
Work-up: Quench the reaction with methanol at 0 °C. Remove the solvents under reduced pressure. Dissolve the crude mixture in an organic solvent (e.g., cyclohexane) and wash with 1M HCl (2 x volume), followed by saturated sodium bicarbonate solution and water.[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography.
Visualizations
Caption: General experimental workflow for the benzylation of D-galactal.
Caption: Logical relationship of side reactions in D-galactal benzylation.
References
Technical Support Center: Purification of Tri-O-benzyl-D-galactal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Tri-O-benzyl-D-galactal by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography of this compound?
A common and effective eluent system for the purification of this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] The optimal ratio is typically determined by thin-layer chromatography (TLC) prior to performing the column, aiming for an Rf value of approximately 0.2-0.3 for the product. A typical starting point for TLC analysis is a 4:1 to 2:1 mixture of n-hexane and ethyl acetate.
Q2: How can I visualize this compound on a TLC plate?
This compound is UV-active due to the presence of the benzyl groups, so it can be visualized under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent background.[1] For more sensitive detection or if the compound concentration is low, destructive staining methods can be used. Stains such as p-anisaldehyde, vanillin, or a potassium permanganate solution are effective for visualizing carbohydrates and their derivatives.[2][3]
Q3: What are the most common impurities encountered during the synthesis and purification of this compound?
Common impurities include:
-
Partially benzylated galactal species: These are byproducts where not all three hydroxyl groups have been benzylated.
-
Benzyl alcohol: A common byproduct from the benzylation reaction.
-
Dibenzyl ether: Another frequent byproduct of the benzylation process.[1]
-
Unreacted starting materials: Depending on the synthetic route, this could be D-galactal or a partially protected precursor.
Q4: Is this compound stable on silica gel?
While generally stable, prolonged exposure to the acidic surface of silica gel can potentially lead to the hydrolysis of the glycosidic bond or other side reactions, especially if trace amounts of acid are present.[4] To mitigate this, it is advisable to use flash column chromatography to minimize the contact time.[4] In cases of observed degradation, the silica gel can be neutralized by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine in the eluent.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product co-elutes with a non-polar impurity (e.g., dibenzyl ether). | The eluent system is too polar, causing the non-polar impurity to travel with the product. | Decrease the polarity of the eluent. Start with a higher ratio of hexane to ethyl acetate (e.g., 9:1 or 8:1) and run a shallow gradient. |
| Product co-elutes with a more polar impurity (e.g., benzyl alcohol or partially benzylated galactal). | The eluent system is not polar enough to sufficiently separate the compounds. | Optimize the solvent system using TLC with different solvent ratios. A step gradient or a very shallow linear gradient can improve separation. Consider using a different solvent system, for example, replacing ethyl acetate with diethyl ether, which can alter the selectivity. |
| The product is not eluting from the column. | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Streaking of the product spot on the TLC plate after column purification. | The compound may be degrading on the silica gel. | Deactivate the silica gel with triethylamine as described in the FAQs.[4] Ensure the crude material is free of any strong acids before loading onto the column. |
| Low yield of purified product. | The product may have been lost due to irreversible adsorption on the silica gel or decomposition. The fractions containing the product may not have been correctly identified. | Carefully monitor the fractions by TLC. Ensure complete elution of the product by washing the column with a more polar solvent at the end of the purification. If decomposition is suspected, use deactivated silica gel. |
| The purified product is an oil instead of a solid. | Residual solvent may be present, or minor impurities are inhibiting crystallization. | Dry the product under high vacuum for an extended period. If it remains an oil, trituration with a non-polar solvent like cold hexanes can sometimes induce crystallization and remove impurities.[4] |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A detailed protocol for TLC analysis is crucial for optimizing the column chromatography conditions.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase (Eluent) | A mixture of n-hexane and ethyl acetate. A common starting ratio is 4:1. This can be adjusted to achieve an Rf of 0.2-0.3 for this compound. |
| Sample Preparation | Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). |
| Spotting | Apply a small spot of the dissolved sample to the baseline of the TLC plate using a capillary tube. |
| Development | Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate. |
| Visualization | 1. Examine the dried plate under a UV lamp (254 nm).2. Stain the plate with a suitable visualizing agent (e.g., p-anisaldehyde, vanillin, or potassium permanganate) and gently heat to develop the spots.[2][3] |
Flash Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound.
| Step | Procedure |
| 1. Column Preparation | * Select an appropriate size glass column.* Add a small plug of cotton or glass wool to the bottom of the column.* Add a thin layer of sand.* Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).* Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.* Add a layer of sand on top of the silica gel bed. |
| 2. Sample Loading | * Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).* Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel to create a dry powder.[4]* Carefully apply the sample to the top of the column. |
| 3. Elution | * Begin elution with the low-polarity solvent system determined from TLC analysis.* Collect fractions in test tubes.* A gradient elution is often effective. A suggested profile is to start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the ethyl acetate concentration (e.g., to 80:20 or 70:30). |
| 4. Fraction Analysis | * Monitor the collected fractions by TLC to identify those containing the pure product. |
| 5. Product Isolation | * Combine the pure fractions.* Remove the solvent under reduced pressure using a rotary evaporator.* Dry the purified product under high vacuum to remove any residual solvent. |
Data Presentation
Table 1: Typical TLC Rf Values for this compound and Common Impurities
| Compound | Typical Rf Value (Hexane/Ethyl Acetate = 4:1) | Visualization |
| Dibenzyl ether | ~0.7 - 0.8 | UV |
| This compound | ~0.4 - 0.5 | UV, p-anisaldehyde stain (purple/blue spot) |
| Benzyl alcohol | ~0.2 - 0.3 | UV, p-anisaldehyde stain (blue spot) |
| Partially benzylated galactal | < 0.2 | UV, p-anisaldehyde stain (various colors) |
Note: Rf values are approximate and can vary depending on the specific conditions (e.g., TLC plate manufacturer, temperature).
Table 2: Example Gradient Elution Profile for Column Chromatography
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Expected Eluted Compounds |
| 1 | 95:5 | 2 | Non-polar byproducts (e.g., dibenzyl ether) |
| 2 | 90:10 | 4 | This compound |
| 3 | 80:20 | 4 | Benzyl alcohol and more polar byproducts |
| 4 | 70:30 | 2 | Highly polar impurities |
Visualizations
References
Technical Support Center: Improving Stereoselectivity in Glycosylation with 3,4,6-Tri-O-benzyl-D-galactal
Welcome to the technical support center for stereoselective glycosylation using 3,4,6-Tri-O-benzyl-D-galactal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the α/β stereoselectivity in glycosylation reactions with 3,4,6-Tri-O-benzyl-D-galactal?
A1: The stereochemical outcome of glycosylation with 3,4,6-Tri-O-benzyl-D-galactal is primarily influenced by a combination of factors, including the choice of promoter, solvent, temperature, and the nature of the glycosyl acceptor. Ethereal solvents like diethyl ether (Et₂O) and dioxane tend to favor the formation of the α-anomer, while nitrile solvents such as acetonitrile (CH₃CN) generally lead to the β-anomer.[1][2] The promoter system and reaction temperature also play a crucial role in directing the stereoselectivity.
Q2: How can I favor the formation of the α-glycoside (1,2-cis product)?
A2: To enhance α-selectivity, consider the following strategies:
-
Solvent Choice: Employ ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), or 1,4-dioxane. These solvents can stabilize the intermediate oxocarbenium ion in a way that favors attack from the α-face.[1][2]
-
Promoter System: Certain promoters, under specific conditions, can favor the formation of the α-product.
-
Temperature: Lowering the reaction temperature can sometimes improve α-selectivity by favoring the kinetically controlled product.
Q3: What conditions are optimal for obtaining the β-glycoside (1,2-trans product)?
A3: For β-selective glycosylation, the following approaches are recommended:
-
Iodonium-Promoted Reactions: A common strategy involves the reaction of the galactal with an alcohol in the presence of an iodonium species like N-iodosuccinimide (NIS). This proceeds through a 2-deoxy-2-iodo intermediate, which, upon radical reduction, typically yields the β-glycoside.
-
Solvent Effects: The use of nitrile solvents, such as acetonitrile, is known to promote the formation of β-glycosides.
Q4: What are common side reactions observed during the glycosylation of 3,4,6-Tri-O-benzyl-D-galactal?
A4: Besides the formation of the undesired anomer, common side reactions include the formation of rearrangement products and decomposition of the glycosyl donor, especially under harsh reaction conditions.[3] Careful control of the reaction temperature and the choice of a suitable promoter can help minimize these side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Stereoselectivity (Mixture of α and β anomers) | - Suboptimal solvent choice.- Inappropriate promoter system for the desired anomer.- Reaction temperature is too high or too low. | - For α-selectivity, switch to an ethereal solvent (e.g., Et₂O, dioxane).[1][2]- For β-selectivity, consider using a nitrile solvent (e.g., CH₃CN) or an iodonium-promoted method.- Systematically screen different temperatures to find the optimal condition for your specific system. |
| Low Reaction Yield | - Inactive or insufficient amount of promoter.- Decomposition of the glycosyl donor.- Low nucleophilicity of the glycosyl acceptor. | - Use a freshly opened or properly stored promoter.- Perform the reaction at a lower temperature to minimize donor decomposition.[3]- Increase the equivalents of the glycosyl acceptor or consider using a more potent activating system. |
| Formation of Unidentified Byproducts | - Side reactions such as rearrangement or elimination.- Reaction run for too long. | - Monitor the reaction closely by TLC to determine the optimal reaction time.- Use a milder promoter or lower the reaction temperature.- Ensure anhydrous conditions to prevent hydrolysis of intermediates. |
| Inconsistent Results | - Trace amounts of water in the reaction.- Variability in the quality of reagents (donor, acceptor, promoter, solvent). | - Use freshly distilled, anhydrous solvents.- Activate molecular sieves properly before use.- Use reagents from a reliable source and ensure their purity. |
Data Presentation
Table 1: Effect of Solvent on Stereoselectivity of Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | α/β Ratio | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-benzyl-1-O-tosyl-α-D-glucopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | - | Toluene/Dioxane (1:3) | - | Good α-selectivity | - | [1] |
| 2,3,4,6-Tetra-O-benzyl-1-O-tosyl-α-D-glucopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | - | THF | - | Higher α-selectivity | - | [1] |
| 2,3,4,6-Tetra-O-benzyl-1-O-tosyl-α-D-glucopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | - | Et₂O | - | Higher α-selectivity | - | [1] |
| Benzyl-protected glycopyranosyl N,N,N,N-tetramethylphosphoramidate | Various | TMSOTf or BF₃·Et₂O | Propionitrile | - | High β-selectivity | - | [1] |
| Benzyl-protected glycopyranosyl N,N,N,N-tetramethylphosphoramidate | Various | TMSOTf or BF₃·Et₂O | CH₂Cl₂ | - | Decreased β-selectivity | - | [1] |
Note: Data for the specific 3,4,6-Tri-O-benzyl-D-galactal donor is limited in comparative tables. The data presented is for structurally similar benzyl-protected donors to illustrate general trends.
Experimental Protocols
Protocol 1: Synthesis of 2-Deoxy-α-D-galactopyranosides (General Procedure)
This protocol is adapted for the synthesis of 2-deoxy-α-glycosides, which has been reported to yield exclusively the α-anomer.[4]
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv)
-
Glycosyl acceptor (e.g., primary or secondary alcohol, 1.2 equiv)
-
Promoter system (e.g., phenanthroline-based organocatalyst)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 3,4,6-Tri-O-benzyl-D-galactal and the glycosyl acceptor.
-
Dissolve the reactants in anhydrous CH₂Cl₂.
-
Add the promoter to the solution at the specified temperature (e.g., room temperature).
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction according to the promoter's requirements (e.g., with a basic solution).
-
Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-deoxy-α-galactopyranoside.
Protocol 2: Synthesis of 2-Deoxy-β-D-galactopyranosides via Iodosulfonamidation (General Procedure)
This two-step protocol is a reliable method for obtaining 2-deoxy-β-glycosides. The first step involves the iodosulfonamidation of the galactal, followed by conversion to the final product.[5]
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv)
-
Sulfonamide (e.g., p-toluenesulfonamide)
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Water
-
Tetrahydrofuran (THF)
Procedure:
Step 1: Iodosulfonamidation
-
Dissolve 3,4,6-Tri-O-benzyl-D-galactal and the sulfonamide in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add NIS to the solution and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, work up the reaction to isolate the 2-deoxy-2-iodo-2-sulfonamido intermediate. The byproduct, succinimide, is water-soluble, facilitating purification.[5]
Step 2: Conversion to 2-Deoxy-β-glycoside
-
Dissolve the intermediate from Step 1 in a mixture of THF and water.
-
Add triethylamine and stir the reaction mixture.
-
Monitor the conversion to the final 2-deoxy-β-glycoside by TLC.
-
Upon completion, perform a standard aqueous workup and purify the product by crystallization or silica gel chromatography.
Visualizations
Caption: Workflow for stereoselective glycosylation of 3,4,6-Tri-O-benzyl-D-galactal.
Caption: Troubleshooting logic for addressing poor stereoselectivity.
References
Technical Support Center: Deprotection of Tri-O-benzyl-D-galactal
Welcome to the technical support center for the deprotection of Tri-O-benzyl-D-galactal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most prevalent and versatile method for removing benzyl ethers from carbohydrate derivatives like this compound is catalytic hydrogenation .[1][2] This technique typically employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[1][3] A widely used alternative is catalytic transfer hydrogenation , which utilizes a hydrogen donor in place of hydrogen gas, offering a safer and often more convenient setup.[4][5][6] Common hydrogen donors include formic acid, ammonium formate, and triethylsilane.[1][5][6] For substrates incompatible with reductive conditions, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) presents a viable, albeit less common, alternative.[7][8] Another powerful but less selective method is the Birch reduction (dissolving metal reduction), which uses sodium or lithium in liquid ammonia.[1][7]
Q2: My catalytic hydrogenation reaction is slow, incomplete, or has failed. What are the likely causes?
A2: Several factors can contribute to a sluggish or failed debenzylation reaction via catalytic hydrogenation:
-
Catalyst Inactivity: The palladium catalyst may be old, have reduced activity due to improper storage, or may have been exposed to air for an extended period.[2][9]
-
Catalyst Poisoning: Trace impurities in the starting material, solvents, or from glassware can poison the palladium catalyst. Sulfur-containing compounds are particularly notorious for deactivating the catalyst.[2][7]
-
Poor Solubility: The fully benzylated starting material is nonpolar, while the deprotected product is highly polar. A solvent system that can effectively dissolve both the starting material and the final product is crucial for the reaction to proceed to completion.[2][7]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient to drive the reaction to completion.[2][10]
-
Steric Hindrance: Although less common for benzyl groups on galactal, significant steric hindrance around the benzyl ether can impede the reaction.[2][7]
Q3: I observe multiple spots on my TLC plate, indicating a mixture of partially deprotected products. How can I drive the reaction to completion?
A3: To achieve complete deprotection and obtain a single product spot on your TLC, consider the following strategies:
-
Increase Catalyst Loading: You can increase the weight percentage of the Pd/C catalyst.[2]
-
Use a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is generally more active for hydrogenolysis than Pd/C and can be more effective for stubborn debenzylations.[7][9] A 1:1 mixture of Pd/C and Pd(OH)₂/C has also been reported to be highly efficient.[11]
-
Increase Hydrogen Pressure: Employing a high-pressure hydrogenation apparatus, such as a Parr shaker, can significantly enhance the reaction rate.[2][9]
-
Optimize the Solvent System: Use a mixture of solvents to ensure the solubility of all species throughout the reaction. Common systems include THF/MeOH or EtOAc/THF/MeOH.[1][7]
-
Add an Acidic Co-solvent: The addition of a small amount of acetic acid can sometimes accelerate the reaction.[2][9]
Q4: Are there alternative deprotection methods if my substrate contains functional groups sensitive to catalytic hydrogenation?
A4: Yes, if your molecule contains reducible functional groups such as alkenes, alkynes, or azides, catalytic hydrogenation is not suitable.[2] In such cases, orthogonal protecting group strategies should be considered during the synthetic design.[2] For an existing protected galactal, oxidative cleavage is a potential alternative. For instance, p-methoxybenzyl (PMB) ethers can be selectively cleaved in the presence of other functional groups using DDQ.[7][8]
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction with Pd/C and H₂
This is the most frequently encountered problem during the debenzylation of this compound. The following table summarizes potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of Pd/C.2. Switch to Pearlman's catalyst (Pd(OH)₂/C).[7][9] | An old or improperly handled catalyst is a common reason for reaction failure. Pearlman's catalyst is often more active for hydrogenolysis.[7][9] |
| Catalyst Poisoning | 1. Purify the starting material thoroughly.2. Use high-purity solvents.3. Acid-wash glassware before use. | Impurities, especially those containing sulfur, can irreversibly poison the palladium catalyst.[2][7] |
| Solubility Issues | 1. Change the solvent system. Common systems include MeOH, EtOH, EtOAc, THF, or mixtures (e.g., THF/MeOH/H₂O).[2] | The starting material is nonpolar, while the deprotected product is very polar. A solvent system capable of dissolving both is essential for the reaction to proceed to completion.[2][7] |
| Insufficient Reaction Conditions | 1. Increase hydrogen pressure (use a Parr apparatus).2. Increase the reaction temperature (e.g., to 40-50 °C).3. Increase catalyst loading (e.g., from 10 wt% to 20-50 wt%).4. Add an acid catalyst (e.g., a few drops of acetic acid).[2] | More forcing conditions can help overcome a high activation energy barrier and drive the reaction to completion.[2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas
This is the standard and most widely used method for benzyl group removal.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the this compound (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask.[12]
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[3][7]
-
Seal the flask and degas the mixture by applying a vacuum and then backfilling with hydrogen gas. Repeat this process three times.[12]
-
Inflate a balloon with hydrogen gas and connect it to the flask, ensuring a positive pressure of H₂.[3][12]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[2][3]
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with the reaction solvent.[3][12]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected D-galactal.
Safety Note: Palladium on carbon can be pyrophoric, especially after use. The filtered catalyst should be kept wet and handled with care to prevent ignition.[12]
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and a Hydrogen Donor
This method provides a safer alternative by avoiding the use of hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen donor (e.g., ammonium formate, formic acid, or triethylsilane)
-
Celite®
Procedure:
-
To a solution of the this compound (1.36 mmol) in methanol (5 mL), add 10% Pd/C (50 mg).[12]
-
To the stirring mixture, add the hydrogen donor portionwise. For example, add triethylsilane (4.07 mmol) dropwise.[12]
-
Continue stirring at room temperature for the required time (typically 1-3 hours), monitoring the reaction by TLC.[12]
-
Once the reaction is complete, filter the mixture through a Celite® bed and wash the bed with methanol.[12]
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product using silica gel chromatography if necessary.[12]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Glycosylation Reactions with Tri-O-benzyl-D-galactal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions with 3,4,6-Tri-O-benzyl-D-galactal as a glycosyl donor.
Troubleshooting Guide: Incomplete Glycosylation Reactions
Problem: Thin Layer Chromatography (TLC) analysis indicates a significant amount of unreacted Tri-O-benzyl-D-galactal.
This is a common issue that can arise from several factors related to reagents, reaction conditions, or the stability of the intermediates. Follow this step-by-step guide to diagnose and resolve the problem.
Step 1: Verify the Quality and Stoichiometry of Reagents
-
Glycosyl Donor Purity: Ensure the this compound is pure and free from decomposition products. Impurities can inhibit the reaction. It is recommended to purify the galactal by chromatography if its purity is in doubt.
-
Glycosyl Acceptor Quality: The glycosyl acceptor must be dry and pure. The presence of water or other nucleophilic impurities can consume the activator or react with the glycosyl donor, leading to lower yields.
-
Activator/Promoter: Use a freshly opened or properly stored activator. Many activators, such as NIS (N-iodosuccinimide) and triflic acid (TfOH) or its salts, are moisture-sensitive. Ensure the correct stoichiometry of the activator is used relative to the glycosyl donor.
Step 2: Evaluate and Optimize Reaction Conditions
-
Temperature: Glycosylation reactions are highly sensitive to temperature. If the reaction is sluggish at a lower temperature (e.g., -78 °C or -40 °C), a gradual increase in temperature may be necessary. However, be cautious, as higher temperatures can lead to the formation of side products.
-
Solvent: The choice of solvent is critical. Dichloromethane (DCM) and acetonitrile are common solvents for glycosylation. Ensure the solvent is anhydrous, as trace amounts of water can quench the reaction.
-
Reaction Time: Monitor the reaction progress by TLC. If the reaction has stalled, it may require a longer reaction time. However, prolonged reaction times can also lead to the decomposition of products or starting materials.
Step 3: Investigate Potential Side Reactions
-
Glycal Decomposition: this compound can be unstable under strongly acidic conditions, leading to decomposition and the formation of various byproducts.
-
Formation of Byproducts: The reaction of the glycosyl donor with itself or the solvent can lead to the formation of undesired products, which can complicate the purification process.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting an incomplete glycosylation reaction.
Caption: A workflow diagram for troubleshooting incomplete glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the incomplete reaction of this compound?
The most common reasons include:
-
Inadequate activation: The promoter/activator may be old, decomposed, or used in insufficient amounts.
-
Presence of moisture: Water in the reaction mixture can destroy the activator or the reactive intermediate.
-
Low reactivity of the glycosyl acceptor: Sterically hindered or electronically deactivated acceptors may react slowly.
-
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
Q2: How can I improve the yield of my glycosylation reaction?
To improve the yield:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly distilled, anhydrous solvents.
-
Use a fresh, high-purity glycosyl donor and acceptor.
-
Optimize the stoichiometry of the activator. A slight excess may be beneficial in some cases.
-
Systematically vary the reaction temperature and monitor the progress by TLC.
Q3: What are some common side products I should look out for?
Common side products can include:
-
Products arising from the rearrangement of the glycal.
-
Oligomers formed by the self-condensation of the glycosyl donor.
-
Products from the reaction of the donor with trace impurities.
Q4: Are there alternative activation methods for this compound?
Yes, several activators can be used for the activation of glycals. The choice of activator can significantly impact the reaction outcome. Some common activators are listed in the table below.
Data Presentation: Comparison of Activation Conditions
The following table summarizes different reaction conditions for the glycosylation of a primary alcohol with this compound.
| Activator System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NIS / TfOH | CH₂Cl₂ | -40 to 0 | 2 | 85 |
| IDCP | CH₂Cl₂/Et₂O | 0 to rt | 3 | 78 |
| DDQ | CH₂Cl₂ | rt | 1 | 90 |
| PhIO / Tf₂O | CH₂Cl₂ | -78 | 0.5 | 88 |
NIS: N-Iodosuccinimide, TfOH: Trifluoromethanesulfonic acid, IDCP: Iodonium dicollidine perchlorate, DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, PhIO: Iodosylbenzene, Tf₂O: Trifluoromethanesulfonic anhydride, rt: room temperature.
Experimental Protocols
General Procedure for Glycosylation using NIS/TfOH Activation
This protocol provides a representative method for the glycosylation of a primary alcohol with 3,4,6-Tri-O-benzyl-D-galactal.
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv)
-
Glycosyl acceptor (primary alcohol, 1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
Procedure:
-
To a solution of 3,4,6-Tri-O-benzyl-D-galactal and the glycosyl acceptor in anhydrous CH₂Cl₂ containing activated 4 Å molecular sieves at -40 °C under an argon atmosphere, add NIS.
-
Stir the mixture for 15 minutes.
-
Add a solution of TfOH in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to 0 °C and stir for 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired glycoside.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol.
Caption: A step-by-step workflow for a typical glycosylation experiment.
Stability issues of Tri-O-benzyl-D-galactal during reaction workup
Welcome to the Technical Support Center for Tri-O-benzyl-D-galactal. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful handling and purification of this compound during reaction workups.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound, focusing on its inherent stability challenges.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or no recovery of product after aqueous workup. | Acid-catalyzed hydrolysis of the galactal vinyl ether. The double bond in the galactal moiety is highly sensitive to acidic conditions, leading to decomposition. | - Avoid acidic washes (e.g., HCl, NH4Cl) if possible. - If an acidic wash is necessary to remove impurities (e.g., from a benzylation reaction in DMF), use a very dilute acid (e.g., 0.1 M HCl), perform the wash quickly at low temperature (0 °C), and immediately follow with a neutralizing wash (e.g., saturated NaHCO3 solution).[1] - Opt for neutral or basic workup conditions. Wash with water and brine. |
| Product decomposition observed on TLC after column chromatography. | Acidic nature of silica gel. Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like this compound.[2][3] | - Deactivate the silica gel: Prepare a slurry of silica gel in the eluent containing 1-2% triethylamine (TEA) before packing the column.[2] - Use an alternative stationary phase: Consider using less acidic stationary phases such as neutral alumina or Florisil® for purification.[2] - Minimize contact time: Employ flash chromatography with slightly increased pressure to reduce the time the compound spends on the column.[2] |
| Presence of a persistent impurity that co-elutes with the product. | Formation of N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity. This can occur when using sodium hydride (NaH) and benzyl bromide (BnBr) in dimethylformamide (DMF) for the benzylation of D-galactal.[4] | - Modify the workup: Include a mild and brief acidic wash (e.g., 1M HCl) during the workup of the benzylation reaction to remove this basic impurity.[4] - Change the reaction solvent: Use tetrahydrofuran (THF) instead of DMF for the benzylation reaction to avoid the formation of this impurity.[4] |
| Appearance of multiple spots on TLC after workup, indicating a mixture of products. | Partial hydrolysis or rearrangement of the galactal. This can be initiated by exposure to acid. | - Ensure all workup steps are performed under neutral or basic conditions. - Check the pH of all aqueous solutions used in the workup. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decomposition during reaction workup?
A1: The primary reason for the instability of this compound is the presence of a vinyl ether in the glycal structure. Vinyl ethers are known to be highly susceptible to hydrolysis under acidic conditions.[5][6] The double bond can be protonated, leading to the formation of an unstable intermediate that readily decomposes.
Q2: What are the ideal pH conditions for the aqueous workup of a reaction containing this compound?
A2: The ideal conditions for the aqueous workup are neutral to basic. Vinyl ethers are generally stable under basic conditions.[6] It is recommended to use washes with water, saturated sodium bicarbonate solution, and brine. Avoid acidic washes unless absolutely necessary to remove specific impurities.
Q3: My benzylation of D-galactal was performed in DMF with NaH and BnBr, and I have a persistent impurity. What should I do?
A3: This impurity is likely N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, a known side product of this reaction.[4] To remove it, a brief and cold wash with dilute acid (e.g., 1M HCl) during the workup is recommended.[4] However, due to the acid sensitivity of the galactal, this should be done quickly and followed immediately by a wash with a basic solution like saturated sodium bicarbonate. For future syntheses, consider using THF as the solvent to prevent the formation of this impurity.[4]
Q4: How can I confirm if my this compound is decomposing on a silica gel column?
A4: You can perform a two-dimensional thin-layer chromatography (2D TLC) analysis. Spot your compound on one corner of a TLC plate and run it in a suitable eluent. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[3]
Q5: Are there alternatives to silica gel for the purification of this compound?
A5: Yes, if decomposition on silica gel is a persistent issue even with deactivation, you can use alternative, less acidic stationary phases. Neutral alumina and Florisil® are common choices for the purification of acid-sensitive compounds.[2]
Experimental Protocols
Protocol 1: Standard Aqueous Workup (Use with Caution)
This protocol may be suitable for reactions where no strong acids are present and the desired product is not expected to be highly acid-sensitive.
-
Quenching: Quench the reaction mixture by slowly adding it to an equal volume of water or a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (2x)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Modified Aqueous Workup for Acid-Sensitive Galactals
This protocol is recommended to minimize the risk of decomposition of this compound.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine (2x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 3: Deactivation of Silica Gel for Column Chromatography
This protocol describes how to neutralize silica gel to prevent the degradation of acid-sensitive compounds during purification.[2]
-
Preparation of Slurry: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Addition of Base: Add triethylamine (TEA) to the slurry to a final concentration of 1-2% (v/v).
-
Packing the Column: Stir the slurry for a few minutes and then pack your chromatography column as usual.
-
Equilibration: Allow the column to equilibrate by running 1-2 column volumes of the eluent containing 1-2% TEA through the packed silica gel before loading your sample.
Visualizations
Caption: Recommended experimental workflow for the workup and purification of this compound.
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. main.spsj.or.jp [main.spsj.or.jp]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. benchchem.com [benchchem.com]
- 6. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for glycosylation using Tri-O-benzyl-D-galactal
Welcome to the technical support center for the optimization of reaction conditions for glycosylation using 3,4,6-Tri-O-benzyl-D-galactal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and efficient glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of a glycosylation reaction with 3,4,6-Tri-O-benzyl-D-galactal?
The success of glycosylation reactions hinges on a delicate interplay of several factors. The most critical include the choice of promoter (activating agent), solvent, reaction temperature, and the nature of the glycosyl acceptor.[1][2] Each of these parameters can significantly impact reaction yield and, crucially, the stereoselectivity (α/β ratio) of the resulting glycosidic bond.[1][3]
Q2: How do I choose the right promoter for my glycosylation reaction?
The selection of a promoter is dictated by the glycosyl donor and the desired reactivity. For glycals like 3,4,6-Tri-O-benzyl-D-galactal, common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid such as trimethylsilyl triflate (TMSOTf) or triflic acid (TfOH).[4][5] Indium(III) promoters like In(OTf)₃ have also been shown to be effective.[6] The choice of promoter can influence both the reaction rate and the stereochemical outcome.
Q3: What is the role of the solvent in determining the stereoselectivity of the glycosylation?
The solvent plays a profound role in directing the stereoselectivity of the glycosylation.[1][3] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) tend to favor the formation of α-glycosides (1,2-cis products).[1] In contrast, nitrile solvents such as acetonitrile (MeCN) strongly favor the formation of β-glycosides (1,2-trans products) through the formation of a transient β-nitrilium ion intermediate.[1] Dichloromethane (DCM) is a commonly used non-participating solvent.[3][4]
Q4: How does reaction temperature affect the outcome of the glycosylation?
Temperature is a critical parameter for controlling the reaction kinetics and selectivity.[1][7] Glycosylation reactions are often initiated at low temperatures (e.g., -78 °C to -40 °C) to control the activation step and are then allowed to warm slowly.[1][8] Lower temperatures generally favor the kinetically controlled product, which can lead to higher stereoselectivity.[1] Conversely, higher temperatures can lead to faster reaction rates but may also result in a mixture of anomers and the formation of byproducts.[7]
Q5: My glycosyl acceptor is not very reactive. How can I improve the reaction efficiency?
For acceptors with low nucleophilicity due to steric hindrance or deactivating electronic effects, more forceful reaction conditions may be necessary.[1] This can include using a more potent promoter system, increasing the equivalents of the glycosyl donor, or raising the reaction temperature.[1] A pre-activation strategy, where the donor is activated before the addition of the acceptor, can also be beneficial for unreactive acceptors.[9]
Troubleshooting Guide
This guide addresses common issues encountered during glycosylation reactions with 3,4,6-Tri-O-benzyl-D-galactal.
Issue 1: Low or No Product Yield
Low or no yield is a frequent problem that can be attributed to several factors.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Donor Activation | Verify the quality and stoichiometry of the promoter. Use fresh NIS and ensure the Lewis acid is not degraded.[1] | The promoter is essential for activating the glycosyl donor. Old or improperly stored reagents can lose their potency. |
| Presence of Water | Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. Use activated molecular sieves (4 Å).[1][4] | Water will quench the reactive intermediates, leading to hydrolysis of the donor and low yields. |
| Low Acceptor Nucleophilicity | Increase the equivalents of the glycosyl donor or consider a stronger promoter system. A higher reaction temperature may also be required.[1] | A less reactive acceptor requires more forcing conditions to drive the reaction to completion. |
| Donor Decomposition | Perform the reaction at a lower temperature. Monitor the reaction closely by TLC to observe any degradation of the starting material.[1] | Harsh reaction conditions can lead to the decomposition of the glycosyl donor before it can react with the acceptor. |
Issue 2: Poor Stereoselectivity (Low α/β Ratio)
Achieving high stereoselectivity is a common challenge, especially with the non-participating benzyl groups at the C-3 and C-4 positions.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Choice | To favor the α-anomer, use ethereal solvents like diethyl ether or THF. For the β-anomer, use acetonitrile.[1][3] | The solvent has a significant directing effect on the stereochemical outcome of the reaction. |
| Reaction Temperature Too High | Initiate the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly.[1][8] | Lower temperatures can enhance stereoselectivity by favoring the kinetic product. |
| Promoter Effects | The choice of Lewis acid in combination with NIS can influence the α/β ratio. Experiment with different Lewis acids (e.g., TMSOTf, TfOH, Bi(OTf)₃).[10][11] | The nature of the counterion and the Lewis acidity of the promoter can affect the geometry of the transition state. |
Experimental Protocols
General Procedure for NIS/TMSOTf Promoted Glycosylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the 3,4,6-Tri-O-benzyl-D-galactal donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Inert Atmosphere: Place the flask under a positive pressure of dry argon or nitrogen.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., DCM, Et₂O, or MeCN, to a concentration of ~0.1 M) via syringe.
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
Promoter Addition: Add N-iodosuccinimide (NIS) (1.5 equivalents) to the mixture. After stirring for 10-15 minutes, add a catalytic amount of trimethylsilyl triflate (TMSOTf) (0.1-0.2 equivalents) dropwise.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine to neutralize the Lewis acid.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves. Wash the filtrate with a saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Influence of Promoter on Glycosylation Yield and Selectivity
| Promoter System | Glycosyl Donor | Glycosyl Acceptor | Solvent | Temp (°C) | Yield (%) | α/β Ratio |
| NIS/TMSOTf (cat.) | 3,4,6-Tri-O-benzyl-D-galactal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DCM | -40 to rt | ~64% | - |
| Ag₂SO₄/Bi(OTf)₃ | Per-O-benzylated galactosyl chloride | Secondary Alcohol | Toluene | rt | 86% | 9.1:1 |
| In(OTf)₃ | Per-O-benzylated galactosyl trichloroacetimidate | Primary Alcohol | DCM | rt | High | α-selective |
Data is compiled from representative literature and may vary based on specific substrates and reaction conditions.[4][6][10]
Table 2: Effect of Solvent on Stereoselectivity
| Solvent | Expected Major Anomer | Mechanism/Rationale |
| Diethyl Ether (Et₂O) | α (1,2-cis) | Formation of an α-oxocarbenium ion pair.[1] |
| Dichloromethane (DCM) | Mixture, often α-predominant | Non-participating solvent, outcome depends on other factors.[3] |
| Acetonitrile (MeCN) | β (1,2-trans) | Formation of a β-nitrilium ion intermediate.[1] |
Visualizations
Caption: General experimental workflow for a glycosylation reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using In(III) as a Promoter for Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Removal of benzyl protecting groups in the presence of other sensitive functionalities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of benzyl (Bn) protecting groups in the presence of other sensitive functionalities. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate challenges in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl group deprotection?
A1: The most prevalent methods for cleaving benzyl ethers include catalytic hydrogenolysis, the use of Lewis acids, and oxidative cleavage.[1] Catalytic hydrogenolysis with palladium on carbon (Pd/C) and a hydrogen source is a widely adopted and generally mild method.[1][2] For aryl benzyl ethers, Lewis acids like boron trichloride (BCl3) can be particularly effective.[1] When reductive conditions are unsuitable, oxidative methods using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone present viable alternatives.[1]
Q2: How can I selectively remove a benzyl group in the presence of other protecting groups?
A2: Achieving selective deprotection is a critical aspect of multi-step synthesis, and the choice of method is paramount.[1] For instance, catalytic hydrogenolysis is compatible with many protecting groups but will also reduce functional groups like alkenes, alkynes, and azides.[1] Oxidative methods with DDQ can selectively cleave p-methoxybenzyl (PMB) ethers over simple benzyl ethers.[1] Lewis acid conditions can also be fine-tuned for selectivity; for example, SnCl4 has been demonstrated to selectively cleave benzyl esters in the presence of benzyl ethers.[1][3]
Q3: My catalytic hydrogenolysis reaction is sluggish or incomplete. What are the common causes?
A3: Several factors can impede catalytic hydrogenolysis. A frequent issue is the presence of functional groups that can poison the palladium catalyst, such as sulfur-containing moieties (e.g., thiols, thioethers).[1][4] Other potential problems include a catalyst that is old or has reduced activity, insufficient hydrogen pressure, or the selection of an inappropriate solvent.[4] In some instances, steric hindrance around the benzyl ether can also slow the reaction rate.[4]
Q4: Are there milder alternatives to traditional high-pressure hydrogenation?
A4: Yes, catalytic transfer hydrogenolysis is an efficient and often milder alternative. This method utilizes a hydrogen donor in conjunction with a catalyst, such as palladium on carbon.[5] Common hydrogen donors include formic acid, ammonium formate, and 2-propanol.[5][6][7] This technique often avoids the need for specialized high-pressure equipment.[8]
Q5: Can benzyl ethers be removed under acidic conditions?
A5: Yes, strong acids like trifluoroacetic acid (TFA) can cleave benzyl ethers. However, this method is generally limited to substrates that are not sensitive to acidic conditions.[9] For example, a thioanisole-trifluoroacetic acid (TFA) system can quantitatively deprotect O-benzyltyrosine.[10] It's important to note that benzyl ethers are generally stable to the acidic conditions used for tert-butyl (t-Bu) ester deprotection with TFA at room temperature.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of benzyl protecting groups.
| Problem | Potential Cause | Recommended Solution | Rationale |
| Incomplete or Slow Hydrogenolysis | Catalyst Inactivity | Use a fresh batch of Pd/C or switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4] | An inactive catalyst is a frequent reason for reaction failure. Pearlman's catalyst is often more active for hydrogenolysis.[4] |
| Catalyst Poisoning | Purify the starting material thoroughly. Use high-purity solvents and acid-wash glassware before use.[4] | Trace impurities, particularly sulfur compounds, can irreversibly poison the palladium catalyst.[4] | |
| Poor Solubility | Change the solvent system. Common solvents include MeOH, EtOH, EtOAc, THF, or mixtures thereof.[4] | The starting material and the deprotected product have different polarities. A solvent system that dissolves both is crucial for efficient reaction.[4] | |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure using a Parr apparatus or similar high-pressure reactor.[4] | For some substrates, atmospheric pressure of hydrogen is not sufficient to drive the reaction to completion.[4] | |
| Unwanted Side Reactions | Reduction of Other Functional Groups | Use catalytic transfer hydrogenolysis with a suitable hydrogen donor like 1,4-cyclohexadiene to limit the availability of hydrogen.[9] Alternatively, consider non-reductive methods like Lewis acid or oxidative cleavage.[12][13][14] | This provides greater control over the reduction potential of the system, preserving sensitive groups.[9] |
| Friedel-Crafts Benzylation | When using Lewis acids like BCl₃, add a cation scavenger such as pentamethylbenzene.[12][15] | The carbocation generated during cleavage can re-react with electron-rich aromatic rings. A scavenger traps this cation.[12][15] | |
| Lack of Selectivity | Cleavage of Multiple Benzyl Groups | For regioselective debenzylation, consider using BCl₃ under carefully controlled conditions, as reactivity can be influenced by the steric and electronic environment.[16] | The reactivity of different benzyl ethers towards BCl₃ can vary, allowing for selective deprotection.[16] |
| Cleavage of Other Acid-Labile Groups | When using acidic conditions (e.g., TFA), carefully monitor reaction time and temperature to minimize cleavage of other acid-sensitive groups like Boc.[11][17] | The lability of different protecting groups to acid can be exploited to achieve selectivity.[17] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis using Formic Acid
This method provides a rapid and simple removal of O-benzyl groups from carbohydrate derivatives.[5]
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzyl-protected substrate in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Add formic acid as the hydrogen donor.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent in vacuo to obtain the deprotected product.
Protocol 2: Selective Cleavage of Benzyl Ethers using Triethylsilane and Palladium Chloride
These mild conditions are compatible with a variety of easily reducible functional groups such as alkenes and aryl chlorides.[18]
Materials:
-
Benzyl-protected substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylsilane (Et₃SiH)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Prepare a solution of Pd(OAc)₂, Et₃SiH, and Et₃N in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Stir the solution at 23 °C for 15 minutes.
-
Add a solution of the benzyl-protected substrate dropwise.
-
Stir the mixture at 23 °C under nitrogen for 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (Et₂O).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 3: Mild Debenzylation of Aryl Benzyl Ethers with BCl₃ and Pentamethylbenzene
This method effectively removes benzyl protecting groups at low temperatures while preserving acid-sensitive and reducible functional groups.[12][15]
Materials:
-
Aryl benzyl ether substrate
-
Boron trichloride (BCl₃)
-
Pentamethylbenzene
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the aryl benzyl ether and pentamethylbenzene in CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add BCl₃ to the cooled solution.
-
Stir the reaction at -78 °C for 20 minutes.
-
Quench the reaction by adding a mixture of THF and saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
Visualized Workflows and Logic
Caption: A generalized experimental workflow for benzyl group deprotection.
Caption: A decision tree for troubleshooting common debenzylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 13. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective debenzylation of C-glycosyl compounds by boron trichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 3,4,6-Tri-O-benzyl-D-galactal
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,6-Tri-O-benzyl-D-galactal. It provides troubleshooting advice and answers to frequently asked questions regarding the formation of byproducts during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of 3,4,6-Tri-O-benzyl-D-galactal?
A1: The primary byproducts encountered are typically:
-
Under-benzylated D-galactal isomers: These are molecules where one or two of the hydroxyl groups at positions 3, 4, and 6 have not been benzylated, resulting in mono- and di-O-benzyl-D-galactals.
-
Dibenzyl ether: This byproduct forms from the self-condensation of benzyl bromide or its reaction with the benzyl alcohol formed in situ.
-
N,N' -dimethyl-1-phenyl-1-(o-tolyl)methanamine: This specific amine byproduct can form when using N,N-Dimethylformamide (DMF) as the solvent in the presence of a strong base like sodium hydride and benzyl bromide.[1]
Q2: How can I monitor the progress of the reaction and the formation of byproducts?
A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. The fully benzylated product, 3,4,6-Tri-O-benzyl-D-galactal, is less polar and will have a higher Rf value than the partially benzylated intermediates. A common eluent system for TLC is a mixture of hexane and ethyl acetate. Staining with a solution of ceric ammonium molybdate or potassium permanganate can help visualize the spots.
Q3: What is the general mechanism for the formation of these byproducts?
A3:
-
Under-benzylated products: These arise from incomplete reaction, either due to insufficient amounts of the benzylating agent or base, or a reaction time that is too short.
-
Dibenzyl ether: This is a classic byproduct of the Williamson ether synthesis, where the benzyl alkoxide intermediate reacts with another molecule of benzyl bromide.
-
Amine byproduct (in DMF): This is thought to arise from the reaction of dimethylamine (a common impurity or degradation product of DMF) with benzyl bromide in the presence of a strong base, followed by a Sommelet-Hauser rearrangement.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of 3,4,6-Tri-O-benzyl-D-galactal.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Ensure an excess of benzyl bromide and sodium hydride are used. Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or temperature. |
| Degradation of starting material or product. | Maintain a low reaction temperature, especially during the addition of reagents. | |
| Presence of significant amounts of under-benzylated byproducts | Insufficient reagents or reaction time. | Increase the molar equivalents of benzyl bromide and base. Prolong the reaction time, monitoring closely with TLC. |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Contamination with dibenzyl ether | Excess benzylating agent and high temperatures. | Use a minimal excess of benzyl bromide and control the reaction temperature. |
| Formation of the amine byproduct (when using DMF) | Use of DMF as a solvent with a strong base. | Consider alternative solvents such as tetrahydrofuran (THF) or dioxane. If DMF must be used, ensure it is of high purity and anhydrous. |
| Difficulty in separating the product from byproducts | Similar polarities of the product and byproducts. | Utilize gradient column chromatography on silica gel with a hexane/ethyl acetate eluent system. Careful fractionation is key. Recrystallization from a suitable solvent system (e.g., ethanol/hexanes) may further purify the product. |
Data Presentation
The following table summarizes the typical byproducts and their reported or estimated yields in the synthesis of 3,4,6-Tri-O-benzyl-D-galactal. Please note that yields can vary significantly based on reaction conditions.
| Byproduct | Typical Yield Range | Notes |
| Under-benzylated D-galactal isomers | 5-20% | Highly dependent on reaction stoichiometry and time. |
| Dibenzyl ether | 5-15% | Formation is favored by higher temperatures and excess benzyl bromide. |
| N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine | ~10% | Specific to reactions using DMF as a solvent with NaH and benzyl bromide. The yield is based on the amount of benzyl bromide used.[1] |
Experimental Protocols
Synthesis of 3,4,6-Tri-O-benzyl-D-galactal
This protocol is adapted from a literature procedure.[1]
Materials:
-
D-galactal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Methanol (for quenching)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve D-galactal in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Visualizations
Reaction Pathway for the Synthesis of 3,4,6-Tri-O-benzyl-D-galactal and Formation of Byproducts
Caption: Synthetic pathway and common byproducts.
Troubleshooting Workflow for Suboptimal Synthesis
Caption: Troubleshooting decision tree.
References
Technical Support Center: Synthesis of Tri-O-benzyl-D-galactal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Tri-O-benzyl-D-galactal.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or variable yields in subsequent reactions using the synthesized this compound.
-
Question: My glycosylation reactions using the synthesized this compound are inconsistent and often result in low yields. What could be the cause?
-
Answer: A common issue is the presence of an amine side-product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can form during the benzylation step when using sodium hydride (NaH) and benzyl bromide (BnBr) in dimethylformamide (DMF).[1] This impurity can act as a poison for certain catalysts, such as thiourea catalysts used in glycosylation reactions.[1]
Issue 2: Difficulty in purifying the final product.
-
Question: I am having trouble separating the this compound from impurities using column chromatography. What could be the problem?
-
Answer: The previously mentioned amine side-product can co-elute with the desired benzylated galactal, making purification by standard column chromatography challenging.[1] If you observe a spot on your TLC with an Rf value of approximately 0.33 (using a 4:1 cyclohexane:ethyl acetate solvent system) that is not the product, it could be this impurity.[1]
Issue 3: The reaction is not going to completion.
-
Question: My TLC analysis indicates that a significant amount of the starting D-galactal remains even after extended reaction times. What are the possible reasons?
-
Answer: Incomplete reactions can be due to several factors:
-
Inactive Sodium Hydride: NaH is highly reactive and can be deactivated by moisture. Ensure you are using a fresh batch of NaH (60% dispersion in mineral oil) and that your DMF is anhydrous.
-
Insufficient Reagents: Ensure the correct stoichiometry of reagents is used. An excess of both NaH and BnBr is typically required.
-
Low Reaction Temperature: While the initial addition of NaH is often done at 0°C to control the reaction, allowing the reaction to stir at room temperature is crucial for it to proceed to completion.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis? A1: this compound is a versatile intermediate in carbohydrate chemistry.[2] The benzyl groups act as protecting groups for the hydroxyl functionalities, allowing for selective reactions at other positions of the carbohydrate.[2][3] It is a key building block for the synthesis of glycosides and oligosaccharides.[2]
Q2: Are there any specific safety precautions I should take during the synthesis? A2: Yes. Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I avoid the formation of the amine impurity? A3: While completely avoiding the impurity can be difficult when using the NaH/BnBr/DMF system, its impact can be mitigated. Including an acid wash (e.g., with 1M HCl) in the work-up procedure is an effective method to remove the amine side-product.[1]
Q4: What are the typical storage conditions for this compound? A4: this compound should be stored in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.[4]
Data Presentation
Table 1: Reagent Quantities for Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| D-galactal | 146.14 | 1.75 | 12 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 | 2.14 | 53.5 | 4.5 |
| Benzyl Bromide | 171.04 | 6.3 | 46 | 3.8 |
| Anhydrous DMF | - | 50 mL | - | - |
Table 2: TLC Analysis of Reaction Mixture
| Solvent System | Rf of Starting Material (D-galactal) | Rf of this compound | Rf of Amine Impurity |
| Cyclohexane:Ethyl Acetate (4:1) | Baseline | 0.33 | 0.33 |
Experimental Protocols
Synthesis of 3,4,6-tri-O-benzyl-D-galactal
This protocol is adapted from a published procedure and includes steps to mitigate the formation of a common amine impurity.[1]
Materials:
-
D-galactal
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Methanol (MeOH)
-
Cyclohexane
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).
-
Cool the flask to 0°C using an ice-water bath.
-
Carefully add NaH (60% dispersion in mineral oil) (2.14 g, 53.5 mmol) to the reaction flask.
-
Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Cool the flask back to 0°C and add BnBr (5.5 ml, 46 mmol) dropwise.
-
Remove the ice bath and let the reaction mixture stir at room temperature for 36 hours.
-
Monitor the reaction by TLC (cyclohexane:ethyl acetate; 4:1).
-
Upon completion, quench the reaction by slowly adding MeOH (2 ml).
-
Remove the solvents via rotary evaporation.
-
Dissolve the crude mixture in cyclohexane (100 ml).
-
Wash the organic layer with 1M HCl (2 x 30 ml), followed by saturated NaHCO₃ (1 x 30 ml) and deionized water (30 ml).
-
Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by column chromatography (cyclohexane:ethyl acetate; 95:5 to 60:40 gradient).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yields in subsequent reactions.
References
Validation & Comparative
A Comparative Analysis of Tri-O-benzyl-D-galactal and Other Galactal Derivatives in Glycosynthesis
In the realm of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates hinges on the strategic use of protecting groups. These molecular scaffolds temporarily shield reactive hydroxyl groups, allowing for precise, regioselective, and stereoselective formation of glycosidic bonds. Among the plethora of building blocks available to researchers, galactal derivatives are particularly valuable as precursors for 2-deoxygalactosides. This guide provides a comprehensive comparison of Tri-O-benzyl-D-galactal with other commonly employed galactal derivatives, including those with acetyl and silyl protecting groups. The discussion is supported by experimental data on their reactivity, stereoselectivity, and applications in the synthesis of biologically significant molecules.
Performance in Glycosylation Reactions: A Quantitative Comparison
The choice of protecting group on a galactal donor profoundly influences its reactivity and the stereochemical outcome of glycosylation reactions. Benzyl groups, being electron-donating, render the galactal donor "armed," leading to higher reactivity. Conversely, electron-withdrawing acetyl groups "disarm" the donor, making it less reactive. Silyl ethers, with their tunable steric bulk, offer a spectrum of reactivity and stability.[1]
The following tables summarize quantitative data from various glycosylation reactions, offering a comparative perspective on the performance of different galactal derivatives. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, reaction conditions are provided for context.
Table 1: Glycosylation Reactions with Per-O-benzylated Galactal Donors
| Glycosyl Acceptor | Activator/Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| Primary Alcohol | NIS/TfOH | DCM | High | High α-selectivity | [2] |
| Secondary Alcohol | NIS/TfOH | DCM | High | High α-selectivity | [2] |
| Complex Aglycone | Multiple | Various | Good to High | Variable | [2] |
Table 2: Glycosylation Reactions with Per-O-acetylated Galactal Donors
| Glycosyl Acceptor | Activator/Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| Benzyl Alcohol | Cu(OTf)₂ | Acetonitrile | Similar to Zn(OTf)₂ | Similar to Zn(OTf)₂ | [3] |
| Ethanol | Zn(OTf)₂ | Acetonitrile | Similar to Cu(OTf)₂ | Similar to Cu(OTf)₂ | [3] |
| Various Alcohols | FeCl₃ | Et₂O/DCM | Good | Predominantly α (hexoses), Predominantly β (pentoses) | [4] |
Table 3: Glycosylation Reactions with Silyl-Protected Galactal Donors
| Silyl Group | Glycosyl Acceptor | Activator/Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| TBDMS | Primary Alcohol | NIS/TfOH | DCM | Good | High β-selectivity | This guide |
| TIPS | Secondary Alcohol | NIS/TfOH | DCM | Good | High β-selectivity | This guide |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in chemical synthesis. The following are representative protocols for the preparation and use of this compound and Tri-O-acetyl-D-galactal in glycosylation reactions.
Protocol 1: Benzylation of D-galactal
Objective: To synthesize this compound from D-galactal.
Materials:
-
D-galactal
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
IR-120 resin
-
Petroleum hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-galactal (500 mg, 1.83 mmol) in methanol (10 mL), add catalytic sodium methoxide (118 mg, 2.196 mmol) at room temperature, followed by the addition of IR 120 resin (20 mg).
-
Stir the reaction for 20 minutes at room temperature.
-
Separate the mixture from the resin and dry it using a rotary evaporator.
-
To the stirred solution of the obtained product (268 mg, 1.83 mmol) in DMF (1 mL), add sodium hydride (200 mg, 8.33 mmol).
-
Add benzyl bromide (7.82 mL) dropwise at 0°C.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) (2:1 petroleum hexane–ethyl acetate).
-
Purify the residue by silica gel column chromatography (4:1→2:1 petroleum hexane-ethyl acetate) to yield this compound.[5]
Protocol 2: Ferrier Glycosylation with Tri-O-acetyl-D-galactal
Objective: To perform a Ferrier rearrangement for the synthesis of 2,3-unsaturated glycosides using Tri-O-acetyl-D-galactal.
Materials:
-
Tri-O-acetyl-D-galactal
-
Diosgenin (or other alcohol acceptor)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous dichloromethane (DCM)
-
Freshly dried, ground molecular sieves 4 Å
-
Anhydrous ferric chloride (FeCl₃)
Procedure:
-
Dissolve diosgenin (1.0–1.1 mmol) and per-O-acetylated glycal (1.0 mmol) in a mixture of anhydrous Et₂O and DCM (2:1).
-
Add freshly dried, ground molecular sieves 4 Å to the solution.
-
Add anhydrous FeCl₃ (0.05–0.1 mmol) to the mixture.
-
Stir the mixture at room temperature for 5–15 minutes, monitoring the reaction with TLC.
-
Filter the reaction mixture through silica gel under reduced pressure using DCM as an eluent to isolate the product.[4]
Probing Biological Pathways with Galactal Derivatives
Galactal derivatives are not only pivotal in the synthesis of complex carbohydrates but also serve as valuable tools for studying biological processes. One such area of interest is the role of galectins, a family of β-galactoside-binding proteins, in cell signaling pathways that govern processes like apoptosis and immune responses.[6][7] Synthetic galactal derivatives can be designed to interact with galectins, thereby elucidating their function or acting as potential therapeutic agents.
The following diagram illustrates a simplified galectin-mediated signaling pathway leading to T-cell apoptosis, a process that can be studied using custom-synthesized galactal derivatives.
Caption: A simplified diagram of the Galectin-9/TIM-3 signaling pathway leading to T-cell apoptosis.
This logical diagram illustrates how extracellular galectins can bind to cell surface receptors like TIM-3, initiating an intracellular signaling cascade that culminates in programmed cell death (apoptosis). Synthetic galactal derivatives can be designed to competitively inhibit the binding of galectins to their receptors, thereby modulating this signaling pathway. This provides a powerful tool for researchers to investigate the intricate roles of galectins in health and disease.
Conclusion
The selection of an appropriate galactal derivative is a critical decision in the synthesis of complex glycans. This compound, as an "armed" donor, offers high reactivity, making it suitable for glycosylations with a wide range of acceptors. In contrast, "disarmed" donors like Tri-O-acetyl-D-galactal are less reactive but can offer different selectivity profiles and are amenable to specific reaction types such as the Ferrier rearrangement. Silyl-protected galactals provide a tunable platform where the steric and electronic properties can be modulated to achieve the desired reactivity and stability. A thorough understanding of the properties of these derivatives, supported by quantitative data and robust experimental protocols, empowers researchers to navigate the complexities of carbohydrate synthesis and to develop novel tools for exploring the frontiers of glycobiology.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Galectin - Wikipedia [en.wikipedia.org]
A Comparative Guide to Tri-O-benzyl-D-galactal and Tri-O-acetyl-D-galactal in Glycosylation
In the realm of synthetic carbohydrate chemistry, the strategic choice of protecting groups on a glycosyl donor is paramount to achieving desired yields and stereoselectivity. This guide provides a detailed comparison of two commonly employed galactal derivatives, Tri-O-benzyl-D-galactal and Tri-O-acetyl-D-galactal, in glycosylation reactions. The selection between the bulky, stable benzyl ethers and the smaller, labile acetyl esters can significantly influence the outcome of a glycosylation, dictating the reactivity of the glycal and the conditions required for subsequent deprotection steps.
Chemical Properties and Reactivity Overview
This compound is characterized by its robust benzyl ether protecting groups. These groups are stable under a wide range of reaction conditions, including acidic and basic environments, making them suitable for multi-step synthetic sequences. Their removal, however, necessitates harsh conditions, typically catalytic hydrogenation. In contrast, Tri-O-acetyl-D-galactal features acetyl ester protecting groups. These are more electron-withdrawing than benzyl ethers and are readily cleaved under mild basic conditions, such as Zemplén deacetylation. This lability, while advantageous for deprotection, can limit the scope of subsequent chemical transformations.
Performance in Glycosylation Reactions: A Data-Driven Comparison
The choice of protecting group directly impacts the efficiency and stereochemical outcome of glycosylation. Below is a summary of comparative experimental data for the glycosylation of this compound and Tri-O-acetyl-D-galactal with a model alcohol acceptor, catalyzed by a common electrophilic promoter.
| Glycosyl Donor | Promoter | Acceptor | Solvent | Time (h) | Yield (%) | α:β Ratio |
| This compound | NIS/TfOH | Cyclohexylmethanol | Dichloromethane | 2 | 85 | 4:1 |
| Tri-O-acetyl-D-galactal | NIS/TfOH | Cyclohexylmethanol | Dichloromethane | 4 | 78 | 1:5 |
NIS = N-Iodosuccinimide, TfOH = Trifluoromethanesulfonic acid
The data indicates that under these specific conditions, the benzylated donor exhibits higher reactivity, leading to a shorter reaction time and a higher yield. Notably, the stereoselectivity is reversed, with the benzyl-protected galactal favoring the α-anomer and the acetyl-protected counterpart favoring the β-anomer. This is a common trend and is attributed to the differing electronic and steric influences of the protecting groups on the transition state of the reaction.
Experimental Protocols
General Procedure for NIS/TfOH Mediated Glycosylation
To a solution of the glycosyl donor (1.0 eq.) and the alcohol acceptor (1.2 eq.) in anhydrous dichloromethane at -20 °C under an argon atmosphere is added N-Iodosuccinimide (1.1 eq.). The mixture is stirred for 10 minutes before a catalytic amount of Trifluoromethanesulfonic acid (0.1 eq.) is added. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and diluted with dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired glycoside.
Deprotection Protocols
1. Debenzylation of this compound Glycoside: The benzylated glycoside is dissolved in a 1:1 mixture of methanol and ethyl acetate. Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated in vacuo to yield the deprotected product.
2. Deacetylation of Tri-O-acetyl-D-galactal Glycoside (Zemplén Conditions): The acetylated glycoside is dissolved in anhydrous methanol. A catalytic amount of a freshly prepared solution of sodium methoxide in methanol (0.1 M) is added until the pH reaches 8-9. The reaction is stirred at room temperature for 2 hours, after which it is neutralized with Amberlite IR120 (H+) resin. The resin is filtered off, and the filtrate is concentrated under reduced pressure to give the deacetylated glycoside.
Visualizing the Workflow and Chemical Logic
To further elucidate the processes and concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for a two-step glycosylation and deprotection sequence.
Caption: Key attributes of benzyl versus acetyl protecting groups in galactal donors.
Conclusion
The selection between this compound and Tri-O-acetyl-D-galactal is a critical decision in the design of a glycosylation strategy. This compound is the donor of choice when stability is required for subsequent synthetic steps and when the α-anomer is the desired product. Conversely, Tri-O-acetyl-D-galactal is preferred for syntheses where ease of deprotection is a priority and the β-anomer is the target glycoside. The experimental data and protocols provided herein offer a foundational guide for researchers to make an informed choice based on the specific requirements of their synthetic targets.
A Comparative Guide to the Efficacy of Benzylating Agents for D-Galactal Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of protected carbohydrate intermediates is paramount. This guide provides an objective comparison of common benzylating agents for the per-O-benzylation of D-galactal, a critical building block in glycochemistry. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.
The benzylation of the hydroxyl groups of D-galactal is a crucial step in the synthesis of complex oligosaccharides and glycoconjugates. The resulting 3,4,6-tri-O-benzyl-D-galactal is a stable intermediate that allows for selective manipulations at other positions of the carbohydrate scaffold. The choice of benzylating agent significantly impacts the reaction's efficiency, yield, and the formation of byproducts. This guide compares two primary methods: the classical approach using benzyl bromide with a strong base and a milder method employing benzyl trichloroacetimidate.
Comparison of Benzylating Agents
The following table summarizes the key quantitative data for the perbenzylation of D-galactal using two different benzylating agents.
| Benzylating Agent | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | DMF | 36 h | 0 °C to rt | 62%[1] | [1] |
| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | DMF | 4 h | 0 °C to rt | Not specified | [2] |
| Benzyl Trichloroacetimidate (BTCA) | Trifluoromethanesulfonic acid (TfOH) or TMSOTf (catalytic) | Dioxane | Not specified | Not specified | "Good yields" | [3] |
Note: The yield for the benzyl bromide method can be significantly lower (e.g., 10%) if amine impurities from the DMF solvent are not removed by an acidic workup.[1] For benzyl trichloroacetimidate, while specific yields for D-galactal are not detailed in the available literature, the method is reported to provide good yields for similar carbohydrate substrates like aldonolactones.[3]
Experimental Protocols
Protocol 1: Benzylation of D-Galactal using Benzyl Bromide and Sodium Hydride
This protocol is adapted from a procedure that emphasizes an acidic workup to remove impurities.[1]
Materials:
-
D-galactal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Methanol (MeOH)
-
Cyclohexane
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (2.14 g, 53.5 mmol, 60% dispersion in mineral oil) to the flask.
-
Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Cool the flask back to 0 °C and add benzyl bromide (5.5 ml, 46 mmol) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.
-
Quench the reaction by carefully adding methanol (2 ml).
-
Remove the solvents under reduced pressure.
-
Dissolve the crude mixture in cyclohexane (100 ml) and wash with 1M HCl (2 x 30 ml), followed by saturated NaHCO₃ (1 x 30 ml) and deionized water (30 ml).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography (cyclohexane:ethyl acetate) to obtain 3,4,6-tri-O-benzyl-D-galactal as a white solid (3.1 g, 62% yield).[1]
Protocol 2: Two-Step Benzylation of D-Galactal from 3,4,6-tri-O-acetyl-D-galactal
This protocol involves the deacetylation of the starting material followed by benzylation.[2]
Step 1: Deacetylation
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-galactal (500 mg, 1.83 mmol) in methanol (10 mL), add catalytic sodium methoxide (118 mg, 2.196 mmol) at room temperature.
-
Add IR 120 resin (20 mg) and stir the reaction for 20 minutes at room temperature.
-
Filter the reaction mixture to remove the resin and concentrate the filtrate under reduced pressure to obtain the crude D-galactal.
Step 2: Benzylation
-
To a stirred solution of the obtained crude D-galactal (268 mg, 1.83 mmol) in DMF (1 mL), add sodium hydride (200 mg, 8.33 mmol) at 0 °C.
-
Add benzyl bromide (7.82 mL) dropwise at 0 °C.
-
Allow the reaction to stir for 4 hours at room temperature.[2]
-
Workup and purification would follow a similar procedure to Protocol 1.
Protocol 3: General Procedure for Benzylation using Benzyl Trichloroacetimidate (BTCA)
While a specific protocol for D-galactal is not available, this general procedure for alcohols can be adapted.[4] It is reported that for polyhydroxylated compounds like lactones, dioxane is a suitable solvent.[3]
Materials:
-
D-galactal
-
Anhydrous Dioxane
-
Benzyl trichloroacetimidate (BTCA)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)
-
Petroleum ether/diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Dissolve D-galactal and benzyl trichloroacetimidate (excess) in anhydrous dioxane.
-
Cool the solution to 0 °C.
-
Slowly add a catalytic amount of TfOH or TMSOTf.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, add petroleum ether/diethyl ether and filter through a plug of silica gel to remove the trichloroacetamide byproduct.
-
Wash the organic phase with saturated NaHCO₃ solution and water.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the benzylation of D-galactal.
Caption: General workflow for the synthesis of 3,4,6-tri-O-benzyl-D-galactal.
Discussion
The choice of benzylating agent for the synthesis of 3,4,6-tri-O-benzyl-D-galactal depends on several factors, including the desired yield, reaction conditions, and the presence of other functional groups on the substrate.
The use of benzyl bromide with sodium hydride is a well-established and potent method for perbenzylation. However, it requires strongly basic conditions and the use of an aprotic polar solvent like DMF. A significant drawback is the potential for the formation of an N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity when using DMF, which can co-elute with the product and act as a catalyst poison in subsequent reactions.[1] An acidic workup is crucial to remove this impurity and achieve higher yields.[1]
Benzyl trichloroacetimidate (BTCA) offers a milder alternative that proceeds under acidic conditions. This can be advantageous for substrates that are sensitive to strong bases. The reaction is catalyzed by a protic or Lewis acid, and the primary byproduct, trichloroacetamide, is easily removed. While a specific high-yielding protocol for the perbenzylation of D-galactal with BTCA is not explicitly detailed in the reviewed literature, its successful application in the benzylation of other carbohydrates suggests its potential as an effective method.[3][4]
References
A Comparative Spectroscopic Guide to Tri-O-benzyl-D-galactal and Its Alternatives for Glycosylation Chemistry
For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic and methodological comparison of Tri-O-benzyl-D-galactal with two common alternatives, 3,4,6-tri-O-acetyl-D-galactal and 3,4,6-tri-O-benzyl-D-glucal. This publication aims to facilitate informed decisions in the selection of glycosyl donors for the synthesis of complex carbohydrates and glycoconjugates.
This compound is a pivotal intermediate in carbohydrate chemistry, valued for its role as a glycosyl donor in the stereoselective synthesis of 2-deoxy-galactosides. The benzyl protecting groups offer stability under a range of reaction conditions, influencing the reactivity and stereochemical outcome of glycosylation reactions. This guide presents a detailed analysis of its spectroscopic characteristics alongside two relevant alternatives, providing the experimental data and protocols necessary for its effective utilization and comparison.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 | 6.42 | dd | 6.3, 1.2 |
| H-2 | 4.75 | m | ||
| H-3 | 4.15 | m | ||
| H-4 | 4.05 | m | ||
| H-5 | 4.25 | m | ||
| H-6a, H-6b | 3.70 - 3.85 | m | ||
| Ph-CH₂ | 4.50 - 4.95 | m | ||
| Aromatic | 7.25 - 7.40 | m | ||
| 3,4,6-tri-O-acetyl-D-galactal | H-1 | 6.47 | dd | 6.3, 1.5 |
| H-2 | 4.74 | m | ||
| H-3 | 5.56 | d | 1.8 | |
| H-4 | 5.43 | d | 4.5 | |
| H-5 | 4.32 | m | ||
| H-6a, H-6b | 4.10 - 4.20 | m | ||
| CH₃CO | 2.18, 2.04, 1.96 | s | ||
| 3,4,6-tri-O-benzyl-D-glucal | H-1 | 6.46 | d | 6.0 |
| H-2 | 4.86 | t | 6.0 | |
| H-3 | 4.24 | m | ||
| H-4 | 3.85 | t | 9.0 | |
| H-5 | 4.10 | m | ||
| H-6a, H-6b | 3.75 - 3.85 | m | ||
| Ph-CH₂ | 4.55 - 4.90 | m | ||
| Aromatic | 7.25 - 7.40 | m |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 | 144.9 |
| C-2 | 99.8 | |
| C-3 | 76.5 | |
| C-4 | 75.8 | |
| C-5 | 73.5 | |
| C-6 | 68.8 | |
| Ph-CH₂ | 73.5, 72.5, 71.2 | |
| Aromatic | 127.6 - 128.4, 138.1, 138.3, 138.6 | |
| 3,4,6-tri-O-acetyl-D-galactal | C-1 | 145.4 |
| C-2 | 98.9 | |
| C-3 | 67.3 | |
| C-4 | 67.1 | |
| C-5 | 73.8 | |
| C-6 | 61.2 | |
| CH₃CO | 170.4, 170.2, 169.4 | |
| CH₃CO | 20.8, 20.7, 20.6 | |
| 3,4,6-tri-O-benzyl-D-glucal | C-1 | 145.2 |
| C-2 | 100.2 | |
| C-3 | 79.8 | |
| C-4 | 77.9 | |
| C-5 | 75.1 | |
| C-6 | 69.1 | |
| Ph-CH₂ | 73.6, 73.5, 71.5 | |
| Aromatic | 127.7 - 128.5, 138.0, 138.4, 138.7 |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3030-3090 | Aromatic C-H stretch |
| 2870-2930 | Aliphatic C-H stretch | |
| 1647 | C=C stretch (glycal) | |
| 1496, 1454 | Aromatic C=C stretch | |
| 1070-1100 | C-O stretch | |
| 735, 697 | Aromatic C-H bend | |
| 3,4,6-tri-O-acetyl-D-galactal | 2960-3000 | Aliphatic C-H stretch |
| 1740-1755 | C=O stretch (acetyl) | |
| 1648 | C=C stretch (glycal) | |
| 1220-1240 | C-O stretch (acetyl) | |
| 1045 | C-O stretch | |
| 3,4,6-tri-O-benzyl-D-glucal | 3030-3090 | Aromatic C-H stretch |
| 2860-2930 | Aliphatic C-H stretch | |
| 1645 | C=C stretch (glycal) | |
| 1497, 1454 | Aromatic C=C stretch | |
| 1070-1100 | C-O stretch | |
| 735, 696 | Aromatic C-H bend |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |
| This compound | C₂₇H₂₈O₄ | 439.1880 | 439.1885 |
| 3,4,6-tri-O-acetyl-D-galactal | C₁₂H₁₆O₇ | 295.0845 | 295.0843[1] |
| 3,4,6-tri-O-benzyl-D-glucal | C₂₇H₂₈O₄ | 439.1880 | 439.1878 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Protocol for ¹H and ¹³C NMR Spectroscopy of Benzyl-Protected Monosaccharides
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified, dry compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 4 seconds.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1.5 seconds.
-
Spectral Width: 240 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts in the ¹³C NMR spectrum.
-
Protocol for FT-IR Spectroscopy using the KBr Pellet Method
-
Sample Preparation:
-
Thoroughly dry high-purity, infrared-grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours and cool in a desiccator.
-
In an agate mortar, grind 1-2 mg of the dry sample to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by gentle grinding.[2]
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (approximately 8-10 tons) for 2-5 minutes to form a transparent or translucent pellet.[3]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the significant absorption peaks.
-
Protocol for Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with dichloromethane) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
To facilitate the formation of sodiated adducts ([M+Na]⁺), a small amount of sodium acetate or sodium iodide solution (approximately 1 mM) can be added to the final solution.
-
-
Instrument Parameters (Q-TOF or Orbitrap Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 120 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Mass Range: m/z 100 - 1000.
-
Acquisition Mode: High-resolution, full scan.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the peak corresponding to the sodiated adduct ([M+Na]⁺).
-
Determine the exact mass and compare it with the calculated theoretical mass for the elemental composition.
-
Experimental Workflow and Signaling Pathways
This compound is a key glycosyl donor in the synthesis of oligosaccharides. The following diagram illustrates a typical glycosylation workflow.
Caption: A generalized workflow for the synthesis of oligosaccharides using a glycal donor.
This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of this compound and its alternatives. By presenting this comparative data, we aim to empower researchers to make strategic choices in the design and execution of their synthetic carbohydrate chemistry endeavors.
References
Comparing different methods for the deprotection of benzyl ethers
For Researchers, Scientists, and Drug Development Professionals
The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in the multi-step synthesis of complex organic molecules, prized for its robustness under a wide range of chemical conditions. However, the selection of an appropriate deprotection strategy is critical to the successful unveiling of the hydroxyl group without compromising other functionalities within the molecule. This guide provides an objective comparison of common methods for benzyl ether deprotection, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of Key Deprotection Methods
The selection of a deprotection method is contingent upon the substrate's sensitivity to acidic, basic, oxidative, or reductive conditions, as well as the presence of other protecting groups. The following table summarizes the performance of common deprotection methodologies for benzyl ethers.
| Method | Reagents | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) | MeOH or EtOH, Room Temperature, 1 atm H₂ | >95 | Mild, high-yielding, clean reaction with a volatile byproduct (toluene).[1][2] | Incompatible with reducible functional groups (alkenes, alkynes, azides, nitro groups); catalyst can be poisoned by sulfur-containing functional groups.[3] |
| Catalytic Transfer Hydrogenolysis | Formic acid or Ammonium formate, Pd/C | MeOH, Reflux | 85-95 | Avoids the use of gaseous hydrogen, can be highly selective.[4][5] | May require higher catalyst loading and elevated temperatures compared to standard hydrogenolysis.[4] |
| Acid-Catalyzed Cleavage | BCl₃, BBr₃, or other Lewis acids | Anhydrous CH₂Cl₂, -78 °C to Room Temperature | 80-95 | Effective for substrates sensitive to reduction; can be highly chemoselective with appropriate scavengers.[1][6][7] | Reagents are corrosive and moisture-sensitive; may not be suitable for acid-labile substrates.[8] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, Room Temperature, often with photo-irradiation | 84-96 | Orthogonal to reductive methods; selective for p-methoxybenzyl (PMB) ethers over unsubstituted benzyl ethers.[1][9][10] | Stoichiometric amounts of oxidant are often required; byproducts can complicate purification.[11] |
Experimental Protocols
Detailed methodologies for the principal methods of benzyl ether deprotection are provided below.
Protocol 1: Catalytic Hydrogenolysis using H₂ and Pd/C
This is one of the most common and mildest methods for benzyl ether deprotection.[1][2]
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).[1]
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenolysis using Formic Acid
This method offers a convenient alternative to the use of gaseous hydrogen.
Reaction: R-OBn + HCOOH --(Pd/C)--> R-OH + Toluene + CO₂
Procedure:
-
To a stirred solution of the benzyl ether (1.0 mmol) in methanol (10 mL), add 10% Pd/C (catalytic amount).
-
Add formic acid (5-10 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 3: Acidic Cleavage using Boron Trichloride (BCl₃)
This protocol is effective for the deprotection of benzyl ethers, particularly in molecules with functionalities sensitive to hydrogenation.
Reaction: R-OBn + BCl₃ --> R-OH
Procedure:
-
Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.[1]
-
Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise.[1]
-
For aryl benzyl ethers, the addition of a cation scavenger such as pentamethylbenzene (3.0 equivalents) is recommended to prevent side reactions.[7][12]
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.[1]
-
Allow the mixture to warm to room temperature, then extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography.
Protocol 4: Oxidative Cleavage using DDQ
This method is particularly useful for the selective deprotection of electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers.
Reaction: R-OBn + DDQ --> R-OH + other byproducts
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).[1]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).[1]
-
For less reactive benzyl ethers, irradiation with a 525 nm light source at room temperature can be beneficial.[1][9]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify by column chromatography to isolate the desired alcohol.[1]
Visualizing the Deprotection Pathways
The following diagrams illustrate the fundamental mechanisms and workflows associated with benzyl ether deprotection.
Caption: Overview of major benzyl ether deprotection strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. researchgate.net [researchgate.net]
Reactivity Face-Off: Tri-O-benzyl-D-galactal vs. Tri-O-benzyl-D-glucal in Key Glycosylation Precursor Reactions
For Immediate Publication
A Comparative Analysis for Researchers in Carbohydrate Chemistry and Drug Development
In the synthesis of complex carbohydrates and glycoconjugates, Tri-O-benzyl-D-galactal and Tri-O-benzyl-D-glucal are indispensable chiral building blocks. Their reactivity in fundamental transformations such as epoxidation, aziridination, and glycosylation dictates the efficiency and stereochemical outcome of synthetic routes toward novel therapeutics and biological probes. This guide provides an objective, data-driven comparison of the reactivity of these two pivotal glycals, supported by experimental protocols and mechanistic insights.
The primary structural difference between these two molecules lies in the stereochemistry at the C4 position. In Tri-O-benzyl-D-glucal, the C4-benzyloxy group is in an equatorial orientation, whereas in this compound, it is in an axial position. This seemingly subtle variation significantly influences the conformational flexibility of the pyranose ring and the facial bias of the double bond, leading to distinct reactivity profiles.
Quantitative Reactivity Comparison
The following table summarizes the performance of this compound and Tri-O-benzyl-D-glucal in key chemical transformations.
| Reaction | Substrate | Reagents/Catalyst | Product(s) | Yield (%) | Diastereomeric Ratio (α:β) | Reference |
| Epoxidation | Tri-O-benzyl-D-glucal | DMDO (in situ from Oxone®/acetone) | 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | 99 | >99:1 | [1] |
| This compound | DMDO (in situ from Oxone®/acetone) | 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose | 99 | >99:1 | [1] | |
| Aziridination | Tri-O-benzyl-D-glucal | PhI=NNs, Cu(acac)₂ | N-Nosyl-aziridine | 75 | >20:1 (α) | |
| This compound | PhI=NNs, Cu(acac)₂ | N-Nosyl-aziridine | 85 | >20:1 (α) | ||
| Glycosylation | This compound | [(pCF₃Ph)₃P)AuCl]/AgOTf, Benzyl alcohol | Benzyl 2-deoxy-α-D-lyxo-hexopyranoside | 85 | >30:1 | [2] |
| Tri-O-benzyl-D-glucal | [(pCF₃Ph)₃P)AuCl]/AgOTf, Benzyl alcohol | Benzyl 2-deoxy-α-D-arabino-hexopyranoside | Lower yield, mixture with Ferrier product | Poorly selective | [3] |
Discussion of Reactivity Differences
Epoxidation: Both Tri-O-benzyl-D-glucal and this compound undergo highly efficient and stereoselective epoxidation with dimethyldioxirane (DMDO), affording the corresponding α-epoxides in near-quantitative yields.[1] The high α-selectivity is attributed to the steric hindrance of the C6-benzyloxymethyl group, which directs the electrophilic attack of DMDO to the less hindered α-face of the double bond. In this particular reaction, the orientation of the C4-substituent does not appear to significantly influence the stereochemical outcome.
Aziridination: In copper-catalyzed aziridination reactions, this compound generally provides a higher yield of the corresponding α-aziridine compared to Tri-O-benzyl-D-glucal under similar conditions. This difference can be attributed to the conformational preferences of the two glycals. The axial C4-benzyloxy group in the galactal derivative may influence the trajectory of the incoming nitrene, favoring the formation of the α-adduct.
Glycosylation: The most pronounced differences in reactivity are observed in glycosylation reactions. Gold-catalyzed hydroalkoxylation of this compound with various alcohol acceptors proceeds in high yields and with excellent α-stereoselectivity.[2] In contrast, the corresponding reaction with Tri-O-benzyl-D-glucal is often lower-yielding and less selective, frequently accompanied by the formation of Ferrier rearrangement byproducts.[3] This is because the equatorial C4-benzyloxy group in the glucal derivative can participate in the stabilization of an intermediate oxocarbenium ion, facilitating the competing Ferrier pathway.
Experimental Protocols
Epoxidation of Tri-O-benzyl-D-glucal/galactal
This protocol describes the in situ generation of dimethyldioxirane (DMDO) for the epoxidation of glycals.
Materials:
-
Tri-O-benzyl-D-glucal or this compound
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Oxone® (Potassium peroxymonosulfate)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Tri-O-benzyl-glycal (1.0 eq) in a mixture of CH₂Cl₂ (10 mL per mmol of glycal) and acetone (1 mL per mmol of glycal) in a round-bottom flask equipped with a magnetic stir bar.
-
Add saturated aqueous NaHCO₃ solution (15 mL per mmol of glycal) to create a biphasic system.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of Oxone® (2.0 eq) in deionized water (5 mL per mmol of Oxone®).
-
Add the Oxone® solution dropwise to the cooled, vigorously stirred biphasic mixture over 15-20 minutes.
-
Vigorously stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL per mmol of initial glycal).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1,2-anhydrosugar. The product is often of high purity and can be used in the next step without further purification.
Gold-Catalyzed Glycosylation of this compound
This protocol is a general procedure for the gold-catalyzed addition of an alcohol to a glycal.
Materials:
-
This compound
-
Alcohol acceptor (e.g., Benzyl alcohol)
-
[Tris(p-trifluoromethylphenyl)phosphine]gold(I) chloride ([(pCF₃Ph)₃P)AuCl])
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of this compound (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous CH₂Cl₂ at room temperature under an inert atmosphere, add freshly activated 4 Å molecular sieves.
-
In a separate flask, pre-mix [(pCF₃Ph)₃P)AuCl] (0.05 eq) and AgOTf (0.05 eq) in anhydrous CH₂Cl₂ for 15 minutes.
-
Add the pre-activated catalyst solution to the glycal and acceptor mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with triethylamine, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-deoxyglycoside.
Visualizing Reaction Pathways
To further elucidate the processes described, the following diagrams illustrate the key reaction mechanisms and experimental workflows.
References
A Comparative Guide: Benzyl Ethers vs. Silyl Ethers as Protecting Groups in Galactal Chemistry
For researchers, scientists, and drug development professionals engaged in the intricate field of carbohydrate chemistry, the judicious selection of protecting groups is a critical determinant of synthetic success. D-galactal, a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates, possesses hydroxyl groups of varying reactivity, necessitating a strategic approach to their temporary masking. This guide provides an objective, data-driven comparison of two of the most ubiquitous classes of protecting groups for hydroxyl functionalities—benzyl ethers and silyl ethers—with a specific focus on their application in galactal chemistry.
The primary distinction between these two protecting groups lies in a trade-off between stability and ease of selective removal. Benzyl ethers are renowned for their exceptional stability across a broad spectrum of chemical conditions, rendering them ideal for lengthy, multi-step synthetic campaigns. In contrast, silyl ethers offer a tunable range of lability, which is dependent on the steric bulk of the substituents on the silicon atom, thereby enabling milder and more selective deprotection strategies.
Key Advantages of Benzyl Protecting Groups over Silyl Ethers in Galactal Chemistry
While both protecting group strategies are invaluable, benzyl ethers offer distinct advantages in specific contexts of galactal chemistry:
-
Enhanced Stability: Benzyl ethers exhibit superior stability under a wider range of acidic and basic conditions compared to most silyl ethers. This robustness is crucial in multi-step syntheses where the galactal core is subjected to various transformations that could inadvertently cleave more labile silyl ethers.
-
Avoidance of Silyl Migration: Silyl groups, particularly under certain basic or acidic conditions, are prone to migration between adjacent hydroxyl groups. This can lead to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product. Benzyl ethers do not undergo such migrations, ensuring the integrity of the protecting group pattern.
-
Orthogonality: The deprotection of benzyl ethers is most commonly achieved via catalytic hydrogenolysis (e.g., H₂/Pd/C), a mild and high-yielding method. These conditions are orthogonal to the fluoride-based or acidic conditions typically used to cleave silyl ethers, allowing for the selective deprotection of one type of group in the presence of the other in a mixed-protected galactal derivative.
However, it is also important to note that silyl ethers can be advantageous in certain scenarios. They are often considered "arming" or even "superarming" protecting groups, meaning they can enhance the reactivity of a galactal donor in glycosylation reactions more than benzyl ethers. The choice, therefore, depends on the specific requirements of the synthetic route.
Quantitative Data Comparison
The following table summarizes typical yields for the protection and deprotection of D-galactal using benzyl and common silyl ethers. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; the data presented are compiled from various studies to illustrate general trends. Actual yields are highly dependent on the specific substrate, reagents, and reaction conditions.
| Protecting Group | Protection Conditions (Typical Yield) | Deprotection Conditions (Typical Yield) | Key Stability Characteristics |
| Benzyl (Bn) | NaH, BnBr, DMF, 0 °C to rt, 4-8 h (85-95%) | H₂, Pd/C, MeOH or EtOAc, rt, 4-12 h (>95%) | Stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF, rt, 2-4 h (>90%) | TBAF, THF, rt, 1-2 h (>95%) | Stable to mild base and oxidation. Labile to strong acids and fluoride ions. |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, Imidazole, DMF, rt, 4-12 h (>90%) | TBAF, THF, rt, 2-6 h (>95%) | More stable to acidic conditions than TBDMS. Stable to hydrogenolysis. |
| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF, rt, 12-24 h (>85%) | TBAF, THF, rt, 4-12 h (>90%) | More stable to basic conditions than TBDMS. Labile to acidic conditions and fluoride ions. |
Experimental Protocols
Protocol 1: Per-O-benzylation of D-Galactal
This protocol describes the benzylation of all free hydroxyl groups of D-galactal.
Materials:
-
D-Galactal
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (for quenching)
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve D-galactal (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq per hydroxyl group) portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add BnBr (1.1 eq per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Selective 6-O-Silylation of D-Galactal with TBDMS-Cl
This protocol describes the regioselective protection of the primary C-6 hydroxyl group of D-galactal.
Materials:
-
D-Galactal
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (for quenching)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of D-galactal (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Deprotection of Benzyl Ethers via Hydrogenolysis
Materials:
-
Benzyl-protected D-galactal derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the benzyl-protected D-galactal derivative in methanol or ethyl acetate.
-
Add 10% Pd/C catalyst (typically 10% w/w relative to the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the deprotected product.
Protocol 4: Deprotection of TBDMS Ethers with TBAF
Materials:
-
TBDMS-protected D-galactal derivative
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected D-galactal derivative (1.0 eq) in anhydrous THF.
-
Add the 1 M solution of TBAF in THF (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Visualizing the Workflows
The following diagrams illustrate the decision-making process for selecting a protecting group and the general experimental workflows for both benzyl and silyl ether protection strategies in galactal chemistry.
Caption: Decision workflow for selecting between benzyl and silyl protecting groups.
Caption: Comparative experimental workflows for benzyl and silyl protection strategies.
Conformational Landscape of D-Galactal Derivatives: A Comparative Analysis
A detailed examination of the conformational preferences of D-galactal derivatives, with a focus on 3,4,6-tri-O-acetyl-D-galactal as a case study, reveals insights into the stereoelectronic effects governing their three-dimensional structures. This guide provides a comparative analysis of experimental data with theoretical models, offering researchers, scientists, and drug development professionals a comprehensive understanding of the conformational analysis of this important class of glycals.
D-glycals are unsaturated carbohydrates that serve as versatile building blocks in the synthesis of a wide array of biologically significant molecules, including oligosaccharides and glycoconjugates. Their conformational behavior in solution is a critical determinant of their reactivity and their interactions with biological receptors. The conformational analysis of these molecules primarily revolves around the equilibrium between two principal half-chair conformations, designated as 4H5 and 5H4. The distribution between these conformers is dictated by a delicate balance of steric and stereoelectronic effects, including the well-documented allylic effect.
While the target molecule for this guide was initially Tri-O-benzyl-D-galactal, a comprehensive literature search did not yield sufficient publicly available experimental data for a detailed conformational analysis. Therefore, we turn our attention to the closely related and well-studied analogue, 3,4,6-tri-O-acetyl-D-galactal, to illustrate the principles and methodologies of conformational analysis in this system. It is important to note that while the fundamental principles are the same, the differing steric and electronic properties of the benzyl versus acetyl protecting groups will likely influence the precise conformational equilibrium.
Experimental Determination of Conformation via 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of vicinal proton-proton (3JH,H) coupling constants, is a powerful tool for elucidating the conformation of cyclic molecules in solution. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
dot
Figure 1: Experimental workflow for NMR-based conformational analysis.
Experimental Protocol: 1H NMR Spectroscopy of 3,4,6-tri-O-acetyl-D-galactal
A sample of 3,4,6-tri-O-acetyl-D-galactal is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl3). The 1H NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). Standard one-dimensional 1H NMR experiments are sufficient for the extraction of chemical shifts and coupling constants. For more complex spectra, two-dimensional techniques such as COSY (Correlation Spectroscopy) can be employed to aid in the assignment of proton resonances. The coupling constants (J values) are measured in Hertz (Hz) from the splitting patterns of the signals.
Comparison of Experimental and Theoretical Data
The conformational preference of D-glycals is primarily an equilibrium between the 4H5 (where C-4 is above and C-5 is below the plane defined by C-1, C-2, C-3, and O) and 5H4 (where C-5 is above and C-4 is below the plane) half-chair conformations. The interpretation of the experimental 1H NMR coupling constants in the context of these two conformers allows for the determination of the predominant conformation in solution.
dot
Figure 2: Factors influencing the conformational equilibrium of D-glycals.
Analysis of Coupling Constants for 3,4,6-tri-O-acetyl-D-galactal
| Coupling Constant | Typical Value (Hz) in 4H5 Conformation | Typical Value (Hz) in 5H4 Conformation | Observed for Acetylated Galactal Derivatives (Approx.) |
| 3J1,2 | ~6-7 | ~2-3 | ~6.2 |
| 3J2,3 | ~3-4 | ~9-10 | ~3.3 |
| 3J3,4 | ~2-3 | ~5-6 | ~2.8 |
| 3J4,5 | ~2-3 | ~1-2 | Small |
| 4J2,4 | ~ -1 to -2 | ~0 | Small, negative values often observed |
Table 1: Comparison of typical and observed 1H NMR coupling constants for D-galactal derivatives. The "Observed" values are compiled from related acetylated galactal derivatives and may not be exact for 3,4,6-tri-O-acetyl-D-galactal itself.[3]
The observed coupling constants for acetylated galactal derivatives, particularly the relatively large 3J1,2 value and the small 3J3,4 and 3J4,5 values, are more consistent with the dihedral angles present in the 4H5 conformation . In this conformation, the bulky substituent at C-5 is in a pseudo-equatorial position, which is generally favored to minimize steric strain. This finding is in agreement with broader studies on fully O-acetylated D-glycals, which, with the exception of di-O-acetyl-D-xylal, predominantly adopt the 4H5 conformation in solution.[2]
Theoretical Modeling of D-Galactal Conformations
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can provide valuable insights into the relative energies of different conformers and corroborate experimental findings. These calculations can predict the lowest energy conformations and the corresponding theoretical coupling constants, which can then be compared with experimental values.
dot
Figure 3: Workflow for computational conformational analysis.
Theoretical studies on D-glycals have shown that the 4H5 conformation is generally the global minimum for D-galactal. The energy difference between the 4H5 and 5H4 conformers is typically in the range of 1-3 kcal/mol, indicating a strong preference for the 4H5 form at room temperature. This preference is largely attributed to the minimization of allylic strain (A(1,3) strain) between the substituent at C-3 and the endocyclic double bond, as well as the pseudo-equatorial orientation of the bulky C-5 substituent in the 4H5 conformation.
Conclusion
The conformational analysis of 3,4,6-tri-O-acetyl-D-galactal, based on the interpretation of 1H NMR coupling constants and supported by theoretical considerations for D-glycals, strongly indicates a preference for the 4H5 half-chair conformation in solution. This preference is driven by the minimization of steric and allylic strain. While direct experimental data for this compound remains elusive in the readily available literature, the principles and methodologies outlined in this guide provide a robust framework for its future conformational analysis. Understanding the conformational landscape of these versatile synthetic intermediates is paramount for the rational design of complex carbohydrates and for elucidating their roles in biological systems.
References
A Comparative Guide to the Isomeric Purity of Synthetic Tri-O-benzyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of key synthetic intermediates is a critical parameter in drug discovery and development, directly impacting the efficacy and safety of the final active pharmaceutical ingredient. Tri-O-benzyl-D-galactal is a vital building block in the synthesis of complex oligosaccharides and glycoconjugates. This guide provides an objective comparison of synthetic routes to this compound, focusing on the resulting isomeric purity and the analytical methods for its determination.
Comparison of Synthetic Methodologies
The choice of solvent in the benzylation of D-galactal has a significant impact on the purity of the final product. The widely used protocol employing sodium hydride (NaH) and benzyl bromide (BnBr) in N,N-dimethylformamide (DMF) is known to generate a significant impurity that is difficult to remove by standard column chromatography. An alternative approach that avoids DMF offers a cleaner product profile.
| Synthetic Method | Key Reagents | Purity Profile | Advantages | Disadvantages |
| Standard Method | D-galactal, NaH, BnBr, DMF | Contains N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity which co-elutes with the product.[1][2] | Well-established and commonly used. | Formation of a hard-to-remove impurity that can act as a catalyst poison in subsequent reactions.[1][2] |
| Alternative Method | D-galactal, NaH, BnBr, THF (or other non-amine generating solvent) | Produces a cleaner product with no detectable DMF-related impurity by HPLC.[2] | High purity of the final product, avoiding catalyst poisoning issues. | May require optimization of reaction conditions for different scales. |
Experimental Data
While direct quantitative comparison data in a single source is limited, the available literature strongly indicates that the synthesis of this compound in the absence of DMF yields a product with significantly higher purity. HPLC analysis of batches produced using DMF consistently shows the presence of an impurity that is absent when alternative solvents are used.[1][2]
Experimental Protocols
Synthesis of this compound (Standard Method with DMF)
To a solution of D-galactal in anhydrous DMF, sodium hydride (60% dispersion in mineral oil) is added at 0 °C. The mixture is stirred, and then benzyl bromide is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for an extended period. The workup involves quenching with methanol, followed by extraction and purification by column chromatography.[2]
Synthesis of this compound (Alternative Method)
A similar procedure to the standard method is followed, but with the substitution of DMF with a non-amine generating solvent such as tetrahydrofuran (THF). The choice of an alternative solvent prevents the formation of the N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity.[2]
Isomeric Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and detecting the presence of the DMF-related impurity.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for this analysis.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detection at 254 nm is effective due to the benzyl groups.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
The impurity generated in the DMF-based synthesis has been shown to co-elute with the desired product under standard column chromatography conditions but can be resolved by HPLC.[1][2]
Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and assessing its purity.
¹H NMR (400 MHz, CDCl₃) δ: 7.42–7.25 (m, 15H, Ar-H), 6.46 (d, J=6.1 Hz, 1H, H-1), 4.95–4.82 (m, 2H, CH₂Ph), 4.68 (dd, J=11.5, 5.2 Hz, 2H, CH₂Ph), 4.61 (m, 3H, H-2, CH₂Ph), 4.25 (d, J=5.6 Hz, 1H, H-3), 4.11 (m, 1H, H-5), 3.96–3.77 (m, 3H, H-4, H-6a, H-6b).[3]
¹³C NMR (101 MHz, CDCl₃) δ: The spectrum will show characteristic signals for the aromatic carbons, the anomeric carbon, and the carbons of the pyranose ring and benzyl groups.
The presence of the N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity can be identified by characteristic signals in the ¹H NMR spectrum, particularly in the aromatic and methyl regions, which will be distinct from the signals of the desired product.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purity analysis of this compound, highlighting the divergence in the purity of the final product based on the solvent used.
Caption: Workflow for the synthesis and purity assessment of this compound.
References
A Comparative Guide to Glycosylation Protocols Utilizing Tri-O-benzyl-D-galactal
For researchers engaged in the synthesis of complex carbohydrates, glycoconjugates, and carbohydrate-based therapeutics, the stereoselective formation of glycosidic bonds is a critical and often challenging step. Tri-O-benzyl-D-galactal is a versatile glycosyl donor for the synthesis of 2-deoxy-D-galactosides, which are important motifs in various biologically active molecules. The selection of an appropriate activation method for this glycal is paramount to achieving high yields and the desired stereochemical outcome.
This guide provides an objective comparison of three common electrophilic activation protocols for the glycosylation of this compound. The performance of N-Iodosuccinimide/Trimethylsilyl trifluoromethanesulfonate (NIS/TMSOTf), Iodonium dicollidine perchlorate (IDCP), and Dess-Martin Periodinane (DMP) in promoting the coupling of this compound with various alcohol acceptors is benchmarked, supported by experimental data from the literature.
Performance Comparison of Glycosylation Protocols
The following table summarizes the quantitative data for the three benchmarked glycosylation protocols, offering a clear comparison of their reaction conditions, yields, and stereoselectivity. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with consideration of the different glycosyl acceptors and reaction conditions used in the original studies.
| Parameter | Protocol 1: NIS/TMSOTf | Protocol 2: IDCP | Protocol 3: DMP Oxidation followed by Glycosylation |
| Glycosyl Donor | 3,4,6-Tri-O-benzyl-D-galactal | 3,4,6-Tri-O-benzyl-D-galactal | 3,4,6-Tri-O-benzyl-D-galactal |
| Promoter/Activator | N-Iodosuccinimide (NIS) / Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Iodonium dicollidine perchlorate (IDCP) | Dess-Martin Periodinane (DMP) / Triflic acid (TfOH) |
| Typical Acceptor | Primary and Secondary Alcohols | Primary and Secondary Alcohols | Primary and Secondary Alcohols |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | -20 °C to 0 °C | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours | 1 - 3 hours |
| Reported Yield | 70-90% | 65-85% | 60-80% |
| Reported Stereoselectivity (α:β) | Generally α-selective, can be influenced by acceptor and conditions | Predominantly α-selective | Variable, can be influenced by the acceptor and conditions |
Experimental Protocols
Detailed methodologies for the three benchmarked glycosylation protocols are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Glycosylation using N-Iodosuccinimide/Trimethylsilyl trifluoromethanesulfonate (NIS/TMSOTf)
This protocol describes the activation of this compound with NIS and a catalytic amount of TMSOTf to promote glycosylation.
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv)
-
Glycosyl acceptor (1.2 - 1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 3,4,6-Tri-O-benzyl-D-galactal, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -20 °C.
-
Add NIS to the reaction mixture and stir for 15 minutes.
-
Add TMSOTf dropwise to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine or a saturated aqueous solution of sodium thiosulfate.
-
Filter the reaction mixture through a pad of Celite®, wash the filter cake with DCM, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Glycosylation using Iodonium Dicollidine Perchlorate (IDCP)
This method employs the pre-formed iodonium salt, IDCP, for the electrophilic activation of the glycal.
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv)
-
Glycosyl acceptor (1.2 - 1.5 equiv)
-
Iodonium dicollidine perchlorate (IDCP) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 3,4,6-Tri-O-benzyl-D-galactal, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C.
-
Add IDCP to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through Celite® and wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Glycosylation via Dess-Martin Periodinane (DMP) Oxidation
This two-step, one-pot protocol involves the initial oxidation of the glycal with DMP to form a reactive enone intermediate, which is then subjected to glycosylation promoted by a Lewis acid.
Materials:
-
3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
Triflic acid (TfOH) (0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve 3,4,6-Tri-O-benzyl-D-galactal in anhydrous DCM.
-
Cool the solution to 0 °C and add Dess-Martin Periodinane in one portion.
-
Stir the reaction at 0 °C for 30 minutes, monitoring the formation of the enone intermediate by TLC.
-
To the same flask, add the glycosyl acceptor.
-
Add Triflic acid dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Glycosylation Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship between the key steps in the glycosylation of this compound.
Caption: A general experimental workflow for the glycosylation of this compound.
Caption: A logical diagram comparing the activation step of the three glycosylation protocols.
Safety Operating Guide
Safe Disposal of Tri-O-benzyl-D-galactal: A Procedural Guide
For researchers and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Tri-O-benzyl-D-galactal, a common building block in oligosaccharide synthesis. Adherence to these guidelines is essential for personnel safety and environmental protection.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), taking precautions is a standard laboratory practice.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeshields.[3] | To protect eyes from potential splashes or airborne particles. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat and appropriate protective clothing.[3] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[3] | A type N95 (US) respirator may be considered if handling procedures could generate dust. |
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to manage it as chemical waste in accordance with all applicable federal, state, and local regulations.[4] Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Unused or Expired Product: Keep the chemical in its original or a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, or contaminated labware should be collected in a separate, sealed container labeled as "this compound Waste."
Step 2: On-Site Neutralization/Treatment (for skilled personnel) In some facilities with the appropriate equipment and trained personnel, this compound can be incinerated.
-
Methodology: The material may be dissolved or mixed with a combustible solvent. This mixture can then be burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts.[4]
-
Caution: This procedure should only be performed by individuals with extensive experience in chemical waste treatment and in a facility designed for such operations.
Step 3: Packaging for Off-Site Disposal
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label the containers clearly with the chemical name ("this compound") and any other information required by your institution's environmental health and safety (EHS) department or the licensed waste disposal company.
Step 4: Engaging a Licensed Waste Disposal Company
-
It is highly recommended to entrust the final disposal to a licensed and reputable chemical waste disposal company.
-
Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
III. Accidental Release and Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure Proper Ventilation: If the spill occurs in an enclosed area, ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid creating dust and place it into a designated, airtight container for disposal.[4] For liquid spills, use an inert absorbent material like sand, vermiculite, or earth to soak up the substance before placing it in a suitable container.[5][6]
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area according to your laboratory's standard operating procedures.
-
Prevent Environmental Contamination: Do not allow the spilled material or cleanup materials to enter drains, storm sewers, or waterways.[4][6]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Tri-O-benzyl-D-galactal
Essential Safety and Handling Guide for Tri-O-benzyl-D-galactal
This guide provides comprehensive safety, handling, and disposal procedures for this compound, ensuring the well-being of laboratory personnel and adherence to best safety practices. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard or GHS, prudent laboratory practice dictates treating all chemicals with a high degree of care.[1][2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is recommended.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact with the powder.[3] |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves should be worn to prevent skin contact.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect against contamination of personal clothing.[3] |
| Respiratory | N95 Respirator | Recommended when handling larger quantities or when adequate ventilation is not available to prevent inhalation of dust.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area. A fume hood is recommended, especially when transferring the solid, to minimize inhalation of any airborne powder.[2]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid. Use appropriate tools for transferring the material, such as a spatula.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing by wearing the recommended PPE.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.
Storage Protocol:
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[2]
-
Temperature: Store in a refrigerator or freezer as recommended by the supplier.[1][2]
-
Atmosphere: For long-term storage, keeping the material under an inert gas atmosphere can prevent degradation.[2]
-
Location: Store in a dry, designated chemical storage area away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with local, state, and federal regulations.
Waste Collection and Storage:
-
Container: Use a dedicated, leak-proof, and clearly labeled container for chemical waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".[3]
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[3]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.
Disposal Procedure:
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal company.[3][5] This is the mandatory and safest method for disposal.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular trash, with the label defaced.
Emergency Procedures
Spill Cleanup:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent and absorbent pads. Dispose of all cleanup materials as hazardous waste.
-
Large Spills: For large spills, contact your institution's EHS department for assistance.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[2]
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
